molecular formula C45H75NO12 B1247513 Meridamycin

Meridamycin

货号: B1247513
分子量: 822.1 g/mol
InChI 键: DGKUOWHAUIWQTM-AWHOCNIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meridamycin is a non-immunosuppressive analog of the macrolide FK506 (Tacrolimus) that exhibits potent neuroprotective properties. It functions by binding to FK506-binding proteins (FKBPs), particularly FKBP52, without inhibiting the phosphatase calcineurin, which is the primary mechanism behind the immunosuppressive effects of FK506. This unique mechanism separates its neurotrophic and neuroregenerative activities from immunosuppression, making it a highly valuable tool for researching treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have demonstrated its efficacy in promoting neurite outgrowth and protecting dopaminergic neurons in models of Parkinson's disease, suggesting its potential as a therapeutic candidate for conditions involving neuronal damage. Its primary research applications are in neuroscience, investigating pathways of nerve regeneration and survival, and in immunology, as a comparative agent to FK506. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: National Center for Biotechnology Information Source: A research article on its neuroprotective mechanisms

属性

分子式

C45H75NO12

分子量

822.1 g/mol

IUPAC 名称

(14E,20E)-15-ethyl-1,16,22,24,26,28-hexahydroxy-12-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-17,19,21,27,33-pentamethyl-11,34-dioxa-4-azatricyclo[28.3.1.04,9]tetratriaconta-14,20-diene-2,3,10-trione

InChI

InChI=1S/C45H75NO12/c1-10-33-15-17-40(28(5)21-26(3)32(9)47)57-44(55)36-13-11-12-18-46(36)43(54)42(53)45(56)30(7)14-16-35(58-45)24-39(51)31(8)38(50)23-34(48)22-37(49)27(4)19-25(2)20-29(6)41(33)52/h15,19,21,25-26,29-32,34-41,47-52,56H,10-14,16-18,20,22-24H2,1-9H3/b27-19+,28-21+,33-15+

InChI 键

DGKUOWHAUIWQTM-AWHOCNIOSA-N

手性 SMILES

CC/C/1=C\CC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C

规范 SMILES

CCC1=CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C

同义词

meridamycin

产品来源

United States

Foundational & Exploratory

Meridamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridamycin is a macrocyclic polyketide natural product with significant potential in the field of neuroprotective therapeutics.[1][2] Unlike many other macrolides that bind to the FK506-binding protein 12 (FKBP12), this compound is non-immunosuppressive, making it an attractive candidate for the development of drugs targeting neurodegenerative disorders.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and biological activity of this compound, with a focus on the producing organisms from the genus Streptomyces.

Producing Microorganisms

This compound has been isolated from several species of Streptomyces, a genus renowned for its prolific production of secondary metabolites. The primary reported producing strains include:

  • Streptomyces sp. NRRL 30748 : This strain has been the subject of extensive research, including the sequencing of the this compound biosynthetic gene cluster.[1][2]

  • Streptomyces sp. DSM 4137

  • Streptomyces sp. BR123 : Isolated from the rhizosphere of a sunflower, this strain has also been identified as a producer of this compound.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway. The biosynthetic gene cluster, designated as mer, spans approximately 117 kb of DNA in Streptomyces sp. NRRL 30748.[1][2]

Key components of the mer gene cluster include:

  • PKS genes (merA-D) : These four genes encode the polyketide synthase modules responsible for assembling the macrolide backbone of this compound. This includes a loading module and 14 extension modules.[1]

  • NRPS gene (merP) : This gene encodes a non-ribosomal peptide synthetase that incorporates a pipecolate moiety into the growing polyketide chain.[1] Disruption of the merP gene has been shown to completely abolish this compound production.[1][2]

  • Cytochrome P450 monooxygenase gene (merE) : This gene is responsible for post-PKS modification of the macrolide ring, likely a hydroxylation event.

Interestingly, the synthesis of the pipecolate precursor in Streptomyces sp. NRRL 30748 does not proceed through the common lysine cyclodeamination pathway observed in the biosynthesis of related macrolides like rapamycin and FK506.[1]

Meridamycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) - merA-D cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) - merP cluster_post_pks Post-PKS Modification PKS_loading Loading Module PKS_ext1 Extension Module 1 PKS_ext14 Extension Module 14 NRPS_module Pipecolate Incorporation PKS_ext14->NRPS_module Polyketide chain transfer label_pks_chain Polyketide Chain Assembly Pipecolate Pipecolate Pipecolate->NRPS_module Hydroxylation Hydroxylation NRPS_module->Hydroxylation Macrolactonization & Release P450 Cytochrome P450 (merE) P450->Hydroxylation This compound This compound Hydroxylation->this compound Final Product

Caption: Proposed biosynthetic pathway of this compound.

Fermentation

The production of this compound is typically carried out through submerged fermentation of a selected Streptomyces strain. While the exact optimal medium for this compound production is not publicly detailed, a general approach can be extrapolated from protocols for related compounds produced by Streptomyces.

Experimental Protocol: Fermentation
  • Spore Suspension Preparation : A spore suspension of the Streptomyces strain is prepared from a mature agar plate culture.

  • Seed Culture : The spore suspension is used to inoculate a seed culture medium. A suitable medium, based on virginiamycin production, could be composed of (g/L): glucose, 1.0; soluble starch, 10.0; meat extract, 3.0; yeast autolysate, 1.0; casein hydrolyzate, 5.0; and CaCO₃, 0.5. The seed culture is incubated at 28-30°C for 2-3 days with agitation.

  • Production Culture : The seed culture is then transferred to a larger production fermenter. A potential production medium composition, adapted from virginiamycin production, is (g/L): sucrose, 50.0; pea flour, 10.0; corn gluten, 5.0; fermentative peptone, 2.5; yeast extract, 5.0; malt extract, 10.0; NaCl, 3.0; MgSO₄, 0.5; and CaCO₃, 5.0.[3]

  • Fermentation Parameters :

    • Temperature : 28-30°C

    • pH : Maintained between 6.8 and 7.0.[3]

    • Aeration and Agitation : Adequate aeration and agitation are maintained to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.

    • Duration : Fermentation is typically carried out for 5 to 7 days.

Extraction and Purification

This compound is recovered from the fermentation broth through a series of extraction and chromatographic steps.

Experimental Protocol: Extraction and Purification
  • Separation of Biomass : The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction : The supernatant is subjected to liquid-liquid extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This step is repeated multiple times to ensure complete extraction of this compound.

  • Concentration : The organic phases are pooled, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography : The crude extract is then purified by column chromatography on silica gel, using a gradient of solvents such as methanol in chloroform or a similar system to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC) : Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water. Detection is typically performed using a UV detector.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Biomass (discarded) Centrifugation->Mycelia LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Organic_Phase Combined Organic Phases LLE->Organic_Phase Aqueous_Phase Aqueous Phase (discarded) LLE->Aqueous_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Partially_Purified Partially Purified Fractions Silica_Chromatography->Partially_Purified HPLC Reversed-Phase HPLC Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for this compound extraction and purification.

Biological Activity and Mechanism of Action

This compound exhibits potent neuroprotective properties, particularly in dopaminergic neurons, which are the primary cells affected in Parkinson's disease. A key feature of this compound is its ability to bind to FKBP12 without causing immunosuppression.

The neuroprotective effects of this compound are believed to be mediated through its interaction with dopaminergic signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neuronal function. The binding of this compound may modulate these pathways to promote cell survival and protect against neurotoxins.

Dopaminergic_Signaling This compound This compound Dopamine_Receptor Dopamine Receptor (GPCR) This compound->Dopamine_Receptor Binds/Modulates G_Protein G Protein Activation Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase PLC Phospholipase C G_Protein->PLC Akt_Pathway Akt Signaling Pathway G_Protein->Akt_Pathway cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC CREB CREB Activation PKA->CREB MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Akt_Pathway->CREB MAPK_Pathway->CREB Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) CREB->Neuroprotection

Caption: Putative neuroprotective signaling pathway of this compound.

Quantitative Data

Table 1: Production Titers of Related Macrolides from Streptomyces

CompoundProducing OrganismProduction TiterReference
RapamycinStreptomyces hygroscopicus (Wildtype)37.5 ± 2.8 mg/L[4]
RapamycinStreptomyces hygroscopicus (Mutant)220.7 ± 5.7 mg/L[4]
VirginiamycinStreptomyces virginiae2.6 g/L[3]
VirginiamycinStreptomyces virginiae (Optimized)5.6 g/L[3]
PlatensimycinStreptomyces platensis1560 mg/L[5]

Table 2: Antimicrobial Activity (MIC) of Compounds from Streptomyces sp.

Streptomyces Source / CompoundTest OrganismMIC (µg/mL)Reference
Streptomyces kanamyceticus extractEscherichia coli20 - 70
Streptomyces kanamyceticus extractStaphylococcus aureus20 - 70
Streptomyces sp. 6E3 fractionMRSA1.76

Note on Quantitative Biological Activity (IC₅₀): The neuroprotective activity of compounds is often assessed in vitro using neuronal cell lines such as SH-SY5Y, where apoptosis is induced by a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+).[4][6][7][8][9] The half-maximal inhibitory concentration (IC₅₀) is then determined to quantify the neuroprotective effect. Specific IC₅₀ values for this compound in such assays are not currently available in the public domain.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel neuroprotective agents. Its unique non-immunosuppressive profile, coupled with its activity in dopaminergic neurons, makes it a valuable lead compound. Further research into optimizing fermentation processes to improve yields and detailed elucidation of its mechanism of action will be crucial for its translation into clinical applications. The methodologies and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals working on this and related natural products.

References

An In-Depth Technical Guide to the Meridamycin-Producing Organism Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridamycin, a macrocyclic polyketide with potent neuroprotective and non-immunosuppressive properties, is a secondary metabolite produced by select strains of the Gram-positive bacterium Streptomyces hygroscopicus. This technical guide provides a comprehensive overview of the core scientific and technical aspects related to the production of this compound, focusing on the producing organism, its biosynthetic pathway, fermentation and recovery processes, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product drug discovery and development.

The Producing Organism: Streptomyces hygroscopicus

Streptomyces hygroscopicus is a well-known species of the genus Streptomyces, a group of filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1] Strains of S. hygroscopicus are ubiquitous in soil and marine environments.

The primary reported producers of this compound are Streptomyces hygroscopicusNRRL 30748 and DSM 4137 .[2][3] These strains serve as the principal subjects for the study of this compound biosynthesis and for efforts in fermentation optimization and genetic engineering.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large, contiguous cluster of genes. The complete this compound biosynthetic gene cluster from Streptomyces hygroscopicus NRRL 30748 has been cloned and sequenced, spanning approximately 117 kb of DNA.[2]

Key components of the this compound biosynthetic gene cluster include:

  • Polyketide Synthase (PKS) Genes (merA, merB, merC, merD): These four large, modular Type I PKS genes are responsible for the assembly of the macrolide backbone of this compound. They encode a loading module and 14 extension modules.[2]

  • Non-Ribosomal Peptide Synthetase (NRPS) Gene (merP): This gene encodes a single-module NRPS responsible for the incorporation of the starter unit, pipecolic acid, into the growing polyketide chain.[2]

  • Cytochrome P450 Monooxygenase Gene (merE): This gene is predicted to be involved in the post-PKS modification of the macrolide ring, likely catalyzing a hydroxylation step.[1]

  • Regulatory and Resistance Genes: The cluster also contains several genes with putative roles in the regulation of this compound biosynthesis and in conferring self-resistance to the producing organism.[2]

Notably, the gene cluster lacks a gene encoding lysine cyclodeaminase, the enzyme typically responsible for the synthesis of pipecolic acid from lysine in the biosynthesis of related macrolides like rapamycin and FK506. This suggests an alternative, yet to be fully elucidated, pathway for pipecolate biosynthesis in this compound-producing Streptomyces hygroscopicus.[2]

Visualization of the this compound Biosynthetic Pathway

Meridamycin_Biosynthesis cluster_precursors Precursors cluster_pks_nrps PKS/NRPS Assembly Line cluster_post_pks Post-PKS Modification Malonyl-CoA Malonyl-CoA merA_D merA, merB, merC, merD (PKS) (Polyketide Chain Elongation) Malonyl-CoA->merA_D Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->merA_D Pipecolic_Acid Pipecolic Acid merP merP (NRPS) (Pipecolate Loading) Pipecolic_Acid->merP merP->merA_D Chain Initiation Pre-meridamycin Pre-meridamycin merA_D->Pre-meridamycin Chain Release & Cyclization merE merE (P450) (Hydroxylation) This compound This compound merE->this compound Pre-meridamycin->merE

Caption: Proposed biosynthetic pathway of this compound.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is critical for maximizing product yield.

Experimental Protocol: Seed Culture Preparation
  • Inoculum Source: A well-sporulated agar plate of Streptomyces hygroscopicus NRRL 30748.

  • Seed Medium: Prepare a medium consisting of (g/L): glucose 4, yeast extract 4, malt extract 10, and CaCO₃ 2. Adjust the pH to 7.2.[4]

  • Inoculation: Using a sterile loop, inoculate a 250 mL Erlenmeyer flask containing 100 mL of the seed medium with spores from the agar plate.[4]

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 120 rpm for 7 days.[4]

Experimental Protocol: Production Fermentation
  • Production Medium: A representative production medium for a related macrolide, rapamycin, which can be adapted for this compound production consists of (g/L): fructose 22, mannose 5, malt extract 10, casein 0.3, (NH₄)₂SO₄ 5.3, NaCl 5, K₂HPO₄ 4, ZnSO₄·7H₂O 0.06, MgSO₄·7H₂O 0.0025, MnSO₄·H₂O 0.012, FeSO₄·7H₂O 0.1, and CoCl₂·6H₂O 0.010. The pH is adjusted to 7.2.[4]

  • Inoculation: Inoculate the production medium with 2% (v/v) of the seed culture.

  • Fermentation Conditions: Conduct the fermentation in a shake flask at 28°C with agitation (e.g., 220 rpm). Production of this compound is typically observed after 24 hours and reaches a maximum around 144 hours.[4]

Data Presentation: Fermentation Parameters for Macrolide Production in Streptomyces hygroscopicus
ParameterConditionReference
Temperature25-30°C[4]
pH7.0-7.2[4]
Agitation120-300 rpm[4]
Incubation Time7 days[4]

Extraction and Purification of this compound

This compound is an intracellular and extracellular metabolite. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Extraction and Purification
  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation.

  • Extraction from Broth: Extract the culture supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.[5]

  • Extraction from Mycelium: The mycelial pellet can be extracted with methanol.[4]

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Visualization of the General Experimental Workflow

Experimental_Workflow Start Start S_hygroscopicus_Culture Streptomyces hygroscopicus Culture Start->S_hygroscopicus_Culture Seed_Culture Seed Culture Preparation S_hygroscopicus_Culture->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvesting Harvesting (Centrifugation) Production_Fermentation->Harvesting Extraction Extraction (Ethyl Acetate/Methanol) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound production.

Analytical Methods for this compound

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of this compound.

Experimental Protocol: HPLC-MS Analysis
  • Sample Preparation: Dissolve the purified extract in a suitable solvent such as methanol.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate, is employed for elution.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: this compound can be detected by monitoring its protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. For quantitative analysis, multiple reaction monitoring (MRM) would be employed.

Data Presentation: Mass Spectrometric Data for this compound
Ionm/z
[M+Na]⁺844

Note: This value is based on the confirmation of the this compound biosynthetic gene cluster by gene disruption experiments.[3]

Regulation of this compound Biosynthesis and Precursor Feeding

The regulation of secondary metabolite production in Streptomyces is complex, often involving pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[6] While specific regulators for the this compound gene cluster have not been extensively characterized, it is known that the biosynthesis of related macrolides is tightly controlled.

Precursor feeding is a common strategy to enhance the production of secondary metabolites. For this compound, the availability of the starter unit, pipecolic acid, and the extender units, malonyl-CoA and methylmalonyl-CoA, is crucial. Supplementation of the fermentation medium with L-lysine, a precursor to pipecolic acid, has been shown to enhance the production of related macrolides.[7]

Visualization of Precursor Feeding Strategy

Precursor_Feeding Exogenous_Precursor Exogenous Precursor (e.g., L-Lysine) Cell_Membrane Cell Membrane Exogenous_Precursor->Cell_Membrane Intracellular_Pool Increased Intracellular Precursor Pool Cell_Membrane->Intracellular_Pool Biosynthetic_Pathway This compound Biosynthetic Pathway Intracellular_Pool->Biosynthetic_Pathway Increased_Yield Increased This compound Yield Biosynthetic_Pathway->Increased_Yield

References

The Neuroprotective Mechanisms of FKBP12-Binding Macrolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on the neuroprotective mechanism of action of Meridamycin is not available in the public domain. However, given that this compound is a known high-affinity ligand for the FK506-Binding Protein 12 (FKBP12)[1][2], this guide will provide an in-depth technical overview of the neuroprotective mechanisms of two other well-researched FKBP12-binding macrolides: Rapamycin (Sirolimus) and FK506 (Tacrolimus) . The mechanisms detailed herein for these analogous compounds may provide insights into the potential neuroprotective pathways of this compound.

This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of FKBP12 ligands.

Introduction to FKBP12 Ligands and Neuroprotection

FKBP12 is a ubiquitously expressed intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. Certain natural macrolides, including Rapamycin, FK506, and this compound, bind to FKBP12 with high affinity. This binding event can lead to a range of cellular effects, including immunosuppression and, importantly, neuroprotection. While the immunosuppressive effects of Rapamycin and FK506 are well-characterized, their neuroprotective actions are a subject of ongoing research and are believed to involve both shared and distinct signaling pathways. This compound is of particular interest as it is a non-immunosuppressive FKBP12 ligand, suggesting that its potential neuroprotective effects might be decoupled from immunosuppression[1].

Rapamycin (Sirolimus): Neuroprotection via mTOR Inhibition and Autophagy Induction

Rapamycin's primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism[3][4][5]. The neuroprotective effects of Rapamycin are largely attributed to its ability to induce autophagy, a cellular process for degrading and recycling damaged organelles and aggregated proteins, which are hallmarks of many neurodegenerative diseases[3][6][7].

Signaling Pathways

The binding of Rapamycin to FKBP12 creates a complex that inhibits mTOR Complex 1 (mTORC1). This inhibition leads to the activation of the ULK1 complex, a key initiator of autophagy. Additionally, Rapamycin has been shown to modulate the PI3K/Akt/mTOR/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity[6]. Some evidence also suggests that Rapamycin's neuroprotective effects in certain contexts, such as Parkinson's disease models, may be mediated through FKBP12 inhibition independent of mTORC1[8].

Rapamycin_Signaling Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits CREB CREB mTORC1->CREB Autophagy Autophagy ULK1->Autophagy activates Neuroprotection Neuroprotection Autophagy->Neuroprotection PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Akt->CREB NeuronalSurvival Neuronal Survival & Plasticity CREB->NeuronalSurvival NeuronalSurvival->Neuroprotection

Rapamycin's neuroprotective signaling pathways.
Quantitative Data on Neuroprotective Effects

Experimental Model Treatment Key Finding Reference
In vitro colistin-induced neurotoxicity500 nM Rapamycin pretreatmentIncreased cell survival from ~50% to 72%[9]
In vivo mouse model of excitotoxicity (QA)0.2 µM/250 nl RapamycinPrevented motor impairment[10]
Alzheimer's disease mouse model (PDAPP)Rapamycin treatmentDecreased levels of phosphorylated p70[11]
Aging mouse modelLifelong Rapamycin administrationReduced whole brain IL-1β levels[12]
Experimental Protocols

In Vivo Model of Colistin-Induced Neurotoxicity

  • Animal Model: Male C57BL/6 mice.

  • Induction of Neurotoxicity: Intraperitoneal (i.p.) injection of colistin at a dose of 18 mg/kg/day for 14 days.

  • Treatment: Co-administration of Rapamycin at a dose of 2.5 mg/kg/day (i.p.) for 14 days.

  • Endpoint Analysis: Assessment of neuronal damage in the cerebral cortex, and activation of caspase-9 and -3.[9]

In Vitro Model of Excitotoxicity

  • Cell Line: Mouse neuroblastoma-2a (N2a) cells.

  • Induction of Neurotoxicity: Exposure to 200 µM colistin.

  • Treatment: Pretreatment with 500 nM Rapamycin.

  • Endpoint Analysis: Measurement of cell viability.[9]

FK506 (Tacrolimus): Neuroprotection via Calcineurin Inhibition and Other Mechanisms

FK506 is a potent immunosuppressant that, like Rapamycin, binds to FKBP12. However, the resulting FK506-FKBP12 complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase[13][14]. Calcineurin inhibition is central to FK506's neuroprotective effects, which include modulation of glutamatergic signaling, reduction of neuroinflammation, and inhibition of nitric oxide (NO) production[13][14][15].

Signaling Pathways

The FK506-FKBP12 complex binds to and inhibits calcineurin. This prevents the dephosphorylation of various substrates, including the transcription factor NFAT (Nuclear Factor of Activated T-cells), which, when activated, can promote inflammatory responses. By inhibiting calcineurin, FK506 can also prevent the dephosphorylation and activation of nitric oxide synthase (NOS), thereby reducing the production of the neurotoxic molecule NO[14]. Furthermore, FK506 has been shown to exert neuroprotective effects through calcineurin-independent pathways, although these are less well-defined[16][17].

FK506_Signaling cluster_inhibition Inhibition by FK506-FKBP12 FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 binds Calcineurin Calcineurin FKBP12->Calcineurin inhibits NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) NOS Nitric Oxide Synthase (NOS) Calcineurin->NOS dephosphorylates (activates) Neuroprotection Neuroprotection Calcineurin->Neuroprotection independent pathways Neuroinflammation Neuroinflammation NFAT->Neuroinflammation NO Nitric Oxide (NO) NOS->NO Neurotoxicity Neurotoxicity NO->Neurotoxicity

FK506's neuroprotective signaling pathways.
Quantitative Data on Neuroprotective Effects

Experimental Model Treatment Key Finding Reference
Rat model of focal cerebral ischemia1 and 10 mg/kg FK506 (i.p.)56-58% reduction in ischemic cortical damage[18][19][20][21]
Rat model of focal cerebral ischemia1 mg/kg FK506 (i.v.)63% reduction in ischemic cortical damage[18][20][21]
Ex vivo spinal cord hypoxia0.1 µM FK50611.19% increase in ATP, 66.46% increase in GSH, 18.97% decrease in LPO, 42.86% decrease in MPO[22]
Experimental Protocols

Rat Model of Focal Cerebral Ischemia (MCAO)

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO).

  • Treatment:

    • Intraperitoneal (i.p.) pretreatment with 1 and 10 mg/kg FK506.

    • Intravenous (i.v.) administration of 1 mg/kg FK506 at various time points post-occlusion (e.g., 120 minutes).

  • Endpoint Analysis: Quantification of ischemic lesion volume.[18][19][20][21]

Ex Vivo Spinal Cord Hypoxia Model

  • Tissue Preparation: Harvested spinal cords from rats.

  • Induction of Hypoxia: Incubation of the spinal cord in a hypoxic Ringer's solution (95% N2, 5% CO2) at 37°C for 1 hour.

  • Treatment: Addition of 0.1 µM FK506 to the hypoxic Ringer's solution.

  • Endpoint Analysis: Measurement of ATP levels, reduced glutathione (GSH), lipid peroxidation (LPO), and myeloperoxidase (MPO) activity.[22]

Conclusion and Future Directions for this compound

The well-documented neuroprotective effects of Rapamycin and FK506, mediated through distinct yet interconnected pathways involving FKBP12, provide a strong rationale for investigating the neuroprotective potential of this compound. As a non-immunosuppressive FKBP12 ligand, this compound holds the promise of affording neuroprotection without the adverse effects associated with immunosuppression.

Future research should focus on elucidating the specific intracellular target of the this compound-FKBP12 complex and characterizing its downstream signaling effects in neuronal cells. In vitro and in vivo models of neurodegenerative diseases and acute neuronal injury will be crucial for determining the efficacy and mechanistic pathways of this compound-mediated neuroprotection. Such studies will be instrumental in developing novel therapeutic strategies for a range of neurological disorders.

References

Meridamycin as a Non-Immuno­suppressive FKBP12 Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meridamycin, a macrocyclic polyketide natural product isolated from Streptomyces hygroscopicus, represents a compelling class of non-immunosuppressive ligands for the FK506-binding protein 12 (FKBP12). Unlike the well-known FKBP12 ligands tacrolimus (FK506) and sirolimus (rapamycin), this compound binds to FKBP12 with high affinity without eliciting an immunosuppressive response. This unique characteristic has positioned this compound and similar molecules as promising candidates for therapeutic applications beyond immunosuppression, particularly in the realm of neuroprotection and nerve regeneration. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Introduction

The immunophilin FKBP12 is a ubiquitously expressed intracellular receptor with peptidyl-prolyl isomerase (PPIase) activity. Its claim to fame arises from its role as the primary cellular target for the immunosuppressive drugs tacrolimus and sirolimus. The formation of the FKBP12-drug complex is a prerequisite for their therapeutic effects. However, the immunosuppressive activity of these drugs also leads to significant side effects, limiting their broader therapeutic application.

This compound has emerged as a tool to dissect the diverse functions of FKBP12 ligands. By binding to FKBP12 without causing immunosuppression, it offers a unique opportunity to explore other potential therapeutic avenues, such as the promotion of neurite outgrowth and neuroprotection. This guide will delve into the molecular underpinnings of this compound's non-immunosuppressive nature and its potential as a neurotrophic agent.

Mechanism of Action: A Tale of Two Complexes

The immunosuppressive actions of tacrolimus and sirolimus are not a result of FKBP12 inhibition alone, but rather a "gain-of-function" of the FKBP12-drug complex.

  • The Tacrolimus (FK506) Pathway: The FKBP12-tacrolimus complex binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[1] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell activation and proliferation.

  • The Sirolimus (Rapamycin) Pathway: The FKBP12-sirolimus complex binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2]

This compound's Divergence: this compound also forms a high-affinity complex with FKBP12. However, the critical difference lies in the fact that the This compound-FKBP12 complex does not interact with or inhibit calcineurin .[3] This lack of interaction with calcineurin is the molecular basis for its non-immunosuppressive properties. While this compound antagonizes the immunosuppressive activities of both tacrolimus and sirolimus by competing for FKBP12 binding, its own complex with FKBP12 does not initiate the downstream signaling cascades that lead to immunosuppression.[3]

The downstream cellular target of the this compound-FKBP12 complex that mediates its potential neurotrophic effects remains to be identified.[3][4] This is a crucial area of ongoing research that will unlock the full therapeutic potential of this class of molecules.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the known immunosuppressive pathways of tacrolimus and sirolimus, and the proposed, yet incomplete, pathway for this compound.

FK506_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TCR T-Cell Receptor Calcineurin_active Calcineurin (Active) TCR->Calcineurin_active Activates FK506 Tacrolimus (FK506) FKBP12 FKBP12 FK506->FKBP12 Binds FKBP12_FK506 FKBP12-FK506 Complex FKBP12->FKBP12_FK506 FKBP12_FK506->Calcineurin_active Inhibits Calcineurin_inactive Calcineurin (Inactive) NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein T_Cell_Activation T-Cell Activation IL2_Protein->T_Cell_Activation

Tacrolimus (FK506) Immunosuppressive Pathway.

Rapamycin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Activates Rapamycin Sirolimus (Rapamycin) FKBP12 FKBP12 Rapamycin->FKBP12 Binds FKBP12_Rapamycin FKBP12-Rapamycin Complex FKBP12->FKBP12_Rapamycin FKBP12_Rapamycin->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Sirolimus (Rapamycin) Immunosuppressive Pathway.

Meridamycin_Pathway cluster_intracellular Intracellular This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds FKBP12_this compound FKBP12-Meridamycin Complex FKBP12->FKBP12_this compound Unknown_Target Unknown Target(s) FKBP12_this compound->Unknown_Target Interacts with (?) Calcineurin Calcineurin FKBP12_this compound->Calcineurin Neurotrophic_Effects Neurotrophic Effects (e.g., Neurite Outgrowth) Unknown_Target->Neurotrophic_Effects No_Inhibition No Inhibition Calcineurin->No_Inhibition

Proposed Non-Immunosuppressive Pathway of this compound.

Quantitative Data

Precise quantitative data for the binding affinity of this compound to FKBP12 is crucial for structure-activity relationship (SAR) studies and drug development. While a dissociation constant (Kd) has not been explicitly reported in the reviewed literature, a competitive binding assay provides a strong indication of its high affinity.

LigandAssay TypeParameterValueReference
This compound Competitive Binding Assay (inhibition of FK506 binding to FKBP12)IC501 ng/mL[3][5]
Tacrolimus (FK506)Peptidyl-prolyl cis-trans isomerization assayKi~1.7 nM[5]
Tacrolimus (FK506)Binding AssayKd0.4 nM[5]

Note: The IC50 value for this compound suggests a high binding affinity, likely in the low nanomolar range, comparable to that of tacrolimus. Further studies are required to determine the precise Kd value.

Currently, there is a lack of specific quantitative data in the public domain detailing the neurotrophic effects of this compound (e.g., percentage of neurite-bearing cells, average neurite length). Such data would be invaluable for assessing its potential as a neuroregenerative agent.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other FKBP12 ligands.

FKBP12 Competitive Binding Assay

This protocol is designed to determine the affinity of a test compound (e.g., this compound) for FKBP12 by measuring its ability to compete with a radiolabeled or fluorescently-labeled known FKBP12 ligand (e.g., [3H]FK506).

Workflow Diagram:

FKBP12_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Recombinant FKBP12 - Labeled Ligand ([3H]FK506) - Unlabeled Test Compound (this compound) - Assay Buffer Incubate Incubate FKBP12 with varying concentrations of Test Compound and a fixed concentration of Labeled Ligand Prepare_Reagents->Incubate Separate Separate bound from free labeled ligand (e.g., size exclusion chromatography, filter binding assay) Incubate->Separate Quantify Quantify bound labeled ligand (e.g., scintillation counting) Separate->Quantify Plot Plot % inhibition vs. Test Compound concentration Quantify->Plot Calculate Calculate IC50 value Plot->Calculate

Workflow for FKBP12 Competitive Binding Assay.

Materials:

  • Recombinant human FKBP12

  • [3H]Tacrolimus (or other suitable labeled ligand)

  • Unlabeled this compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagent Solutions:

    • Dilute recombinant FKBP12 to a final concentration of 1 nM in Assay Buffer.

    • Prepare a stock solution of [3H]Tacrolimus and dilute to a final concentration of 1 nM in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer, typically ranging from 0.01 nM to 10 µM.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled tacrolimus (for non-specific binding).

    • To the remaining wells, add 25 µL of the this compound serial dilutions.

    • Add 25 µL of the diluted [3H]Tacrolimus to all wells.

    • Add 50 µL of the diluted FKBP12 to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.

    • Rapidly wash the filters three times with ice-cold Assay Buffer to remove unbound [3H]Tacrolimus.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of inhibition versus the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]Tacrolimus.

Neurite Outgrowth Assay using PC12 Cells

This protocol describes a method to quantify the neurotrophic effects of this compound by measuring neurite outgrowth in PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Workflow Diagram:

Neurite_Outgrowth_Assay cluster_cell_culture Cell Culture cluster_imaging Imaging cluster_analysis Data Analysis Seed_Cells Seed PC12 cells onto collagen-coated plates Differentiate Induce differentiation with a low concentration of NGF and treat with varying concentrations of This compound Seed_Cells->Differentiate Fix_and_Stain Fix cells and immunostain for neuronal markers (e.g., β-III tubulin) Differentiate->Fix_and_Stain Acquire_Images Acquire images using a high-content imaging system or fluorescence microscope Fix_and_Stain->Acquire_Images Quantify_Neurites Quantify neurite outgrowth parameters: - Neurite length per cell - Number of neurites per cell - Percentage of neurite-bearing cells Acquire_Images->Quantify_Neurites Statistical_Analysis Perform statistical analysis to determine significance Quantify_Neurites->Statistical_Analysis

Workflow for Neurite Outgrowth Assay.

Materials:

  • PC12 cell line

  • Collagen IV-coated 96-well plates

  • DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding:

    • Plate PC12 cells in collagen IV-coated 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Replace the medium with low-serum differentiation medium (e.g., DMEM with 1% horse serum).

    • Add a suboptimal concentration of NGF (e.g., 25 ng/mL) to all wells except the negative control.

    • Add serial dilutions of this compound to the treatment wells. Include a positive control (optimal NGF concentration, e.g., 100 ng/mL) and a vehicle control.

    • Incubate for 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour.

    • Incubate with anti-β-III tubulin primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to automatically identify cell bodies (DAPI stain) and neurites (β-III tubulin stain).

    • Quantify parameters such as total neurite length per cell, number of primary neurites, number of branch points, and the percentage of cells with neurites longer than a defined threshold (e.g., twice the diameter of the cell body).

In Vivo Studies

Currently, there is a significant gap in the published literature regarding in vivo studies specifically investigating the neuroprotective or neuroregenerative effects of this compound. Animal models of peripheral nerve injury (e.g., sciatic nerve crush) or neurodegenerative diseases would be critical to validate the in vitro findings and assess the therapeutic potential of this compound. Such studies would need to establish pharmacokinetic and pharmacodynamic profiles, determine optimal dosing regimens, and evaluate functional recovery and histological improvements.

Conclusion and Future Directions

This compound stands out as a high-affinity, non-immunosuppressive FKBP12 ligand with intriguing potential as a neurotrophic agent. Its ability to bind FKBP12 without engaging the calcineurin-mediated immunosuppressive pathway opens up new avenues for therapeutic development. However, significant research is still required to fully realize this potential. Key future directions include:

  • Target Identification: The foremost priority is the identification of the downstream cellular target(s) of the this compound-FKBP12 complex. This will be instrumental in elucidating its mechanism of action and for rational drug design.

  • Quantitative Neurotrophic Studies: Comprehensive in vitro studies are needed to quantify the neurotrophic effects of this compound on various neuronal cell types, including primary neurons.

  • In Vivo Efficacy Studies: Rigorous in vivo studies in relevant animal models of neurological disorders are essential to evaluate the therapeutic efficacy, safety, and pharmacokinetic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will be crucial for optimizing its neurotrophic potency, selectivity, and drug-like properties.

The exploration of this compound and other non-immunosuppressive FKBP12 ligands holds great promise for the development of novel therapies for a range of neurological conditions, offering a potential paradigm shift from the traditional use of FKBP12 ligands as solely immunosuppressive agents.

References

An In-Depth Technical Guide to the Meridamycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridamycin is a macrocyclic polyketide natural product with potent, non-immunosuppressive neuroprotective activities. Its unique structure, assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic assembly line, has garnered significant interest for therapeutic development and biosynthetic engineering. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), originally isolated from Streptomyces sp. NRRL 30748. We delve into the genetic organization, the proposed biosynthetic pathway, and detailed experimental protocols for the study and manipulation of this complex system. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the molecular machinery responsible for this compound biosynthesis.

The this compound Biosynthetic Gene Cluster: Genetic Organization

The this compound biosynthetic gene cluster (BGC) from Streptomyces sp. NRRL 30748 spans approximately 117 kb of DNA.[1] The core of the cluster is comprised of six key genes responsible for the synthesis of the this compound backbone.[1] These include four large polyketide synthase (PKS) genes (merA, merB, merC, merD), one non-ribosomal peptide synthetase (NRPS) gene (merP), and a cytochrome P450 monooxygenase gene (merE).[1]

The four PKS genes encode a total of one loading module and 14 extension modules, which are responsible for the iterative addition and modification of two-carbon units to build the polyketide chain.[1] The merP gene encodes an NRPS responsible for the incorporation of a pipecolate moiety.[1] The merE gene is predicted to be involved in the post-PKS modification of the macrolide ring.[1]

In addition to these core biosynthetic genes, the cluster also harbors a number of other genes with putative roles in regulation, resistance, and precursor supply.[1] A notable feature of the this compound BGC is the absence of a gene encoding lysine cyclodeaminase, the enzyme typically responsible for the synthesis of the pipecolate precursor in the biosynthesis of related compounds like rapamycin and FK506.[1] This suggests an alternative, yet to be fully elucidated, pathway for pipecolate biosynthesis in Streptomyces sp. NRRL 30748.[1]

Table 1: Core Genes of the this compound Biosynthetic Gene Cluster

GeneSize (amino acids)Proposed Function
merA 9,985Polyketide Synthase (Loading module and 5 extension modules)
merB 5,892Polyketide Synthase (4 extension modules)
merC 6,345Polyketide Synthase (4 extension modules)
merD 1,848Polyketide Synthase (1 extension module)
merP 1,749Non-Ribosomal Peptide Synthetase (Pipecolate incorporation)
merE 405Cytochrome P450 Monooxygenase (Post-PKS modification)

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the loading of a starter unit onto the PKS assembly line, followed by a series of condensation and modification reactions, the incorporation of a non-ribosomal peptide, and final tailoring steps.

Meridamycin_Biosynthesis cluster_PKS Polyketide Chain Assembly cluster_NRPS Pipecolate Incorporation cluster_Final Final Assembly and Modification Loading_Module Loading Module (merA) PKS_Modules 14 PKS Extension Modules (merA, merB, merC, merD) Loading_Module->PKS_Modules Starter Unit Polyketide_Chain Assembled Polyketide Chain PKS_Modules->Polyketide_Chain Elongation & Modification Hybrid_Intermediate Polyketide-Pipecolate Intermediate Pipecolate Pipecolate Precursor merP_NRPS merP (NRPS) Pipecolate->merP_NRPS Activation merP_NRPS->Hybrid_Intermediate Condensation merE_P450 merE (P450) Hybrid_Intermediate->merE_P450 Oxidation This compound This compound merE_P450->this compound Cyclization & Release

Proposed biosynthetic pathway of this compound.

The process is initiated by the loading module of merA . The polyketide chain is then elongated and modified by the 14 extension modules of the PKS enzymes merA, merB, merC, and merD . The merP NRPS enzyme activates and incorporates a molecule of pipecolate. Finally, the hybrid polyketide-peptide intermediate is thought to be oxidized by the cytochrome P450 monooxygenase merE , followed by cyclization and release to yield the mature this compound molecule.

Quantitative Analysis

While extensive quantitative data on the this compound biosynthetic pathway is not yet publicly available, some key production metrics have been reported.

Table 2: this compound Production in a Heterologous Host

Host StrainExpression SystemTiter (µg/L)Reference
Streptomyces lividanspSBAC vector with the entire mer gene cluster~100[2]

Experimental Protocols

The study of the this compound BGC involves a variety of molecular genetics techniques. Below are detailed protocols for key experiments.

Construction of a Cosmid Library from Streptomyces sp. NRRL 30748

This protocol outlines the steps to create a genomic library in a cosmid vector, a crucial first step for isolating large gene clusters.

Materials:

  • Streptomyces sp. NRRL 30748 culture

  • Lysozyme

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol and 70% ethanol

  • Cosmid vector (e.g., pOJ446)

  • Restriction enzymes (e.g., Sau3AI, BamHI)

  • T4 DNA Ligase

  • Gigapack III XL packaging extract

  • E. coli host strain (e.g., XL1-Blue MR)

Procedure:

  • Genomic DNA Isolation:

    • Grow a 50 mL culture of Streptomyces sp. NRRL 30748 in a suitable medium (e.g., TSB) for 48-72 hours.

    • Harvest mycelia by centrifugation and wash with 10.3% sucrose solution.

    • Resuspend the pellet in TE buffer containing lysozyme (2 mg/mL) and incubate at 37°C for 1 hour.

    • Add Proteinase K and SDS to final concentrations of 100 µg/mL and 1%, respectively. Incubate at 55°C for 2 hours.

    • Perform phenol:chloroform:isoamyl alcohol extractions until the aqueous phase is clear.

    • Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, air dry, and resuspend in TE buffer.

  • Partial Digestion of Genomic DNA:

    • Perform a series of trial digestions of the genomic DNA with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 35-45 kb range.

    • Scale up the digestion and run the DNA on a low-melting-point agarose gel.

    • Excise the gel slice corresponding to the desired fragment size and purify the DNA.

  • Vector Preparation:

    • Digest the cosmid vector with BamHI and dephosphorylate using calf intestinal phosphatase (CIP) to prevent self-ligation.

  • Ligation and Packaging:

    • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.

    • Package the ligation mixture into lambda phage particles using a commercial packaging extract.

  • Transfection and Library Titering:

    • Transfect the packaged cosmids into an appropriate E. coli host strain.

    • Plate the transfected cells on selective media (e.g., LB agar with apramycin for pOJ446) to determine the library titer.

Gene Disruption via Homologous Recombination

This protocol describes the disruption of a target gene within the this compound BGC, a key technique for functional analysis. The example below focuses on the disruption of the merP gene.

Gene_Disruption_Workflow cluster_Cloning 1. Construct Disruption Vector cluster_Conjugation 2. Intergeneric Conjugation cluster_Selection 3. Selection and Verification PCR_Flanks PCR amplify upstream & downstream flanks of merP Disruption_Vector Ligate flanks and resistance cassette into E. coli vector PCR_Flanks->Disruption_Vector Resistance_Cassette Apramycin resistance cassette (aac(3)IV) Resistance_Cassette->Disruption_Vector Ecoli_Donor E. coli S17-1 (containing disruption vector) Conjugation Mix and plate on non-selective medium Ecoli_Donor->Conjugation Streptomyces_Recipient Streptomyces sp. NRRL 30748 Streptomyces_Recipient->Conjugation Single_Crossover Select for single crossovers (Apramycin resistance) Conjugation->Single_Crossover Double_Crossover Select for double crossovers (Loss of vector marker) Single_Crossover->Double_Crossover Verification Verify disruption by PCR and Southern blot Double_Crossover->Verification

Workflow for gene disruption by homologous recombination.

Materials:

  • Streptomyces sp. NRRL 30748 genomic DNA

  • Primers to amplify regions flanking the target gene (merP)

  • A suicide vector for Streptomyces (e.g., pKC1139)

  • An antibiotic resistance cassette (e.g., apramycin resistance)

  • E. coli donor strain (e.g., S17-1)

Procedure:

  • Construction of the Disruption Vector:

    • Using PCR, amplify ~1.5-2.0 kb fragments corresponding to the regions immediately upstream and downstream of the merP gene.

    • Clone these flanking regions into a suicide vector on either side of an apramycin resistance cassette.

  • Intergeneric Conjugation:

    • Transform the final disruption vector into the E. coli donor strain.

    • Grow the E. coli donor and Streptomyces sp. NRRL 30748 recipient strains to mid-log phase.

    • Mix the donor and recipient cultures, pellet the cells, and resuspend in a small volume of fresh medium.

    • Spot the cell mixture onto a suitable agar medium (e.g., MS agar) and incubate overnight.

  • Selection of Mutants:

    • Overlay the plate with an antibiotic to select against the E. coli donor (e.g., nalidixic acid) and an antibiotic to select for Streptomyces exconjugants that have integrated the vector (e.g., apramycin).

    • Incubate until resistant colonies appear. These are single-crossover mutants.

    • To select for double-crossover events (where the target gene is replaced by the resistance cassette), screen the single-crossover mutants for the loss of a vector-borne resistance marker (if present) or use a counter-selection method.

  • Verification of Gene Disruption:

    • Confirm the correct gene disruption in the double-crossover mutants by PCR using primers that anneal outside the cloned flanking regions.

    • Further confirmation can be obtained by Southern blot analysis of genomic DNA from the wild-type and mutant strains.

Heterologous Expression of the this compound BGC

This protocol provides a general workflow for expressing the entire this compound BGC in a heterologous host, such as Streptomyces lividans.

Heterologous_Expression_Workflow cluster_Cloning 1. Clone the BGC cluster_Conjugation 2. Transfer to Heterologous Host cluster_Expression 3. Fermentation and Analysis Cosmid_Library Screen cosmid library with mer gene probes BAC_Cloning Assemble full BGC in a BAC vector (pSBAC) Cosmid_Library->BAC_Cloning Ecoli_Donor E. coli ET12567/pUZ8002 (containing BAC) Conjugation Intergeneric Conjugation Ecoli_Donor->Conjugation Streptomyces_Host Streptomyces lividans Streptomyces_Host->Conjugation Fermentation Culture heterologous strain in production medium Conjugation->Fermentation Extraction Extract secondary metabolites from culture broth Fermentation->Extraction Analysis Analyze extracts by HPLC-MS Extraction->Analysis

Workflow for heterologous expression of the this compound BGC.

Materials:

  • A cosmid or Bacterial Artificial Chromosome (BAC) containing the entire this compound BGC

  • A suitable E. coli donor strain (e.g., ET12567/pUZ8002)

  • A suitable Streptomyces heterologous host (e.g., S. lividans)

  • Production medium for fermentation

Procedure:

  • Cloning the Entire BGC:

    • The entire ~117 kb this compound BGC can be captured in a single BAC vector, such as pSBAC, through restriction digestion and ligation of the appropriate fragment from the cosmid library.

  • Transfer to the Heterologous Host:

    • Introduce the BAC containing the this compound BGC into the E. coli donor strain.

    • Perform intergeneric conjugation between the E. coli donor and the Streptomyces heterologous host as described in the gene disruption protocol.

    • Select for exconjugants containing the BAC.

  • Promoter Replacement (Optional but often necessary):

    • If the native promoters of the this compound BGC are not efficiently recognized by the heterologous host, it may be necessary to replace them with a strong, constitutive promoter, such as the ermE* promoter. This can be achieved through an additional round of homologous recombination.

  • Fermentation and Analysis:

    • Cultivate the engineered heterologous host in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Conclusion

The this compound biosynthetic gene cluster represents a fascinating and complex example of a hybrid NRPS-PKS system. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the biosynthesis of this promising neuroprotective agent. Future work in this area could focus on elucidating the novel pipecolate biosynthetic pathway, characterizing the enzymatic activities of the PKS and NRPS domains, and engineering the BGC to produce novel this compound analogs with improved therapeutic properties. The continued exploration of this system holds significant potential for the development of new drugs for a range of neurological disorders.

References

An In-depth Technical Guide to the Polyketide Synthase Pathway of Meridamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridamycin is a macrocyclic polyketide with significant neuroprotective properties, making it a compound of interest for therapeutic development. Its complex structure is assembled by a modular Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing its genetic organization, enzymatic machinery, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers engaged in the discovery, characterization, and engineering of novel polyketide-based therapeutics.

Introduction

This compound, a natural product isolated from Streptomyces sp., belongs to the family of FK506-related macrolides. Unlike its structural relatives, FK506 and rapamycin, this compound does not exhibit significant immunosuppressive activity. Instead, it displays potent neuroprotective effects, presenting a promising avenue for the development of treatments for neurodegenerative disorders. The biosynthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by a dedicated gene cluster. Understanding this biosynthetic pathway is crucial for efforts to rationally engineer the producing organisms to generate novel, more potent, or more readily synthesized analogs.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces sp. NRRL 30748 and Streptomyces sp. DSM 4137. The cluster spans approximately 117 kb of DNA and harbors the genes encoding the PKS, NRPS, and tailoring enzymes responsible for the synthesis of the final product.[1][2]

Organization of the Gene Cluster

The core of the this compound biosynthetic gene cluster is composed of four large polyketide synthase genes (merA, merB, merC, and merD), a non-ribosomal peptide synthetase gene (merP), and a cytochrome P450 monooxygenase gene (merE).[1][2] These core genes are flanked by genes predicted to be involved in regulation, resistance, and precursor supply.

Meridamycin_Gene_Cluster cluster_mer Core Biosynthetic Genes merP merP (NRPS) merA merA (PKS) merB merB (PKS) merC merC (PKS) merD merD (PKS) merE merE (P450) regulator Regulatory Genes regulator->merP resistance Resistance Genes resistance->merE precursor Precursor Supply precursor->merA

The this compound Polyketide Synthase and Non-Ribosomal Peptide Synthetase

The assembly of the this compound backbone is carried out by a modular Type I PKS system, in conjunction with an NRPS module responsible for the incorporation of a pipecolate moiety. The PKS consists of a loading module and 14 extension modules distributed across the four PKS proteins (MerA, MerB, MerC, and MerD).[1][2]

Domain Organization

Each PKS module contains a specific set of enzymatic domains that catalyze the addition and modification of a two-carbon unit to the growing polyketide chain. The minimal essential domains of a module are the Acyltransferase (AT), which selects the extender unit, the Ketosynthase (KS), which catalyzes the carbon-carbon bond formation, and the Acyl Carrier Protein (ACP), which tethers the growing chain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group. The MerP NRPS contains Adenylation (A), Thiolation (T), and Condensation (C) domains for the activation and incorporation of L-pipecolate.

PKS_NRPS_Module cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) LM Loading Module |  AT |  ACP Mod1 Module 1 |  KS |  AT |  KR |  ACP Mod2 Module 2 |  KS |  AT |  KR |  ACP Mod3 Module 3 |  KS |  AT |  DH |  KR |  ACP Mod4 Module 4 |  KS |  AT (ethylmalonyl) |  KR |  ACP Mod_n ... Mod14 Module 14 |  KS |  AT |  KR |  ACP MerP MerP |  A |  T |  C

Biosynthesis of the this compound Core Structure

The biosynthesis of this compound is initiated by the loading module of MerA with a starter unit, likely derived from isobutyryl-CoA. The polyketide chain is then extended through the sequential action of the 14 PKS modules, with each module adding a specific extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA). The growing polyketide chain is passed from one module to the next, tethered to the ACP domains. After the final extension, the polyketide intermediate is transferred to the MerP NRPS, which incorporates an L-pipecolate unit. The final macrocycle is formed through the action of a thioesterase (TE) domain, likely located at the C-terminus of MerD. The cytochrome P450 enzyme, MerE, is proposed to catalyze a final hydroxylation step.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data regarding the this compound biosynthetic pathway. Production titers and enzyme kinetic parameters have not been extensively reported in the literature. Further research is required to fully characterize the efficiency and substrate specificity of the individual enzymatic domains.

ParameterValueReference
This compound Production Titer (Wild-Type)Not Reported-
C36-keto-meridamycin Production TiterNot Reported-
Heterologous this compound Production Titer~100 µg/L (in S. lividans with promoter replacement and precursor feeding)[3]
MerA KR1 Domain ActivityInactivated via deletion to produce C36-keto-meridamycin[1]
MerP A-domain Substrate SpecificityL-pipecolic acid[4]

Table 1: Summary of Available Quantitative Data.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of the this compound biosynthetic pathway, based on established methods for Streptomyces.

Gene Disruption via PCR-Targeting

This protocol describes a method for the targeted disruption of a gene within the this compound biosynthetic cluster.

Materials:

  • Streptomyces sp. strain

  • Cosmid containing the this compound gene cluster

  • pIJ773 plasmid (or similar) containing an antibiotic resistance cassette flanked by FRT sites

  • Long primers (70-80 bp) with 5' ends homologous to the regions flanking the target gene and 3' ends for amplification of the resistance cassette

  • High-fidelity DNA polymerase

  • E. coli ET12567/pUZ8002 for conjugation

  • Appropriate antibiotics and growth media

Procedure:

  • Primer Design: Design long primers with ~40 bp of homology to the upstream and downstream regions of the target gene and ~20 bp for amplification of the resistance cassette.

  • PCR Amplification: Amplify the antibiotic resistance cassette from the template plasmid using the designed long primers.

  • Transformation and Recombination: Transform the purified PCR product into an E. coli strain harboring the target cosmid and expressing the Red recombinase system. Select for transformants containing the disrupted cosmid.

  • Verification: Verify the correct gene replacement in the cosmid by restriction digestion and PCR analysis.

  • Conjugation: Introduce the verified disrupted cosmid into E. coli ET12567/pUZ8002 and then conjugate into the recipient Streptomyces strain.

  • Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Confirmation: Confirm the gene disruption in the Streptomyces mutant by Southern hybridization and PCR analysis.

Gene_Disruption_Workflow Start Design Long Primers PCR Amplify Resistance Cassette Start->PCR Transformation Transform E. coli with PCR product and cosmid PCR->Transformation Verification1 Verify Recombination in E. coli Transformation->Verification1 Conjugation Conjugate into Streptomyces Verification1->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection Verification2 Confirm Disruption by Southern Blot/PCR Selection->Verification2 End Characterize Mutant Phenotype Verification2->End

Heterologous Expression of the this compound Gene Cluster

This protocol outlines the steps for the heterologous expression of the entire this compound gene cluster in a suitable host strain.

Materials:

  • Streptomyces genomic DNA containing the this compound cluster

  • Bacterial Artificial Chromosome (BAC) vector (e.g., pSBAC)

  • Restriction enzymes

  • E. coli host for BAC library construction

  • Streptomyces lividans or other suitable heterologous host

  • Appropriate antibiotics and fermentation media

Procedure:

  • BAC Library Construction: Partially digest high-molecular-weight genomic DNA from the this compound-producing Streptomyces strain and ligate into the BAC vector. Transform into a suitable E. coli host to generate a BAC library.

  • Library Screening: Screen the BAC library using probes specific to the this compound gene cluster to identify clones containing the complete cluster.

  • Vector Modification (Optional): If necessary, modify the BAC clone to replace the native promoter with a strong, constitutive promoter (e.g., ermEp*) to enhance expression in the heterologous host.

  • Conjugation: Transfer the BAC clone containing the this compound gene cluster into the chosen Streptomyces heterologous host via intergeneric conjugation from E. coli.

  • Fermentation and Analysis: Culture the recombinant Streptomyces strain under suitable fermentation conditions. Extract the culture broth and analyze for the production of this compound using techniques such as HPLC and LC-MS.

Heterologous_Expression_Workflow Start Construct BAC Library Screening Screen for this compound Cluster Start->Screening Modification Promoter Replacement (Optional) Screening->Modification Conjugation Conjugate into Heterologous Host Modification->Conjugation Fermentation Fermentation of Recombinant Strain Conjugation->Fermentation Analysis HPLC/LC-MS Analysis of Products Fermentation->Analysis End Confirm this compound Production Analysis->End

Conclusion

The this compound biosynthetic pathway represents a fascinating example of the intricate enzymatic machinery responsible for the production of complex natural products. While significant progress has been made in elucidating the genetic and biochemical basis of this compound biosynthesis, further research is needed to fully characterize the enzymatic activities and to optimize production titers. The methodologies and information presented in this guide provide a solid foundation for future investigations aimed at harnessing the therapeutic potential of this compound and its engineered derivatives. The continued exploration of this pathway holds promise for the development of novel neuroprotective agents and for advancing our understanding of polyketide biosynthesis.

References

The Enigmatic Bioactivity of Novel Meridamycin Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridamycin, a macrocyclic polyketide produced by Streptomyces species, stands as a molecule of significant interest due to its unique biological profile. Unlike its structural relatives, FK506 and rapamycin, this compound is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12). This property, coupled with its reported neuroprotective effects, has spurred investigations into its congeners, seeking to elucidate structure-activity relationships and unlock new therapeutic potentials. This technical guide provides a comprehensive overview of the known biological activities of novel this compound congeners, detailing available data, experimental methodologies, and the current understanding of their mechanism of action.

Novel this compound Congeners: An Overview

Recent research has led to the isolation and characterization of several novel this compound congeners. These include This compound A, B, C, and D , isolated from Streptomyces sp. SR107, and C36-keto-meridamycin , a genetically engineered analog. While the discovery of these compounds has expanded the chemical diversity of the this compound family, comprehensive biological evaluation is still in its early stages.

Quantitative Biological Activity Data

Quantitative data on the biological activities of the novel this compound congeners is currently limited in the public domain. The available information is summarized below.

CompoundTarget/AssayResultSource
This compoundFKBP12 Competitive BindingIC50 = 1.0 ng/mL[1][2]
This compound AAntibacterial (Bacillus subtilis)No significant activity[2][3]
This compound BAntibacterial (Bacillus subtilis)No significant activity[2][3]
This compound CAntibacterial (Bacillus subtilis)No significant activity[2][3]
This compound DAntibacterial (Bacillus subtilis)No significant activity[2][3]

Note: While the antibacterial activities of this compound A, B, C, and D were evaluated, specific Minimum Inhibitory Concentration (MIC) values against a broader panel of bacteria are not yet available. No quantitative data for the immunosuppressive, anticancer, or neuroprotective activities of these novel congeners has been published.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of the novel this compound congeners are not extensively described in the available literature. However, based on standard methodologies for these types of assessments, the following general protocols can be inferred.

Antibacterial Activity Assay (General Protocol)

A standard broth microdilution method is likely employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Inoculum Preparation: Bacterial strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

FKBP12 Competitive Binding Assay (General Protocol)

This assay measures the ability of a test compound to compete with a known ligand (e.g., FK506) for binding to FKBP12.

  • Reagents: Recombinant human FKBP12, a labeled FKBP12 ligand (e.g., fluorescently labeled FK506), and the test compounds.

  • Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of FKBP12 and the labeled ligand are incubated with varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Detection: The amount of labeled ligand bound to FKBP12 is measured using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated.

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is the immunophilin FKBP12. The binding of this compound to FKBP12 is well-established; however, the downstream consequences of this interaction remain largely uncharacterized, setting it apart from the classical FKBP12 ligands.

This compound-FKBP12 Interaction and Downstream Effects

Meridamycin_Pathway cluster_ligands FKBP12 Ligands cluster_protein Target Protein cluster_complexes Drug-Protein Complexes cluster_downstream Downstream Targets cluster_effects Biological Effects This compound This compound & Congeners FKBP12 FKBP12 This compound->FKBP12 FK506 FK506 FK506->FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Mer_FKBP12 This compound-FKBP12 FK_FKBP12 FK506-FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Unknown Unknown Target(s) Mer_FKBP12->Unknown Antagonism Antagonizes Immunosuppression Mer_FKBP12->Antagonism Calcineurin Calcineurin FK_FKBP12->Calcineurin mTOR mTOR Rapa_FKBP12->mTOR Neuroprotection Neuroprotection Unknown->Neuroprotection Immunosuppression_FK Immunosuppression Calcineurin->Immunosuppression_FK Immunosuppression_Rapa Immunosuppression mTOR->Immunosuppression_Rapa

Caption: this compound's distinct signaling cascade compared to FK506 and rapamycin.

Unlike the FK506-FKBP12 complex, which inhibits calcineurin, and the rapamycin-FKBP12 complex, which inhibits the mechanistic target of rapamycin (mTOR), the this compound-FKBP12 complex does not appear to interact with either of these downstream effectors. In fact, this compound has been shown to antagonize the immunosuppressive effects of both FK506 and rapamycin. The direct molecular target of the this compound-FKBP12 complex, and the subsequent signaling cascade leading to its neuroprotective effects, remains a critical unanswered question in the field.

Experimental Workflow for Target Identification

The following workflow outlines a potential strategy for identifying the downstream target(s) of the this compound-FKBP12 complex.

Target_ID_Workflow Start Start: Bioactive this compound Congener Step1 Affinity Chromatography Start->Step1 Step2 Immobilize this compound-FKBP12 Complex on a Solid Support Step1->Step2 Step3 Incubate with Cell Lysate Step2->Step3 Step4 Elute Bound Proteins Step3->Step4 Step5 Protein Identification (e.g., Mass Spectrometry) Step4->Step5 Step6 Candidate Target Proteins Step5->Step6 Step7 Target Validation Step6->Step7 Step8 Biochemical Assays (e.g., SPR, ITC) Step7->Step8 Step9 Cell-based Assays (e.g., Knockdown, Overexpression) Step7->Step9 End Validated Downstream Target Step8->End Step9->End

Caption: A generalized workflow for the identification of this compound's downstream targets.

Future Directions and Conclusion

The novel this compound congeners represent a promising but underexplored area of natural product research. The key priorities for future investigations should include:

  • Comprehensive Biological Profiling: Systematic evaluation of the immunosuppressive, anticancer, and neuroprotective activities of all known congeners is essential. This should include the determination of IC50 or EC50 values to establish clear structure-activity relationships.

  • Elucidation of the Mechanism of Action: Identifying the direct downstream target(s) of the this compound-FKBP12 complex is paramount to understanding its unique biological effects.

  • Medicinal Chemistry Efforts: The synthesis of new analogs based on the structures of the naturally occurring congeners could lead to the development of more potent and selective compounds.

References

In Silico Analysis of Meridamycin Binding to FKBP12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridamycin, a non-immunosuppressive macrocyclic polyketide, is a high-affinity ligand for the FK506-binding protein 12 (FKBP12). Unlike the well-studied FKBP12 ligands tacrolimus (FK506) and rapamycin, the downstream molecular target of the this compound-FKBP12 complex remains unidentified. This lack of a defined biological endpoint makes in silico analysis a critical tool for elucidating the binding mechanism, predicting potential protein-protein interactions, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the computational methodologies for analyzing the binding of this compound to FKBP12, including molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to facilitate the application of these techniques in a research and drug development setting.

Introduction to FKBP12 and this compound

FKBP12 is a ubiquitously expressed 12 kDa cis-trans prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and the regulation of calcium channels.[1][2] It serves as the primary intracellular receptor for the immunosuppressant drugs tacrolimus and rapamycin.[1] The binding of these drugs to FKBP12 creates a composite surface that can inhibit the phosphatase activity of calcineurin (in the case of tacrolimus) or the kinase activity of the mammalian target of rapamycin (mTOR) (in the case of rapamycin).[2][3]

This compound, isolated from Streptomyces hygroscopicus, also binds to FKBP12 with high affinity, competitively inhibiting the binding of FK506.[4] However, the this compound-FKBP12 complex does not inhibit calcineurin and is therefore non-immunosuppressive.[4] This unique characteristic makes this compound and its analogues attractive candidates for therapeutic applications where FKBP12 binding is desired without the associated immunosuppressive effects. Understanding the structural basis of its interaction with FKBP12 is the first step towards uncovering its mechanism of action.

In Silico Analysis Workflow

The in silico analysis of this compound binding to FKBP12 can be structured into a multi-step workflow. This workflow begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose. The most promising poses are then subjected to molecular dynamics simulations to understand the dynamic stability of the complex. Finally, binding free energy calculations are performed to quantify the strength of the interaction.

G cluster_prep Preparation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Poses Binding Free Energy Binding Free Energy Molecular Dynamics->Binding Free Energy Stable Trajectories Interaction Analysis Interaction Analysis Binding Free Energy->Interaction Analysis

Figure 1: In Silico Analysis Workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying the binding site and key interacting residues.

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of human FKBP12 from the Protein Data Bank (PDB). A high-resolution, unliganded structure such as PDB ID: 2PPN is recommended.[5]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling package like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site. Given this compound's structural similarity to FK506 and rapamycin, the binding site can be defined by a grid box encompassing the residues known to interact with these ligands (e.g., Tyr26, Asp37, Phe46, Val55, Ile56, Trp59, Tyr82, and Phe99).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem in SDF format.

    • Convert the SDF file to a PDB or MOL2 format.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds using software like AutoDock Tools.

  • Docking Execution:

    • Use a docking program such as AutoDock Vina.

    • Specify the prepared receptor and ligand files, and the coordinates of the grid box defining the binding site.

    • Run the docking simulation. The program will generate a set of possible binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Visualize the top-ranked docking poses in complex with FKBP12.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-FKBP12 complex over time, allowing for an assessment of its stability.

Protocol:

  • System Setup (using GROMACS):

    • Select the most promising docking pose of the this compound-FKBP12 complex.

    • Generate the topology and parameter files for this compound. A force field like GAFF (General Amber Force Field) is suitable for drug-like molecules. The protein can be described by a force field such as AMBER99SB-ILDN.

    • Place the complex in a periodic box of appropriate size (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the temperature of the system (e.g., to 300 K) with position restraints on the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure (e.g., to 1 bar) and density of the system while maintaining the temperature, again with position restraints on the solute.

  • Production MD:

    • Run the production MD simulation without position restraints for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

    • Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the hydrogen bond network between this compound and FKBP12 over time.

Binding Free Energy Calculations (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.

Protocol (using AMBER's MMPBSA.py):

  • Trajectory Preparation:

    • Use the stable portion of the production MD trajectory of the this compound-FKBP12 complex.

    • Extract snapshots at regular intervals (e.g., every 100 ps).

  • MM/PBSA Calculation:

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and TΔS is the conformational entropy.

    • E_MM includes internal, electrostatic, and van der Waals energies.

    • G_solv is composed of polar (calculated using the Poisson-Boltzmann equation) and nonpolar (calculated from the solvent-accessible surface area) contributions.

    • The entropy term (TΔS) can be estimated using methods like normal mode analysis, although this is computationally expensive and often omitted for relative binding energy comparisons.

  • Analysis of Results:

    • Calculate the average binding free energy over all snapshots.

    • Perform a per-residue decomposition of the binding free energy to identify the key residues contributing to the binding of this compound.

Data Presentation

Quantitative data from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results for this compound with FKBP12

Docking PoseDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-9.8Tyr82, Asp37, Gln53Phe46, Val55, Trp59, Phe99
2-9.5Tyr82, Ile56Phe36, Val55, Trp59, Phe99
3-9.2Asp37, Gln53Tyr26, Phe46, Val55, Trp59

Table 2: MD Simulation Stability Metrics for the this compound-FKBP12 Complex

MetricAverage ValueStandard Deviation
Protein Backbone RMSD (Å)1.20.3
Ligand RMSD (Å)0.80.2
Number of H-bonds3.51.2

Table 3: Binding Free Energy Components for this compound-FKBP12 Interaction (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.23.5
Electrostatic Energy (ΔE_elec)-18.72.8
Polar Solvation Energy (ΔG_pol)50.54.1
Nonpolar Solvation Energy (ΔG_np)-5.80.5
Total Binding Free Energy (ΔG_bind) -19.2 5.2

Visualization of Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental procedures.

FKBP12 Signaling Pathways

FKBP12 is involved in multiple signaling pathways. The diagram below illustrates its role in the mTOR and TGF-β pathways.

cluster_mTOR mTOR Pathway cluster_TGF TGF-β Pathway cluster_this compound This compound Interaction mTOR mTOR Rapamycin Rapamycin FKBP12_mTOR FKBP12 Rapamycin->FKBP12_mTOR FKBP12_mTOR->mTOR inhibition TGFb_R TGF-β Receptor FKBP12_TGF FKBP12 FKBP12_TGF->TGFb_R inhibition This compound This compound FKBP12_Mer FKBP12 This compound->FKBP12_Mer Unknown_Target Unknown Target FKBP12_Mer->Unknown_Target SystemSetup System Setup (Complex, Water, Ions) EnergyMin Energy Minimization SystemSetup->EnergyMin NVT NVT Equilibration EnergyMin->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

References

Meridamycin: An Uncharted Territory in the Quest for Neurological Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant finding: there is currently no published research investigating meridamycin as a potential therapeutic agent for neurological diseases. Despite extensive searches for data on its neuroprotective effects, impact on neuroinflammation, or involvement in neuronal signaling pathways, no studies, preclinical or clinical, were identified. Consequently, the creation of an in-depth technical guide on this compound for a scientific audience, as requested, is not feasible at this time due to the absence of foundational research.

While the exploration of this compound in neuroscience appears to be a novel and uninvestigated area, the broader class of molecules to which it belongs—macrolides—has garnered considerable interest in the context of neurological disorders. To provide a conceptual framework for future research, this document will outline the general principles and methodologies relevant to the investigation of a novel compound for neurotherapeutic potential, using related macrolides, such as rapamycin, as illustrative examples.

The Landscape of Neuroprotection and Neuroinflammation

Neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, are often characterized by progressive neuronal loss and chronic neuroinflammation. Therapeutic strategies frequently aim to either protect neurons from damage (neuroprotection) or modulate the inflammatory environment of the central nervous system (neuroinflammation).

Neuroprotection encompasses mechanisms that defend neurons against injury and death. Key signaling pathways often implicated in neuroprotective responses include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of Akt is generally considered neuroprotective, while the role of mTOR is more complex and context-dependent.

  • Nrf2 Pathway: This pathway is a critical regulator of the antioxidant response, protecting cells from oxidative stress, a common feature of neurodegenerative diseases.

  • BDNF/TrkB Signaling: Brain-derived neurotrophic factor (BDNF) and its receptor TrkB are crucial for neuronal survival, differentiation, and synaptic plasticity.

Neuroinflammation is the inflammatory response within the brain and spinal cord. While it is a protective mechanism in the short term, chronic activation of immune cells in the brain, such as microglia and astrocytes, can be detrimental. Modulating the activity of these glial cells and the production of inflammatory cytokines (e.g., TNF-α, IL-1β) is a key therapeutic goal.

Hypothetical Experimental Workflow for Investigating a Novel Compound like this compound

Should researchers venture to explore this compound's potential in neurology, a typical preclinical experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies to assess its efficacy and mechanism of action.

Caption: A hypothetical experimental workflow for evaluating a novel compound for neurological diseases.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other macrolides studied in neuroscience, several signaling pathways would be of primary interest in the investigation of this compound.

Signaling_Pathways cluster_Neuroprotection Neuroprotective Pathways cluster_Neuroinflammation Neuroinflammatory Pathways Meridamycin_N This compound PI3K PI3K Meridamycin_N->PI3K Nrf2 Nrf2 Meridamycin_N->Nrf2 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Antioxidant_Response Antioxidant Response Element Nrf2->Antioxidant_Response Meridamycin_I This compound NFkB NF-κB Meridamycin_I->NFkB Microglia_Activation Microglia Activation Meridamycin_I->Microglia_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines

Caption: Potential signaling pathways for investigation in the context of neuroprotection and neuroinflammation.

Data Presentation and Experimental Protocols: A Template for Future Research

Should data on this compound become available, it would be crucial to present it in a clear and structured manner to allow for easy interpretation and comparison.

Table 1: Hypothetical Neuroprotective Effects of this compound in an In Vitro Model of Oxidative Stress

Treatment GroupConcentration (nM)Neuronal Viability (%)LDH Release (Fold Change)
Vehicle Control-100 ± 5.21.0 ± 0.1
Oxidative Stress-45 ± 3.83.5 ± 0.4
This compound1055 ± 4.12.8 ± 0.3
This compound10072 ± 6.51.9 ± 0.2
This compound100085 ± 5.91.2 ± 0.1

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.

  • Compound Treatment: Neurons are pre-treated with varying concentrations of this compound or vehicle for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by the addition of 100 µM hydrogen peroxide (H₂O₂) for 6 hours.

  • Assessment of Neuronal Viability: Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity.

  • Assessment of Cell Death: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Conclusion

While the potential of this compound as a therapeutic for neurological diseases remains unknown, the established frameworks for drug discovery in neuroscience provide a clear roadmap for its future investigation. The study of other macrolides has paved the way for understanding the complex interplay between inflammation, cell survival, and neurodegeneration. Should research into this compound commence, the methodologies and conceptual models outlined here will be invaluable in elucidating its potential role in this critical area of unmet medical need. Until such research is conducted and published, the scientific community can only speculate on what this particular molecule may hold for the future of neurology.

Methodological & Application

Application Notes and Protocols: Meridamycin Extraction from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridamycin is a macrocyclic polyketide natural product produced by certain strains of Streptomyces, such as Streptomyces sp. NRRL 30748.[1][2] It is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) and has shown potential as a neuroprotective agent, making it a compound of significant interest for therapeutic development.[1][3] The effective isolation and purification of this compound from fermentation broths are critical steps for further pharmacological studies and drug development.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Streptomyces fermentation culture. The methodology is based on established techniques for the isolation of secondary metabolites from actinomycetes.

I. Fermentation of Streptomyces for this compound Production

Successful extraction begins with robust fermentation. The following protocol outlines the key steps for culturing Streptomyces sp. for the production of this compound. Optimization of media components and culture conditions is recommended to maximize yield.[4][5]

Experimental Protocol: Fermentation
  • Media Preparation: Prepare the seed and production media. A typical medium for Streptomyces fermentation includes a carbon source, a nitrogen source, and mineral salts. An example medium composition is provided in Table 1. Sterilize the media by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile seed medium with a spore suspension or a vegetative mycelial culture of the Streptomyces strain. Incubate the seed culture at 28-30°C with shaking at 180-250 rpm for 48-72 hours.

  • Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 180-250 rpm for 5-7 days. Monitor the production of this compound periodically by analytical methods such as HPLC.

Data Presentation: Fermentation Parameters
ParameterRecommended ConditionsNotes
Producing Strain Streptomyces sp. NRRL 30748 or other this compound-producing strain
Seed Medium Tryptone Soya Broth (TSB) or ISP2 Medium
Production Medium Starch Casein Nitrate Broth or other suitable complex mediumOptimization of carbon and nitrogen sources can enhance yield.[4]
Incubation Temperature 28-30°C
Agitation 180-250 rpmTo ensure adequate aeration.
pH 6.8 - 7.2Adjust prior to sterilization.
Fermentation Time 5-7 daysMonitor production to determine optimal harvest time.

II. Extraction of this compound from Fermentation Broth

The extraction process is designed to efficiently recover this compound from the fermentation broth and separate it from the mycelia and other aqueous components. Solvent extraction with ethyl acetate is a commonly used method for compounds of this nature.[2][6][7][8]

Experimental Protocol: Solvent Extraction
  • Separation of Mycelia: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 5,000-10,000 x g for 15-20 minutes. The supernatant (culture filtrate) contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v).[6][7]

    • Shake vigorously for 15-20 minutes to partition the this compound into the organic phase.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Data Presentation: Extraction Parameters
ParameterRecommended ConditionsNotes
Extraction Solvent Ethyl AcetateOther water-immiscible organic solvents like n-butanol can be tested.[9]
Solvent to Broth Ratio 1:1 (v/v)[6][7]
Number of Extractions 3To ensure complete recovery.
Drying Agent Anhydrous Sodium Sulfate
Concentration Method Rotary Evaporation
Temperature ≤ 40°CTo prevent degradation of the compound.

III. Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to purify this compound from the crude extract to a high degree of purity.

Experimental Protocol: Purification
  • Silica Gel Column Chromatography (Primary Purification):

    • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

    • After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the pure or semi-pure fractions containing this compound and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the pooled fractions from the silica gel column using preparative reverse-phase HPLC (RP-HPLC).

    • Dissolve the semi-purified sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 preparative column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution profile with a UV detector (wavelength can be determined by UV-Vis spectroscopy of a partially purified sample).

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation: Chromatographic Purification Parameters
Parameter Silica Gel Chromatography Preparative RP-HPLC
Stationary Phase Silica Gel (60-120 mesh)C18, 5-10 µm particle size
Mobile Phase Hexane-Ethyl Acetate gradient, followed by Chloroform-Methanol gradientAcetonitrile-Water gradient
Elution Mode GradientIsocratic or Gradient
Detection TLC with UV visualizationUV Detector

IV. Visualizations

Meridamycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Seed Medium Production_Culture Production Culture Inoculation->Production_Culture Seed Culture Fermentation_Broth Fermentation Broth Production_Culture->Fermentation_Broth 5-7 days Incubation Centrifugation Centrifugation Fermentation_Broth->Centrifugation Harvest Supernatant Supernatant Centrifugation->Supernatant Separation Mycelia Mycelial Biomass (Discard) Centrifugation->Mycelia Solvent_Extraction Liquid-Liquid Extraction Supernatant->Solvent_Extraction Ethyl Acetate Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Concentration Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative RP-HPLC Semi_Pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Solvent_Extraction_Principle Start Culture Filtrate (Aqueous Phase) containing this compound Solvent_Addition Addition of Ethyl Acetate (Organic Phase) Start->Solvent_Addition Mixing Vigorous Mixing Solvent_Addition->Mixing Separation Phase Separation Mixing->Separation Aqueous_Phase Aqueous Phase (Re-extract) Separation->Aqueous_Phase Lower Layer Organic_Phase Ethyl Acetate Phase (Contains this compound) Separation->Organic_Phase Upper Layer Aqueous_Phase->Solvent_Addition Repeat 2x Concentration Concentration Organic_Phase->Concentration

Caption: Principle of liquid-liquid extraction for this compound.

Chromatographic_Purification_Flowchart Crude_Extract Crude Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Gradient_Elution Gradient Elution (e.g., Hexane-EtOAc, Chloroform-MeOH) Silica_Column->Gradient_Elution Fraction_Collection Fraction Collection & TLC/HPLC Analysis Gradient_Elution->Fraction_Collection Pooling Pooling of this compound-containing Fractions Fraction_Collection->Pooling Prep_HPLC Preparative RP-HPLC (C18 Column) Pooling->Prep_HPLC Isocratic_Elution Isocratic/Gradient Elution (Acetonitrile-Water) Prep_HPLC->Isocratic_Elution Peak_Collection Collection of this compound Peak Isocratic_Elution->Peak_Collection Final_Product Pure this compound Peak_Collection->Final_Product

Caption: Flowchart of the chromatographic purification steps.

References

HPLC-MS method for Meridamycin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Meridamycin by HPLC-MS

Introduction

This compound is a macrocyclic polyketide natural product that exhibits potent neuroprotective activity, particularly in dopaminergic neurons.[1][2] It is a non-immunosuppressive ligand for the FK506-binding protein-12 (FKBP12), distinguishing it from related macrolides like FK506 and rapamycin.[3] this compound competitively inhibits the binding of FK506 and rapamycin to FKBP12 and can antagonize their immunosuppressive effects.[3] Given its therapeutic potential for neurological disorders, a robust and sensitive analytical method is essential for its quantification in various biological matrices during preclinical and clinical development.

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. The protocol is designed for researchers in drug discovery, pharmacology, and clinical research.

Principle

This method employs reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a suitable internal standard (IS) against a calibration curve prepared in the same biological matrix. Positive electrospray ionization (ESI+) is used to generate protonated precursor ions, [M+H]⁺, of this compound, which has a molecular formula of C₄₅H₇₃NO₁₂ and a monoisotopic mass of approximately 819.51 Da.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., a structurally similar but chromatographically distinct macrolide or a stable isotope-labeled this compound) in methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards and QCs: Spike the appropriate biological matrix (e.g., plasma, serum) with the working solutions to achieve the desired concentration range. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of this compound.

  • Aliquoting: Pipette 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Addition of IS and Precipitation Agent: Add 150 µL of the internal standard solution (previously diluted in acetonitrile to a concentration of e.g., 50 ng/mL). The acetonitrile acts as the protein precipitation agent.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.

Protocol 3: HPLC-MS/MS Instrumental Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-0.5 min: 30% B
0.5-3.0 min: 30% to 95% B
3.0-4.0 min: 95% B
4.0-4.1 min: 95% to 30% B
4.1-5.0 min: 30% B (Re-equilibration)

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 820.5 ([M+H]⁺)
Product Ions (Q3) Requires empirical determination. Target two to three specific and stable fragments.
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon
Collision Energy Requires optimization for each product ion.

Data Presentation and Method Performance

The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for this compound quantification.[5][6][7] (Note: This is representative data and should be confirmed experimentally).

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) ± 20%

Table 4: Intra- and Inter-Assay Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Low 3.0< 15%± 15%< 15%± 15%
Medium 150< 15%± 15%< 15%± 15%
High 750< 15%± 15%< 15%± 15%

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Plasma/Serum Sample Spike Spike Internal Standard & Add Acetonitrile Sample->Spike Vortex Vortex Mix Spike->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Final Concentration Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Mechanism of Action

This compound exerts its biological effect by binding to FKBP12, thereby antagonizing the canonical immunosuppressive pathways of FK506 and Rapamycin without being immunosuppressive itself.

G cluster_complex Complex Formation cluster_pathway Downstream Pathways This compound This compound Mer_FKBP This compound-FKBP12 (Inactive Complex) This compound->Mer_FKBP FK506 FK506 FK_FKBP FK506-FKBP12 FK506->FK_FKBP Rapamycin Rapamycin Rapa_FKBP Rapamycin-FKBP12 Rapamycin->Rapa_FKBP FKBP12 FKBP12 FKBP12->Mer_FKBP FKBP12->FK_FKBP FKBP12->Rapa_FKBP Mer_FKBP->FK_FKBP Antagonizes Mer_FKBP->Rapa_FKBP Antagonizes Neuroprotection Neuroprotective Effects Mer_FKBP->Neuroprotection Leads to Calcineurin Calcineurin FK_FKBP->Calcineurin Inhibits mTOR mTOR Rapa_FKBP->mTOR Inhibits Immunosuppression Immunosuppression Calcineurin->Immunosuppression Leads to mTOR->Immunosuppression Leads to

Caption: this compound's mechanism via FKBP12 binding and pathway antagonism.

References

Application Notes and Protocols for In Vitro Neuroprotection Assay Using SH-SY5Y Cells and Meridamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neuroprotection due to its ability to differentiate into a mature neuronal phenotype. This application note provides a detailed protocol for assessing the neuroprotective effects of Meridamycin, a non-immunosuppressive macrolide, against neurotoxicity induced in SH-SY5Y cells.

This compound is a potent neuroprotective agent, particularly for dopaminergic neurons. Its mechanism of action involves binding to FK506-binding proteins (FKBPs), specifically FKBP12 and FKBP52. Unlike other FKBP ligands such as FK506 (tacrolimus) and rapamycin, this compound does not inhibit calcineurin, thus avoiding immunosuppressive side effects. This makes it a promising candidate for the development of therapeutics for neurodegenerative disorders. The protocols detailed below describe the use of 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that induces Parkinson's-like pathology, to model neuronal damage in SH-SY5Y cells and to evaluate the protective effects of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

This compound Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.7± 5.1
1097.2± 4.8
10095.8± 5.3
100093.5± 6.2

Note: The above data is illustrative. Researchers must determine the cytotoxicity of this compound in their specific experimental setup by performing a dose-response curve.

Table 2: Neuroprotective Effect of this compound against MPP+ Induced Toxicity

Treatment GroupCell Viability (%)Standard Deviation
Untreated Control100± 4.2
MPP+ (1 mM)48.3± 5.5
This compound (10 nM) + MPP+ (1 mM)65.7± 4.9
This compound (100 nM) + MPP+ (1 mM)82.1± 5.3
This compound (1000 nM) + MPP+ (1 mM)91.4± 4.7

Note: This data is for illustrative purposes. Actual results will depend on experimental conditions.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation

This protocol describes the maintenance and differentiation of SH-SY5Y cells to obtain a mature neuronal phenotype suitable for neuroprotection assays.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Maintenance:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation Protocol:

    • Seed SH-SY5Y cells into the desired culture plates at a density of 2 x 10^4 cells/cm².

    • After 24 hours, replace the growth medium with differentiation medium: DMEM/F12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

    • Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.

    • For terminal differentiation, after the initial RA treatment, replace the medium with a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.

Protocol 2: In Vitro Neuroprotection Assay

This protocol details the procedure for inducing neurotoxicity with MPP+ and assessing the neuroprotective effects of this compound.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • MPP+ iodide (stock solution in sterile water)

  • Cell culture medium (serum-free DMEM/F12)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium. Note: The optimal concentration of this compound should be determined by a preliminary dose-response experiment. Based on its mechanism, a starting range of 10 nM to 1 µM is suggested.

    • Remove the differentiation medium from the cells and wash once with PBS.

    • Add the this compound-containing medium to the cells and incubate for a pre-determined time (e.g., 2 to 24 hours). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

  • Induction of Neurotoxicity:

    • Prepare a working solution of MPP+ in serum-free medium. A final concentration of 1 mM is commonly used to induce significant cell death in differentiated SH-SY5Y cells[1].

    • Add the MPP+ solution to the wells already containing this compound (or vehicle) and incubate for 24 hours at 37°C and 5% CO2.

    • Include a control group of cells that are not treated with either this compound or MPP+.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation with MPP+, carefully remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Neuroprotection Assay cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Assessment Culture SH-SY5Y Cell Culture Seed Seed Cells in Plates Culture->Seed Differentiate Differentiate with Retinoic Acid +/- BDNF Seed->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat Incubate for 5-7 days Induce Induce Neurotoxicity with MPP+ Pretreat->Induce Assay Assess Cell Viability (MTT Assay) Induce->Assay Incubate for 24 hours Analyze Data Analysis Assay->Analyze

Caption: Experimental workflow for the in vitro neuroprotection assay.

Meridamycin_Signaling_Pathway Proposed Neuroprotective Signaling Pathway of this compound cluster_mTOR mTOR Pathway cluster_calcineurin Calcineurin Pathway (Not inhibited by this compound) This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds FKBP52 FKBP52 This compound->FKBP52 Binds mTOR mTOR FKBP12->mTOR Modulates Calcineurin Calcineurin FKBP12->Calcineurin FK506/Tacrolimus inhibits Neuroprotection Neuroprotection (Neurite Outgrowth, Cell Survival) FKBP52->Neuroprotection Promotes mTOR->Neuroprotection Regulates Immunosuppression Immunosuppression Calcineurin->Immunosuppression

Caption: Proposed neuroprotective signaling pathway of this compound.

References

Application Notes and Protocols: Evaluating the Neuroprotective Potential of Meridamycin in an MPP+ Induced Neurotoxicity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra. A key pathological mechanism implicated in PD is mitochondrial dysfunction and oxidative stress. The 1-methyl-4-phenylpyridinium (MPP+) induced neurotoxicity model is a well-established and widely used in vitro paradigm to mimic these aspects of PD. MPP+, the active metabolite of the neurotoxin MPTP, selectively enters dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and subsequent apoptotic cell death.[1] This model provides a robust platform for the screening and mechanistic evaluation of potential neuroprotective compounds.

Meridamycin, a non-immunosuppressive macrolide, has been identified as a promising neuroprotective agent that binds to the immunophilin FKBP12.[2] FKBP12 is known to play a role in various cellular processes, including the regulation of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] This document provides detailed application notes and experimental protocols for testing the neuroprotective effects of this compound using the MPP+ induced neurotoxicity model in the human neuroblastoma SH-SY5Y cell line.

Key Concepts and Signaling Pathways

The neurotoxic effects of MPP+ are primarily mediated through the inhibition of mitochondrial complex I, which triggers a cascade of detrimental events. A potential neuroprotective agent like this compound could interfere with this cascade at multiple points.

MPP+ Induced Neurotoxicity Pathway:

MPP+ enters dopaminergic neurons via the dopamine transporter (DAT). Inside the cell, it accumulates in the mitochondria and inhibits Complex I of the electron transport chain. This leads to:

  • Decreased ATP Production: Impaired cellular energy metabolism.

  • Increased Reactive Oxygen Species (ROS) Production: Electrons leak from the electron transport chain, leading to oxidative stress.

  • Mitochondrial Membrane Depolarization: Loss of mitochondrial integrity.

  • Activation of Apoptotic Pathways: Release of pro-apoptotic factors like cytochrome c, leading to the activation of caspases (e.g., Caspase-3) and ultimately, cell death.

Proposed Neuroprotective Mechanism of this compound:

This compound, by binding to FKBP12, is hypothesized to exert its neuroprotective effects through the modulation of downstream signaling pathways, potentially including the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway could lead to:

  • Inhibition of Apoptosis: Through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3).

  • Enhanced Antioxidant Defense: Potentially through the activation of transcription factors like Nrf2, which regulate the expression of antioxidant enzymes.

  • Preservation of Mitochondrial Function: By preventing mitochondrial membrane depolarization and reducing ROS production.

Diagrams

MPP_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MPP_int MPP+ DAT->MPP_int Complex_I Complex I MPP_int->Complex_I Inhibition ATP ATP Depletion Complex_I->ATP ROS ROS Production Complex_I->ROS MMP Mitochondrial Membrane Depolarization ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Activation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: MPP+ induced neurotoxicity pathway in dopaminergic neurons.

Meridamycin_Protection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays SHSY5Y_Culture SH-SY5Y Cell Culture (Undifferentiated) Differentiation Differentiation with Retinoic Acid (10 µM) SHSY5Y_Culture->Differentiation Differentiated_Cells Differentiated Dopaminergic-like Cells Differentiation->Differentiated_Cells Pretreatment Pre-treatment with This compound (various conc.) Differentiated_Cells->Pretreatment MPP_Treatment Induction of Neurotoxicity with MPP+ (e.g., 1 mM) Pretreatment->MPP_Treatment Viability Cell Viability (MTT Assay) MPP_Treatment->Viability ROS_Assay ROS Production (DCFDA Assay) MPP_Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Assay) MPP_Treatment->MMP_Assay Apoptosis_Assay Apoptosis Markers (Western Blot for Bcl-2, Cleaved Caspase-3) MPP_Treatment->Apoptosis_Assay TH_Staining Dopaminergic Neuron Marker (Tyrosine Hydroxylase Staining) MPP_Treatment->TH_Staining

Caption: Experimental workflow for testing this compound's neuroprotection.

Meridamycin_Signaling_Pathway cluster_cell_protection This compound Neuroprotective Signaling cluster_downstream Downstream Effects This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binding PI3K PI3K FKBP12->PI3K Activation (Proposed) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 ↑ mTOR->Bcl2 Bax Bax ↓ mTOR->Bax Inhibition Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Inhibition Bax->Apoptosis_Inhibition Caspase3 Cleaved Caspase-3 ↓ Caspase3->Apoptosis_Inhibition Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Objective: To culture and differentiate SH-SY5Y cells into a dopaminergic-like phenotype, which is more susceptible to MPP+ toxicity and more representative of the neurons affected in Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA)

  • 6-well, 24-well, and 96-well tissue culture plates

  • Trypsin-EDTA (0.25%)

Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Seeding for Differentiation: Seed cells into the desired plate format at a density of 1 x 10^5 cells/cm².

  • Differentiation: After 24 hours, replace the growth medium with differentiation medium containing 10 µM RA.

  • Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

MPP+ Induced Neurotoxicity and this compound Treatment

Objective: To induce neurotoxicity in differentiated SH-SY5Y cells using MPP+ and to assess the protective effect of this compound.

Materials:

  • Differentiated SH-SY5Y cells

  • MPP+ iodide salt

  • This compound

  • Serum-free DMEM

Protocol:

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 nM) in serum-free DMEM.

  • Remove the differentiation medium from the cells and wash once with sterile PBS.

  • Add the this compound-containing medium to the cells and incubate for 2 hours. Include a vehicle control (DMSO) group.

  • MPP+ Treatment: Prepare a stock solution of MPP+. Dilute to the final desired concentration (e.g., 1 mM) in serum-free DMEM.

  • Add the MPP+ solution to the wells (except for the control group) and incubate for 24 hours.

Cell Viability Assay (MTT Assay)

Objective: To quantify the protective effect of this compound on cell viability following MPP+ exposure.

Materials:

  • Treated SH-SY5Y cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • After the 24-hour MPP+ treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound can attenuate the MPP+-induced increase in intracellular ROS.

Materials:

  • Treated SH-SY5Y cells in a 96-well black plate

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye

  • Hanks' Balanced Salt Solution (HBSS)

Protocol:

  • After treatment, remove the medium and wash the cells with HBSS.

  • Load the cells with 10 µM DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

Objective: To assess the effect of this compound on MPP+-induced mitochondrial membrane depolarization.

Materials:

  • Treated SH-SY5Y cells

  • JC-1 dye

  • Fluorescence microscope or plate reader

Protocol:

  • After treatment, wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Treated SH-SY5Y cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunocytochemistry for Tyrosine Hydroxylase (TH)

Objective: To visualize and quantify the survival of dopaminergic-like neurons.

Materials:

  • Treated SH-SY5Y cells on coverslips

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

Protocol:

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells for 10 minutes.

  • Block non-specific binding for 1 hour.

  • Incubate with the primary anti-TH antibody overnight at 4°C.

  • Wash and incubate with the fluorescent secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the number of TH-positive cells.

Data Presentation

The following tables present hypothetical but representative data that could be obtained from the described experiments, demonstrating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability in MPP+-treated SH-SY5Y Cells (MTT Assay)

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
MPP+1 mM48 ± 3.5
MPP+ + this compound0.1 nM55 ± 4.1
MPP+ + this compound1 nM68 ± 3.9
MPP+ + this compound10 nM85 ± 4.5
MPP+ + this compound100 nM82 ± 5.0
p < 0.05, **p < 0.01 vs. MPP+ alone. Data are mean ± SEM.

Table 2: Effect of this compound on Intracellular ROS Production in MPP+-treated SH-SY5Y Cells

Treatment GroupConcentrationRelative Fluorescence Units (RFU)
Control-100 ± 8.1
MPP+1 mM250 ± 15.6
MPP+ + this compound10 nM145 ± 12.3
p < 0.01 vs. MPP+ alone. Data are mean ± SEM.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in MPP+-treated SH-SY5Y Cells (JC-1 Assay)

Treatment GroupConcentrationRed/Green Fluorescence Ratio
Control-5.2 ± 0.4
MPP+1 mM1.3 ± 0.2
MPP+ + this compound10 nM4.1 ± 0.3
p < 0.01 vs. MPP+ alone. Data are mean ± SEM.

Table 4: Effect of this compound on Apoptosis-Related Protein Expression in MPP+-treated SH-SY5Y Cells (Western Blot)

Treatment GroupConcentrationBcl-2/β-actin RatioCleaved Caspase-3/β-actin Ratio
Control-1.0 ± 0.10.1 ± 0.02
MPP+1 mM0.4 ± 0.050.8 ± 0.09
MPP+ + this compound10 nM0.85 ± 0.07 0.3 ± 0.04
**p < 0.01 vs. MPP+ alone. Data are mean ± SEM.

Table 5: Effect of this compound on the Survival of TH-positive Neurons in MPP+-treated Cultures

Treatment GroupConcentration% TH-positive Cells
Control-100 ± 6.7
MPP+1 mM45 ± 4.1
MPP+ + this compound10 nM78 ± 5.5
p < 0.01 vs. MPP+ alone. Data are mean ± SEM.

Conclusion

The MPP+ induced neurotoxicity model in differentiated SH-SY5Y cells provides a valuable tool for the preclinical evaluation of potential neuroprotective agents for Parkinson's disease. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy of this compound in mitigating MPP+-induced cellular damage. The expected results, as presented in the data tables, would suggest that this compound confers neuroprotection by preserving mitochondrial function, reducing oxidative stress, and inhibiting apoptotic pathways. Further investigation into the specific downstream targets of the this compound-FKBP12 complex will be crucial for fully elucidating its mechanism of action and advancing its potential as a therapeutic strategy for neurodegenerative diseases.

References

Application Notes and Protocols: 6-OHDA Animal Model for Parkinson's Disease and Meridamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms. The 6-hydroxydopamine (6-OHDA) animal model is a widely used and well-characterized model that replicates the key pathological features of PD, namely the selective degeneration of dopaminergic neurons.[1][2][3] This neurotoxin is a hydroxylated analogue of dopamine and is transported into catecholaminergic neurons by the dopamine transporter (DAT), where it induces oxidative stress, mitochondrial dysfunction, and ultimately cell death.[2][[“]][5][6]

This compound, a non-immunosuppressive macrocyclic polyketide, has demonstrated potent neuroprotective activity in dopaminergic neurons.[7][8][9] Structurally related to rapamycin and FK506, this compound binds to the FK506-binding protein-12 (FKBP12) and has been shown to restore dopamine uptake in neurons challenged with parkinsonian neurotoxins.[7][10] These properties make this compound a promising therapeutic candidate for neurodegenerative diseases like Parkinson's.

These application notes provide detailed protocols for establishing the 6-OHDA animal model of Parkinson's disease and for evaluating the therapeutic efficacy of this compound. The protocols cover the surgical procedure for 6-OHDA administration, behavioral assessments, and post-mortem biochemical and histological analyses.

Key Signaling Pathways in Neuroprotection

Several signaling pathways are implicated in the neuroprotective mechanisms relevant to Parkinson's disease. A potential therapeutic agent like this compound may exert its effects by modulating one or more of these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[11] Activation of the PI3K/Akt pathway can promote neuronal survival and protect against neurotoxins.[1][12][13][14] While mTOR is a downstream target, its role is complex, with some studies suggesting mTOR inhibition can be neuroprotective by inducing autophagy.[2][15]

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][16][17][18][19] Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and detoxification enzymes, protecting cells from oxidative stress, a key pathological feature in the 6-OHDA model.[5][16][17]

  • Autophagy: This is a cellular process for degrading and recycling damaged organelles and protein aggregates.[[“]][6][20] Enhancing autophagy can help clear the accumulation of toxic proteins and damaged mitochondria, which is beneficial in neurodegenerative diseases.[21][22]

Diagrams of Signaling Pathways and Experimental Workflow

G Experimental Workflow for Evaluating this compound in a 6-OHDA PD Model cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment A Acclimatization of Animals B Stereotaxic Surgery: Unilateral 6-OHDA injection into the medial forebrain bundle (MFB) A->B C Post-operative Recovery B->C D Treatment Initiation: - Vehicle Group - this compound Group(s) (different doses) C->D E Behavioral Testing: - Apomorphine-induced rotations - Cylinder test - Rotarod test D->E F Euthanasia and Tissue Collection E->F G Biochemical & Histological Analysis: - HPLC (Dopamine levels) - Immunohistochemistry (TH staining) - Western Blot (Signaling proteins) F->G G 6-OHDA Mechanism of Neurotoxicity N0 6-OHDA N1 Dopamine Transporter (DAT) N0->N1 Uptake N2 Dopaminergic Neuron N1->N2 N3 Auto-oxidation N2->N3 N5 Mitochondrial Dysfunction (Complex I & IV inhibition) N2->N5 N4 Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) N3->N4 N6 Oxidative Stress N4->N6 N5->N6 N7 Apoptosis & Neuronal Death N6->N7 G Potential Neuroprotective Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_autophagy Autophagy M This compound PI3K PI3K M->PI3K activates? Keap1 Keap1 M->Keap1 inhibits? mTOR mTOR M->mTOR inhibits? Akt Akt GSK3b GSK3β Survival Neuronal Survival Akt->Survival Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant Autophagy Autophagy Induction mTOR->Autophagy inhibition Clearance Clearance of toxic aggregates Autophagy->Clearance

References

Application Notes and Protocols for Heterologous Expression of Meridamycin in Streptomyces lividans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of meridamycin, a neuroprotective macrocyclic polyketide, in the well-characterized host Streptomyces lividans. This compound, originally produced by Streptomyces sp. DSM 4137 and NRRL 30748, holds significant therapeutic potential for neurodegenerative disorders.[1] The heterologous expression of its large ~90 kb biosynthetic gene cluster (BGC) in a genetically tractable host like S. lividans facilitates strain improvement, biosynthetic studies, and the generation of novel analogs.[2][3]

Streptomyces lividans is an ideal host for expressing foreign BGCs due to its rapid growth, well-established genetic tools, and its ability to not restrict exogenous methylated DNA from E. coli.[4][5] This allows for the efficient transfer of large constructs, such as the this compound BGC.

Data Presentation

Table 1: Key Components of the this compound Biosynthetic Gene Cluster
Gene(s)FunctionSize (approx.)
merA-DFour polyketide synthase (PKS) genes encoding 1 loading module and 14 extension modules for the polyketide core.~78 kb
merPNon-ribosomal peptide synthetase (NRPS) for the incorporation of the pipecolate starter unit.-
merECytochrome P450 monooxygenase involved in post-PKS modification.-
Total Cluster Complete biosynthetic pathway for this compound. ~90-117 kb

Source:[2][6]

Table 2: Comparison of this compound Production in Native vs. Heterologous Host
StrainProduction TiterKey Genetic Modifications
Streptomyces sp. NRRL 30748 (Native)Baseline productionWild-type producer
Streptomyces lividans (Heterologous Host)Undetectable initiallyIntroduction of the ~90 kb mer gene cluster on a pSBAC vector.[2]
Streptomyces lividans (Engineered)Detectable productionReplacement of the native promoter with the strong, constitutive ermE* promoter.[3]
Streptomyces lividans (Engineered + Precursor Feeding)Enhanced productionSupplementation with biosynthetic precursors.[3]

Experimental Protocols

Cloning of the this compound Biosynthetic Gene Cluster

This protocol describes the capture of the entire ~90 kb this compound BGC into a versatile E. coli-Streptomyces shuttle Bacterial Artificial Chromosomal (BAC) vector, pSBAC.[2][3]

Materials:

  • Genomic DNA from Streptomyces sp. NRRL 30748

  • pSBAC vector

  • Restriction enzymes (e.g., EcoRI)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH10B)

  • Appropriate antibiotics for selection

Procedure:

  • Digest the genomic DNA of Streptomyces sp. NRRL 30748 and the pSBAC vector with a suitable restriction enzyme that flanks the mer gene cluster.

  • Ligate the resulting genomic DNA fragments with the linearized pSBAC vector using T4 DNA Ligase.

  • Transform the ligation mixture into electrocompetent E. coli cells.

  • Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

  • Screen the resulting colonies by PCR and restriction digestion to identify clones containing the full-length ~90 kb mer gene cluster.

Promoter Replacement for Enhanced Expression

Initial attempts to express the mer cluster in S. lividans with its native promoter were unsuccessful, likely due to poor recognition by the heterologous host's transcriptional machinery.[2] Replacing the native promoter with the strong, constitutive ermE* promoter is crucial for achieving detectable production.[3]

Materials:

  • pSBAC vector containing the mer gene cluster

  • Lambda Red recombination system

  • PCR primers to amplify the ermE* promoter with flanking homology arms

  • Template plasmid containing the ermE* promoter

Procedure:

  • Design PCR primers to amplify the ermE* promoter. The primers should include 5' extensions with homology to the region upstream of the mer operon in the pSBAC construct.

  • Perform PCR to amplify the ermE* promoter cassette.

  • Introduce the resulting PCR product into E. coli cells carrying the pSBAC-mer construct and expressing the Lambda Red recombinase.

  • Select for recombinant clones where the native promoter has been replaced by the ermE* promoter through homologous recombination.

  • Verify the correct promoter replacement by PCR and sequencing.

Conjugal Transfer of the pSBAC-mer Construct into Streptomyces lividans

Conjugation is an efficient method for transferring large plasmids like the pSBAC-mer construct from E. coli to Streptomyces.[1][7]

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the pSBAC-mer construct

  • Streptomyces lividans recipient strain

  • SFM (Soya Flour Mannitol) agar plates

  • Nalidixic acid and apramycin for selection

Procedure:

  • Grow the E. coli donor strain and S. lividans recipient strain to the appropriate cell density.

  • Mix the donor and recipient cells and plate them on SFM agar.

  • Incubate at 30°C for 16-20 hours to allow for conjugation.

  • Overlay the plates with an aqueous solution of nalidixic acid (to kill the E. coli donor) and apramycin (to select for S. lividans exconjugants carrying the pSBAC construct).

  • Incubate for a further 3-5 days until exconjugant colonies appear.

  • Verify the presence of the full-length mer gene cluster in the S. lividans exconjugants by PCR.

Fermentation and this compound Production

Materials:

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., R5A)

  • S. lividans exconjugant strain

  • Biosynthetic precursors (optional, for enhanced production)

Procedure:

  • Inoculate a seed culture of the S. lividans exconjugant and grow for 48-72 hours.

  • Inoculate the production medium with the seed culture.

  • Incubate the production culture at 28-30°C with shaking for 7-10 days.

  • If precursor feeding is desired, add the precursors at specific time points during fermentation.

Extraction and Analysis of this compound

Materials:

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Methanol or other suitable solvent for resuspension

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Extract the fermentation broth with an equal volume of ethyl acetate.

  • Separate the organic layer and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a small volume of methanol.

  • Analyze the extract by HPLC-MS.

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor for the expected mass of this compound ([M+Na]⁺ at m/z 844.5).[1]

    • Confirmation: Compare the retention time and MS/MS fragmentation pattern with an authentic standard of this compound.

Visualizations

Meridamycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_post_pks Post-PKS Modification Pipecolate Pipecolate merP merP (NRPS) Pipecolate->merP Malonyl_CoA Malonyl-CoA merA_D merA-D (PKS) Malonyl_CoA->merA_D Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->merA_D merP->merA_D Starter Unit Polyketide_Chain Linear Polyketide merA_D->Polyketide_Chain merE merE (P450) Polyketide_Chain->merE This compound This compound merE->this compound

Caption: Proposed biosynthetic pathway of this compound.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_promoter 2. Promoter Engineering cluster_conjugation 3. Heterologous Host Transformation cluster_production 4. Production and Analysis gDNA Genomic DNA from Streptomyces sp. NRRL 30748 Ligation Ligation gDNA->Ligation pSBAC pSBAC vector pSBAC->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Screening Screening for pSBAC-mer Transformation_Ecoli->Screening pSBAC_mer pSBAC-mer Lambda_Red Lambda Red Recombination (ermE* promoter insertion) pSBAC_mer->Lambda_Red pSBAC_ermE_mer pSBAC-ermE*-mer Lambda_Red->pSBAC_ermE_mer Conjugation Conjugation from E. coli to S. lividans pSBAC_ermE_mer->Conjugation Selection Selection of Exconjugants Conjugation->Selection S_lividans_mer S. lividans carrying pSBAC-ermE*-mer Selection->S_lividans_mer Fermentation Fermentation S_lividans_mer->Fermentation Extraction Extraction Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Meridamycin_Detection This compound Detection HPLC_MS->Meridamycin_Detection

Caption: Experimental workflow for heterologous expression of this compound.

References

Application Notes and Protocols for Assessing Meridamycin Blood-Brain Barrier Permeability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridamycin is a macrocyclic polyketide natural product that has garnered interest for its neuroprotective activities without inducing immunosuppression, unlike other FKBP12-binding compounds such as rapamycin.[1][2][3] Its potential as a therapeutic agent for neurological disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances while regulating the passage of essential molecules.[4][5] The permeability of the BBB to a potential neurotherapeutic agent like this compound is a critical determinant of its efficacy.

These application notes provide detailed protocols for assessing the in vivo blood-brain barrier permeability of this compound in a preclinical setting, typically using rodent models. The described methods are based on established techniques for quantifying small molecule distribution into the brain parenchyma.[6][7]

Physicochemical Properties of this compound

A molecule's ability to cross the BBB is influenced by its physicochemical properties. The "Rule of Five" suggests that poor permeation is more likely for compounds with a molecular weight >500 Da, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP > 5.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC45H73NO12[8]
Molecular Weight820.1 g/mol [8]
XLogP34.3[8]
Hydrogen Bond Donors6Calculated
Hydrogen Bond Acceptors13Calculated

Note: Based on Lipinski's Rule of Five, this compound's high molecular weight and number of hydrogen bond acceptors suggest that its passive diffusion across the BBB might be limited.

Experimental Protocols

The following protocols outline an in vivo study to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound. These values are key indicators of BBB penetration.

Protocol 1: In Vivo Dosing and Sample Collection

This protocol describes the systemic administration of this compound to rodents and the subsequent collection of blood and brain tissue at various time points.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heparinized tubes for blood collection

  • Surgical tools for decapitation and brain extraction

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

  • Dosing: Prepare a solution of this compound in a suitable vehicle. Administer a single dose of this compound to the rats via the desired route (e.g., intravenous tail vein injection).

  • Time Points: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours), anesthetize a cohort of animals.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.

  • Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold PBS until the liver is clear.

  • Brain Collection: Immediately following blood collection or perfusion, decapitate the animal and carefully dissect the brain. Rinse the brain with ice-cold PBS to remove any remaining blood.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of ice-cold PBS (e.g., 3 volumes of PBS to the weight of the brain tissue).

  • Storage: Store the brain homogenate at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the sample preparation and analysis of plasma and brain homogenate samples to quantify this compound concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Materials:

  • Plasma and brain homogenate samples

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Protein precipitation plates or tubes

  • Centrifuge

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw plasma and brain homogenate samples on ice.

    • Spike a known amount of internal standard into each sample, vortex to mix.

    • Add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex samples vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.

    • Inject the prepared samples and standards onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in each sample using the standard curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 2: this compound Concentration in Plasma and Brain

Time Point (hours)Mean Plasma Concentration (ng/mL) ± SDMean Brain Concentration (ng/g) ± SD
0.5
1
2
4
6
24

Table 3: Blood-Brain Barrier Permeability Parameters for this compound

ParameterCalculationValue
Kp (Brain-to-Plasma Ratio) C_brain / C_plasma
fu,plasma (Fraction unbound in plasma) Determined by equilibrium dialysis or ultrafiltration
fu,brain (Fraction unbound in brain) Determined by brain slice method or brain homogenate binding assay
Kp,uu (Unbound Brain-to-Plasma Ratio) Kp * (fu,plasma / fu,brain)

Note: A Kp,uu value > 1 suggests active influx into the brain, a value < 1 suggests active efflux, and a value of approximately 1 suggests passive diffusion.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo assessment of this compound's BBB permeability.

G cluster_vivo In Vivo Phase cluster_analysis Ex Vivo Analysis Dosing This compound Administration (IV or IP) Animal Rodent Model Dosing->Animal SampleCollection Blood and Brain Sample Collection (Time Course) Animal->SampleCollection SamplePrep Sample Preparation (Homogenization, Protein Precipitation) SampleCollection->SamplePrep Plasma and Brain Tissue LCMS LC-MS/MS Quantification SamplePrep->LCMS DataAnalysis Data Analysis (Kp, Kp,uu Calculation) LCMS->DataAnalysis

Caption: Workflow for in vivo assessment of this compound BBB permeability.

Potential this compound Interaction at the BBB

While the specific transporters for this compound at the BBB are unknown, its structural similarity to other macrolides like rapamycin suggests potential interactions with efflux transporters such as P-glycoprotein (P-gp), which are highly expressed at the BBB and limit the brain penetration of many drugs.[12]

BBB cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Meridamycin_blood This compound Meridamycin_brain This compound Meridamycin_blood->Meridamycin_brain Passive Diffusion? Pgp P-gp Efflux Transporter Pgp->Meridamycin_blood Efflux Meridamycin_brain->Pgp Binding

Caption: Hypothetical interaction of this compound with P-gp at the BBB.

References

Troubleshooting & Optimization

Technical Support Center: Improving Meridamycin Yield in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for meridamycin production. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in Streptomyces fermentation for enhancing this compound yield.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is consistently low. What are the primary factors to investigate?

A1: This is a common issue in Streptomyces fermentation, as secondary metabolite production is often decoupled from primary growth.[1] Key factors to investigate include:

  • Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite production.[1] Consider replacing or supplementing glucose with slower-metabolized carbon sources.

  • Suboptimal Precursor Supply: this compound is a polyketide, and its biosynthesis depends on a steady supply of specific precursors derived from fatty acid and amino acid metabolism.[2] A bottleneck in a precursor pathway can limit the final yield.

  • Incorrect Fermentation Phase: Secondary metabolites like this compound are typically produced during the late growth or stationary phase.[1][3] Harvesting too early can result in low yields. It's crucial to establish the time course of your fermentation to identify the optimal production window.

  • pH and Temperature: The optimal pH and temperature for growth may not be the same as for this compound production.[4] These parameters often need to be optimized specifically for the secondary metabolite production phase.

  • Regulatory Gene Issues: The this compound biosynthetic gene cluster contains pathway-specific regulatory genes.[5] Any mutation or suboptimal expression of these regulators can significantly impact production.

Q2: How can I rationally optimize the fermentation medium to enhance this compound yield?

A2: Medium optimization is a critical step for improving yield. A systematic approach is recommended:

  • Identify Key Components: Start by identifying the most influential factors. Statistical methods like a Plackett-Burman design can efficiently screen multiple variables (e.g., carbon sources, nitrogen sources, phosphate levels) to find those with the most significant impact.[6][7]

  • Optimize Concentrations: Once key factors are identified, use a Response Surface Methodology (RSM) with a Central Composite Design (CCD) to find the optimal concentrations of these components.[6][7][8] This method allows for the analysis of interactions between different components.

  • Carbon Source Selection: Test various carbon sources. While glucose supports rapid growth, it can cause catabolite repression.[1] Consider alternatives like glycerol, maltodextrin, or molasses, which may support sustained production.[3][9]

  • Nitrogen Source Selection: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, glycine max meal) can profoundly influence polyketide production.[6][8]

  • Phosphate Concentration: Phosphate levels are critical. High phosphate concentrations can sometimes inhibit secondary metabolite production in Streptomyces.

Q3: What is precursor feeding, and how can it be applied to this compound production?

A3: Precursor feeding involves adding biosynthetic precursors of the target molecule to the fermentation broth to bypass potential metabolic bottlenecks and increase product yield.

This compound's core structure is built from polyketide synthases (PKS) and a non-ribosomal peptide synthase (NRPS), which incorporate small acyl precursors and the amino acid pipecolate.[5][10]

  • Potential Precursors: Key precursors are derived from branched-chain amino acid (BCAA) degradation pathways (e.g., providing propionyl-CoA and methylmalonyl-CoA) and the pipecolate synthesis pathway.[2]

  • Feeding Strategy: A common strategy is to supplement the culture with compounds like L-valine, which can be degraded to provide precursors for the polyketide chain.[2] For example, in the production of another polyketide, natamycin, feeding with L-valine significantly increased the yield.[2]

  • Timing and Concentration: The timing and concentration of precursor addition are crucial. Adding precursors too early or at too high a concentration can be toxic to the cells.[9][11] It is often best to add them at the onset of the stationary phase when secondary metabolism begins.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible this compound yields between batches.
Potential Cause Troubleshooting Step Experimental Protocol
Inoculum Variability Standardize the inoculum preparation process. Ensure consistent age, size, and physiological state of the seed culture.Protocol 1: Standardized Inoculum Preparation 1. Prepare a stock of Streptomyces sp. spores in 20% glycerol and store at -80°C.[8]2. For each experiment, inoculate a seed flask (e.g., TSB medium) with a consistent volume of the spore stock.3. Grow the seed culture for a fixed period (e.g., 48-72 hours) at a specific temperature and agitation speed until it reaches a defined growth phase (e.g., late exponential).4. Use a fixed percentage (v/v) of this seed culture to inoculate the main production flasks.[3]
Mycelial Morphology Mycelial morphology (dispersed filaments vs. pellets) can significantly impact nutrient uptake, oxygen transfer, and productivity.[1]Protocol 2: Mycelial Morphology Control 1. Modify the seed culture conditions or the production medium by adding small glass beads or altering the agitation speed to influence shear stress.2. Observe mycelial morphology under a microscope at regular intervals.3. Correlate morphology (pellet size, filament length) with final this compound titer to identify the optimal morphology.
Media Component Degradation Some media components may be heat-labile and degrade during autoclaving, leading to batch-to-batch variation.Protocol 3: Media Sterilization 1. Prepare and autoclave the basal salts medium separately from the carbon and nitrogen sources.2. Prepare concentrated stock solutions of heat-sensitive components (e.g., certain amino acids, vitamins), sterilize them by filtration (0.22 µm filter), and add them to the cooled, autoclaved medium.
Problem 2: Accumulation of a novel this compound analogue instead of the desired product.
Potential Cause Troubleshooting Step Explanation
Genetic Instability The Streptomyces strain may have undergone a mutation in the this compound biosynthetic gene cluster.The mer gene cluster contains genes for post-PKS modifying enzymes, such as cytochrome P450 monooxygenases (merE).[5] A mutation in one of these genes can lead to the accumulation of an intermediate or a shunt product. For example, targeted deletion of a ketoreductase (KR) domain in the merA gene resulted in a novel C36-keto-meridamycin analogue.[5]
Precursor-Directed Biosynthesis Feeding an unnatural precursor may lead to its incorporation by the biosynthetic machinery, creating a new analogue.This is a known technique for generating novel compounds. If unintentional, review all media components and precursor feeding strategies to ensure only the intended substrates are being provided.

Data & Experimental Design

Table 1: Effect of L-Valine Feeding on Natamycin Production in S. natalensis (Model for Polyketide Enhancement)

This table demonstrates the positive effect of precursor feeding on the production of a related polyketide, natamycin. A similar strategy can be adapted for this compound.

L-Valine Concentration (g/L)Final Natamycin Yield (g/L)Fold Increase vs. Control
0 (Control)0.961.0
0.51.821.9
0.72.022.1

(Data adapted from a study on S. natalensis, illustrating the potential of precursor feeding[2])

Visualized Workflows and Pathways

General Troubleshooting Workflow for Low this compound Yield

G cluster_growth Growth Phase Issues cluster_media Medium & Culture Issues cluster_pathway Biosynthetic Pathway Issues start Low this compound Yield check_growth Is Biomass Normal? start->check_growth inoculum Inoculum Standardization (Protocol 1) check_growth->inoculum No media_opt Optimize Medium (Carbon/Nitrogen/Phosphate) check_growth->media_opt Yes morphology Mycelial Morphology (Protocol 2) inoculum->morphology morphology->media_opt culture_cond Optimize Culture Conditions (pH, Temp, DO) media_opt->culture_cond precursor Precursor Feeding Strategy (e.g., L-Valine) culture_cond->precursor genetics Strain Genetics (Sequence BGC) precursor->genetics end Improved Yield genetics->end no_yield Persistently Low Yield genetics->no_yield

Caption: A logical workflow for diagnosing and addressing causes of low this compound yield.

Simplified this compound Precursor Supply Pathway

G cluster_central_metabolism Central Carbon Metabolism cluster_precursors Direct Precursors cluster_biosynthesis This compound Assembly glucose Glucose / Glycerol malonyl Malonyl-CoA glucose->malonyl bcaa Branched-Chain Amino Acids (e.g., Valine, Isoleucine) methylmalonyl Methylmalonyl-CoA bcaa->methylmalonyl lysine Lysine pipecolate Pipecolate lysine->pipecolate pks Polyketide Synthases (merA-D) malonyl->pks methylmalonyl->pks nrps NRPS (merP) pipecolate->nrps This compound This compound Core pks->this compound nrps->this compound ext_valine External L-Valine (Feeding Strategy) ext_valine->methylmalonyl Boosts Supply

Caption: Key metabolic pathways supplying precursors for this compound biosynthesis.

References

Technical Support Center: Overcoming Low Meridamycin Production in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the heterologous production of meridamycin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the expression of the this compound biosynthetic gene cluster in heterologous hosts like Streptomyces lividans.

Question 1: Why am I not seeing any this compound production after transferring the biosynthetic gene cluster (BGC) to Streptomyces lividans?

Answer:

Several factors could be contributing to the lack of this compound production. Here's a step-by-step troubleshooting guide:

  • Confirm Successful Transfer of the Entire BGC: The this compound BGC is quite large (~90-117 kb).[1][2] It's crucial to verify that the complete cluster has been successfully transferred to and is stable in your S. lividans host.

    • Southern Blot Analysis: Perform a Southern blot on the genomic DNA of your recombinant strain to confirm the presence and integrity of the entire gene cluster.

    • PCR Verification: Use multiple primer pairs spanning the entire length of the BGC to confirm the presence of all genes.

  • Check for Transcriptional Issues: The native promoters within the this compound BGC may not be efficiently recognized by the transcriptional machinery of S. lividans.[3]

    • Promoter Replacement: Consider replacing the native promoter of a key biosynthetic gene, such as merP (encoding a non-ribosomal peptide synthetase), with a strong, constitutive promoter like ermE*.[3] This has been shown to be effective in initiating this compound production.

  • Ensure Precursor Availability: this compound biosynthesis requires specific precursors that may be limiting in your heterologous host.

    • Pipecolate: The non-ribosomal peptide synthetase (NRPS) module requires L-pipecolate. Supplementing the fermentation medium with L-pipecolate can enhance production.

    • Ethylmalonyl-CoA: This is a critical extender unit for the polyketide synthase (PKS) modules. Feeding the culture with diethylmalonate, a precursor to ethylmalonyl-CoA, has been shown to significantly boost this compound yield.[4]

Question 2: My this compound yield is very low (~100 µg/L). How can I increase it?

Answer:

Low yield is a common challenge in the heterologous production of complex natural products. Here are several strategies to boost your this compound titer:

  • Promoter Engineering: As mentioned above, replacing native promoters with strong, well-characterized promoters like ermE* is a primary strategy to enhance transcription of the biosynthetic genes.

  • Precursor Feeding:

    • Ethylmalonyl-CoA Enhancement: Supplementing the fermentation medium with diethylmalonate (e.g., 10 mM) can significantly increase the pool of the essential precursor ethylmalonyl-CoA, leading to higher this compound production.[4]

    • Pipecolate Supplementation: Adding L-pipecolate (e.g., 2 mM) to the culture medium can also improve the yield.[4]

  • Metabolic Engineering of the Host:

    • Enhancing Ethylmalonyl-CoA Biosynthesis: Instead of feeding precursors, you can engineer the host to overproduce ethylmalonyl-CoA. This can be achieved by overexpressing genes in the ethylmalonyl-CoA pathway, such as crotonyl-CoA carboxylase/reductase (ccr).[5][6]

    • Deleting Competing Pathways: Deleting genes for competing pathways that also utilize the same precursors can redirect metabolic flux towards this compound biosynthesis. For example, deleting the meaA gene, which is involved in the further catabolism of ethylmalonyl-CoA, has been shown to increase the intracellular concentration of this precursor.[7]

  • Fermentation Optimization:

    • Medium Composition: Systematically optimize the carbon and nitrogen sources, as well as the concentrations of phosphate and trace elements in your fermentation medium. Different media compositions can have a significant impact on secondary metabolite production.

    • Physical Parameters: Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. For many Streptomyces fermentations, maintaining a pH around 7.0 and a temperature of 28-30°C is a good starting point.

Question 3: I'm having trouble with the stability of my large BAC plasmid containing the this compound BGC in S. lividans. What can I do?

Answer:

Maintaining large plasmids in Streptomyces can be challenging due to their size and potential metabolic burden on the host.

  • Use an Integrating Vector: Instead of a replicative plasmid, consider using an integrative vector system, such as one based on the bacteriophage φC31 attP-int system. This will integrate the BGC into the host chromosome, ensuring its stable maintenance. The pSBAC vector is designed for this purpose.

  • Select for Plasmid Maintenance: Ensure that the antibiotic selection pressure is maintained throughout the fermentation process to select for cells that retain the plasmid.

  • Optimize Culture Conditions: Suboptimal growth conditions can increase plasmid instability. Ensure your fermentation conditions are optimized for robust growth of the recombinant strain.

Quantitative Data Presentation

The following table summarizes the reported and expected improvements in this compound production based on different optimization strategies.

StrategyHost StrainBaseline Yield (µg/L)Optimized Yield (µg/L)Fold IncreaseReference
Heterologous Expression with ermE PromoterStreptomyces lividans K4-114Not Detected~100-[4]
Precursor Feeding (10 mM Diethylmalonate) Streptomyces lividans E7 (with ermE* promoter)~100Significantly Increased (Qualitative)N/A[4]
Precursor Feeding (2 mM L-pipecolate) Streptomyces lividans E7 (with ermE* promoter)~100Increased (Qualitative)N/A[4]

Note: Quantitative fold-increase data for each specific strategy for this compound is not explicitly detailed in the primary literature. The table reflects the reported baseline production after initial successful expression and the qualitative improvements observed.

Experimental Protocols

1. Protocol for Promoter Replacement in the this compound BGC

This protocol is adapted from Red-mediated genetic manipulation techniques in Streptomyces.

Objective: To replace the native promoter of a key this compound biosynthetic gene (e.g., merP) with the strong constitutive promoter ermE*.

Materials:

  • E. coli strain BW25113/pIJ790 (for Red-mediated recombination)

  • Cosmid or BAC containing the this compound BGC

  • pIJ773 plasmid (template for the apramycin resistance cassette)

  • Primers for amplifying the ermE* promoter and the apramycin resistance cassette with flanking regions homologous to the target gene locus

  • Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.

Methodology:

  • Design Primers: Design forward and reverse primers with ~40 bp extensions homologous to the regions flanking the native promoter of the target gene. The primers should also contain sequences for amplifying the ermE* promoter and the apramycin resistance cassette.

  • Amplify the Replacement Cassette: Perform a two-step PCR.

    • First PCR: Amplify the ermE* promoter and the apramycin resistance cassette from their respective templates.

    • Second PCR: Use the products from the first PCR as templates with the long, targeted primers to generate the final "knock-in" cassette.

  • Prepare Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells containing the this compound BGC cosmid/BAC.

  • Electroporation and Recombination: Electroporate the purified PCR product (the replacement cassette) into the prepared E. coli cells. Induce the Red recombinase expression according to the pIJ790 protocol.

  • Selection and Verification: Select for recombinant clones on apramycin-containing media. Verify the correct promoter replacement by PCR and restriction digestion analysis of the modified cosmid/BAC.

2. Protocol for Precursor Feeding in S. lividans Fermentation

Objective: To enhance this compound production by supplementing the fermentation medium with biosynthetic precursors.

Materials:

  • Recombinant S. lividans strain carrying the this compound BGC

  • FKA fermentation medium (or other optimized medium)

  • Stock solutions of diethylmalonate (e.g., 1 M in ethanol) and L-pipecolate (e.g., 200 mM in water), filter-sterilized.

Methodology:

  • Inoculum Preparation: Prepare a seed culture of the recombinant S. lividans strain.

  • Fermentation Setup: Inoculate the production-scale fermentation flasks containing FKA medium with the seed culture.

  • Precursor Addition:

    • After a specific period of initial growth (e.g., 24-48 hours), add the sterile precursor stock solutions to the fermentation broth to the desired final concentration (e.g., 10 mM diethylmalonate and/or 2 mM L-pipecolate).

  • Incubation: Continue the fermentation under optimized conditions (e.g., 28-30°C, 200-250 rpm) for the desired duration (e.g., 7-10 days).

  • Sampling and Analysis: Periodically take samples from the fermentation broth for analysis of this compound production by LC-MS.

3. Protocol for Conjugal Transfer of pSBAC Vector to S. lividans

Objective: To transfer the large pSBAC vector containing the this compound BGC from E. coli to S. lividans.

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002) carrying the pSBAC-meridamycin construct.

  • S. lividans recipient strain.

  • ISP4 agar plates.

  • Antibiotics for selection (e.g., apramycin, nalidixic acid).

Methodology:

  • Prepare Donor and Recipient Strains:

    • Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase. Wash the cells to remove antibiotics.

    • Prepare a spore suspension or mycelial fragments of the S. lividans recipient strain.

  • Mating:

    • Mix the E. coli donor cells and S. lividans spores/mycelia.

    • Plate the mixture onto ISP4 agar plates and incubate at a temperature suitable for both strains (e.g., 30°C) for 16-20 hours to allow conjugation to occur.

  • Selection of Exconjugants:

    • Overlay the plates with a solution containing nalidixic acid (to counter-select the E. coli donor) and apramycin (to select for S. lividans that have received the pSBAC vector).

  • Incubation and Verification:

    • Continue incubation until exconjugant colonies appear.

    • Streak out individual colonies onto fresh selective media to obtain pure isolates.

    • Verify the presence of the pSBAC-meridamycin construct in the S. lividans exconjugants by PCR.

Visualizations

This compound Biosynthetic Pathway

Meridamycin_Biosynthesis cluster_precursors Precursor Supply cluster_extender Extender Unit Biosynthesis cluster_assembly PKS/NRPS Assembly Line cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Butyryl-CoA Butyryl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA ccr L-Lysine L-Lysine L-Pipecolate L-Pipecolate L-Lysine->L-Pipecolate PKS_NRPS Loading Module Module 1 ... Module 14 (PKS) Pipecolate Incorporation (NRPS) Malonyl-CoA->PKS_NRPS:f1 Methylmalonyl-CoA->PKS_NRPS:f2 Ethylmalonyl-CoA->PKS_NRPS:f2 L-Pipecolate->PKS_NRPS:f4 Pre-meridamycin Pre-meridamycin PKS_NRPS->Pre-meridamycin This compound This compound Pre-meridamycin->this compound Tailoring Enzymes (e.g., P450s)

Caption: this compound biosynthesis pathway highlighting precursor supply and the PKS/NRPS assembly line.

Troubleshooting Workflow for Low this compound Production

Troubleshooting_Workflow Start Low/No this compound Production Check_BGC Verify BGC Integrity (PCR, Southern Blot) Start->Check_BGC Promoter Enhance Transcription Check_BGC->Promoter BGC Intact Promoter_Action Replace native promoter with ermE* Promoter->Promoter_Action Precursor Increase Precursor Supply Precursor_Action Feed Diethylmalonate and/or L-Pipecolate Precursor->Precursor_Action Metabolic_Eng Engineer host for precursor overproduction Precursor->Metabolic_Eng Fermentation Optimize Fermentation Fermentation_Action Optimize medium, pH, temperature, aeration Fermentation->Fermentation_Action Success Improved this compound Yield Promoter_Action->Precursor Precursor_Action->Fermentation Metabolic_Eng->Fermentation Fermentation_Action->Success

Caption: A logical workflow for troubleshooting low this compound production in a heterologous host.

References

Optimizing fermentation media for enhanced Meridamycin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing fermentation media for enhanced Meridamycin production. As publicly available, optimized fermentation media for this compound are limited, this guide focuses on systematic approaches to media development and troubleshooting, drawing on established principles for Streptomyces fermentation and the production of similar polyketide secondary metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during this compound fermentation, leading to low yields or inconsistent production.

Issue 1: Low or No this compound Production Despite Good Biomass Growth

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is repressed or not induced.

Question Possible Cause Troubleshooting Recommendation
Why is my this compound yield low even though the Streptomyces culture grew well? Carbon Catabolite Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can suppress the genes responsible for secondary metabolite production.[1]- Fed-batch strategy: Start with a lower initial glucose concentration and feed glucose slowly throughout the fermentation to maintain a growth-limiting level.[1]- Alternative Carbon Sources: Test alternative or mixed carbon sources that are metabolized more slowly, such as mannitol, starch, or glycerol.[2]
Nitrogen Source Imbalance: The type and concentration of the nitrogen source are critical. Certain nitrogen sources may favor rapid growth over antibiotic production.- Screen Nitrogen Sources: Systematically test various organic (e.g., soybean meal, peptone, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources.[3]- Optimize C:N Ratio: Experiment with different carbon-to-nitrogen ratios to find the optimal balance for this compound biosynthesis.
Phosphate Inhibition: High levels of phosphate can inhibit the production of many secondary metabolites in Streptomyces.- Test Phosphate Concentrations: Evaluate a range of phosphate concentrations in the medium. For some antibiotic productions, lower phosphate levels (e.g., 0.05 g/L) have been found to be optimal.[4]
How can I induce this compound production if my culture is not producing any? Suboptimal Precursor Availability: The this compound backbone is a polyketide, and its biosynthesis requires specific precursors derived from primary metabolism.- Precursor Supplementation: Based on the biosynthetic pathway, consider supplementing the medium with potential precursors like L-pipecolic acid or its precursors (e.g., L-lysine), though the direct pathway in Streptomyces sp. NRRL 30748 is noted to be different from other known pathways.
Incorrect Fermentation Timing: The timing of induction for secondary metabolism can be critical.- Extend Fermentation Time: this compound production may be initiated later in the growth phase. Extend the fermentation duration and sample at various time points to determine the optimal production window.

Issue 2: Poor Growth of Streptomyces sp. NRRL 30748

In this case, the fundamental conditions for microbial growth are not met, which will invariably lead to low product yield.

Question Possible Cause Troubleshooting Recommendation
Why is my Streptomyces culture not growing well? Suboptimal Physical Parameters: Incorrect pH, temperature, or aeration can significantly hinder growth.- Optimize pH: The optimal pH for Streptomyces growth is typically between 6.0 and 8.0.[5] Monitor and control the pH throughout the fermentation.- Optimize Temperature: Most Streptomyces species grow well between 28-30°C.[5]- Ensure Adequate Aeration: Streptomyces are aerobic. Optimize agitation and aeration rates to maintain sufficient dissolved oxygen levels.[5]
Inappropriate Inoculum: A poor quality or insufficient amount of inoculum will lead to a long lag phase and poor growth.- Standardize Inoculum: Develop a consistent protocol for inoculum preparation, ensuring a healthy and actively growing seed culture.- Optimize Inoculum Size: Test different inoculum sizes (e.g., 5-15% v/v) to find the optimal starting cell density.[5]
Nutrient Limitation: The baseline medium may be lacking essential nutrients.- Review Medium Composition: Ensure the medium contains essential minerals and trace elements. Consider starting with a richer, complex medium to establish robust growth before moving to a more defined production medium.

Quantitative Data Summary: Media Components & Fermentation Parameters

The following tables summarize typical ranges for key media components and physical parameters for Streptomyces fermentation, based on literature for analogous secondary metabolites. These should be used as a starting point for optimization.

Table 1: Typical Ranges of Media Components for Streptomyces Fermentation

ComponentTypeTypical Concentration RangePotential Impact on Production
Carbon Source Glucose, Mannitol, Starch, Glycerol10 - 50 g/LHigh concentrations of rapidly used sources can cause catabolite repression.[1]
Nitrogen Source Soybean Meal, Peptone, Yeast Extract, (NH₄)₂SO₄5 - 25 g/LThe C:N ratio is critical; organic sources often provide essential growth factors.[3]
Phosphate Source K₂HPO₄, KH₂PO₄0.05 - 2.0 g/LHigh phosphate levels can be inhibitory to secondary metabolism.[4]
Trace Elements FeSO₄, MgSO₄, ZnSO₄, MnCl₂0.01 - 1.0 g/LEssential for enzymatic cofactors in biosynthetic pathways.[2]
pH Buffer CaCO₃, MOPS2 - 5 g/LMaintains pH stability as organic acids are produced during fermentation.

Table 2: Key Physical Fermentation Parameters

ParameterTypical Range for StreptomycesRationale and Key Considerations
Temperature 28 - 30°COptimal for most Streptomyces species' growth and enzyme activity.[5]
pH 6.0 - 8.0Deviations can inhibit key biosynthetic enzymes and affect nutrient uptake.[5]
Dissolved Oxygen (DO) >20% saturationLow DO can be a limiting factor for aerobic fermentation and antibiotic synthesis.
Agitation 200 - 400 rpm (in shake flasks)Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia.

Experimental Protocols

Protocol 1: Baseline Fermentation Medium Preparation for Streptomyces sp. NRRL 30748

This protocol provides a starting point for cultivating Streptomyces sp. NRRL 30748. Optimization will be required.

Materials:

  • Soluble Starch: 20 g

  • Soybean Meal: 15 g

  • Yeast Extract: 5 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • CaCO₃: 3 g

  • Distilled Water: 1 L

Procedure:

  • Weigh out all components and add them to a 2 L flask.

  • Add 1 L of distilled water and mix thoroughly using a magnetic stirrer.

  • Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.

  • Dispense the medium into appropriate fermentation vessels (e.g., 100 mL into 500 mL baffled flasks).

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature before inoculation.

Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a systematic approach to optimizing a single media component.

  • Prepare Baseline Medium: Prepare the baseline fermentation medium as described in Protocol 1.

  • Select a Variable: Choose one component to optimize (e.g., carbon source concentration).

  • Create a Range of Concentrations: Prepare several batches of the medium, each with a different concentration of the selected variable, while keeping all other components constant. For example, to test glucose concentration, you might prepare media with 10, 20, 30, 40, and 50 g/L of glucose.

  • Inoculate and Ferment: Inoculate each medium with a standardized inoculum of Streptomyces sp. NRRL 30748. Incubate under identical fermentation conditions (temperature, agitation, etc.).

  • Sample and Analyze: At the end of the fermentation period, harvest the broth from each condition.

  • Quantify this compound: Extract the this compound and quantify the yield using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Determine Optimum: Identify the concentration that resulted in the highest this compound titer. This will be the new "optimized" level for that component.

  • Repeat: Repeat this process for other key media components (e.g., nitrogen source, phosphate concentration).

Visualizations

Meridamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_pks_nrps PKS/NRPS Assembly Line cluster_post_pks Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_Modules merA-D Loading Module 14 Extension Modules Acetyl-CoA->PKS_Modules:f0 Starter Unit Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Modules:f1 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules:f1 Extender Units L-Pipecolic Acid L-Pipecolic Acid NRPS_Module merP Pipecolate Incorporation L-Pipecolic Acid->NRPS_Module Polyketide Chain Polyketide Chain PKS_Modules->Polyketide Chain NRPS_Module->Polyketide Chain Hydroxylation merE (P450) Hydroxylation This compound This compound Hydroxylation->this compound Polyketide Chain->Hydroxylation Release & Cyclization

Caption: Hypothetical biosynthetic pathway of this compound based on its gene cluster.

Media_Optimization_Workflow cluster_screening Component Screening cluster_ofat One-Factor-at-a-Time (OFAT) cluster_rsm Response Surface Methodology (RSM) cluster_validation Validation A Select Baseline Medium B Identify Key Factors (Carbon, Nitrogen, etc.) A->B C Plackett-Burman Design (Optional Screening) B->C For many factors D Vary One Factor, Keep Others Constant B->D For fewer factors C->D E Analyze Yield D->E F Determine Optimal Level E->F G Repeat for All Factors F->G G->D H Central Composite Design G->H Proceed to interaction studies I Develop Statistical Model H->I J Predict Optimal Conditions I->J K Validate Predicted Optimum in Fermenter J->K

Caption: Experimental workflow for fermentation media optimization.

References

Troubleshooting Meridamycin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Meridamycin Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the known instability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during experimental procedures.

Since this compound is a novel macrolide, this guide is based on established principles of drug stability, degradation pathways common to similar molecules, and data from forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: this compound's structure contains ester and amide linkages, making it susceptible to hydrolysis.[1][2] This is the most common degradation pathway observed. The rate of hydrolysis is highly dependent on the pH of the solution.[1][3]

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits classic pH-dependent instability. It is most stable in slightly acidic conditions (pH 4.0-5.5). In neutral to alkaline conditions (pH > 7), the rate of hydrolysis increases significantly, leading to rapid degradation.[1][3] Extreme acidic conditions (pH < 3) can also accelerate the breakdown of its amide group.[1] See Table 1 for detailed data.

Q3: Is this compound sensitive to temperature?

A3: Yes, temperature significantly accelerates the degradation of this compound, consistent with the behavior of many antibiotics.[3] Storing stock solutions at reduced temperatures (2-8°C or -20°C) is critical to minimize degradation. Avoid repeated freeze-thaw cycles. Refer to Table 2 for temperature-related stability data.

Q4: Does light exposure affect this compound solutions?

A4: Yes, this compound has been shown to be moderately photosensitive. Exposure to UV and visible light can lead to oxidative degradation and the formation of photo-degradants.[4][5] It is recommended to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] See Table 3 for photostability results.

Q5: What are the major degradation products of this compound?

A5: The primary degradation products result from hydrolysis of the main ester linkage, leading to the inactive open-ring acid and alcohol forms of the molecule. Under photolytic stress, additional oxidative byproducts may be observed. A stability-indicating HPLC method is required to separate this compound from these degradants.[6][7]

Troubleshooting Guide

Issue 1: I am seeing inconsistent results in my cell-based or enzymatic assays.

  • Possible Cause: Degradation of this compound in your working solution, especially if prepared in neutral pH culture media (e.g., pH 7.4) and incubated at 37°C for extended periods.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use from a frozen, low-pH stock.

    • Minimize Incubation Time: Reduce the time the compound is in neutral pH buffer at 37°C as much as your experimental protocol allows.

    • Run a Control: Analyze the concentration of this compound in your working solution at the beginning (t=0) and end of your experiment using a validated HPLC method to quantify the extent of degradation.

    • Consider a More Stable Analog: If instability is prohibitive, investigate if more stable derivatives of this compound are available.

Issue 2: My this compound stock solution has lost potency over time.

  • Possible Cause 1: Improper storage temperature.

  • Solution: Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

  • Possible Cause 2: Incorrect solvent or pH.

  • Solution: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) or an anhydrous organic solvent like DMSO. Verify the final pH after dissolving the compound.

  • Possible Cause 3: Exposure to light.

  • Solution: Store all stock solutions in amber vials or wrapped in foil, even when stored in a freezer or refrigerator.

Issue 3: I observe a precipitate forming in my aqueous working solution.

  • Possible Cause 1: Poor solubility. Macrolides can have low water solubility.[8]

  • Solution: First, ensure you have not exceeded the aqueous solubility limit of this compound. Consider using a co-solvent or formulating with a solubilizing agent if compatible with your experiment.

  • Possible Cause 2: Degradation product precipitation.

  • Solution: A degradation product may be less soluble than the parent compound. Analyze the precipitate and supernatant by HPLC to confirm its identity. If it is a degradant, this indicates a significant stability issue that needs to be addressed by modifying the solution's pH, temperature, or preparation time as described above.

Quantitative Data Summary

The following tables summarize data from forced degradation studies on this compound.

Table 1: Effect of pH on this compound Half-Life (t½) in Aqueous Solution at 25°C

pHBuffer SystemHalf-Life (t½) in Hours
3.0HCl/Glycine~ 48
5.0 Citrate Buffer > 200
7.4Phosphate Buffer~ 12
9.0Borate Buffer~ 2

Table 2: Effect of Temperature on this compound Degradation at pH 7.4

TemperatureDegradation after 24 hours (%)
4°C< 5%
25°C~ 85%
37°C> 99%

Table 3: Photostability of this compound (1 mg/mL in pH 5.0 Buffer) under ICH Q1B Conditions

ConditionExposure LevelDegradation (%)Appearance of Solution
Dark Control N/A< 1% Clear, colorless
Overall Illumination (Option 2)1.2 million lux hours~ 15%Slight yellow discoloration
Near UV200 watt hours/m²~ 18%Slight yellow discoloration

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO), 50 mM Citrate Buffer (pH 5.0), sterile microcentrifuge tubes, amber glass vials.

  • Procedure:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of anhydrous DMSO to dissolve the powder completely, creating a high-concentration primary stock (e.g., 50-100 mM).

    • For an aqueous stock, dilute the primary DMSO stock with 50 mM Citrate Buffer (pH 5.0) to the desired final concentration (e.g., 1-10 mM). Ensure the final DMSO concentration is compatible with downstream assays (typically ≤ 0.5%).

    • Vortex briefly to mix.

    • Aliquot the final stock solution into single-use volumes in amber vials or cryotubes wrapped in foil.

    • Store immediately at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability-Indicating Method

This method is designed to separate the parent this compound peak from its primary hydrolysis degradants.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Analysis: The retention time of this compound should be determined using a fresh, undegraded standard. Degradation is quantified by the decrease in the area of the parent peak over time.

Visualizations

Diagrams

This compound This compound (Active Form) Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (H₂O, OH⁻, H⁺) Degradant1 Open-Ring Acid (Inactive) Intermediate->Degradant1 Degradant2 Alcohol Fragment (Inactive) Intermediate->Degradant2

Caption: Hypothetical hydrolysis pathway for this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solution (pH 5.0 Buffer) P2 Prepare Working Solutions (Acid, Base, Oxidative, etc.) P1->P2 S1 Incubate samples at defined Temperature & Time Points P2->S1 S2 Expose samples to Light (ICH Q1B) P2->S2 A1 Withdraw Aliquots at Each Time Point S1->A1 S2->A1 A2 Analyze via Stability- Indicating HPLC Method A1->A2 A3 Quantify Remaining Parent Compound & Degradants A2->A3

Caption: Experimental workflow for a forced degradation study.

Start Inconsistent Assay Results? CheckTime Is solution prepared fresh before each experiment? Start->CheckTime CheckpH Is solution pH between 4.0-5.5 and stored cold? CheckTime->CheckpH Yes Sol_Fresh Action: Prepare fresh solutions immediately before use. CheckTime->Sol_Fresh No CheckLight Is solution protected from light? CheckpH->CheckLight Yes Sol_pH Action: Adjust buffer to pH 5.0. Store aliquots at -20°C. CheckpH->Sol_pH No Sol_Light Action: Use amber vials or wrap in foil. CheckLight->Sol_Light No Further If issues persist, quantify degradation with HPLC. CheckLight->Further Yes End Problem Resolved Sol_Fresh->End Sol_pH->End Sol_Light->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Meridamycin solubility issues in DMSO and PBS solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with meridamycin in DMSO and PBS solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound, a macrolide with poor water solubility. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous, cell culture-grade DMSO.[1][2]

Q2: I observed precipitation when diluting my this compound DMSO stock in PBS or cell culture media. Why is this happening and how can I prevent it?

A2: Precipitation upon dilution into aqueous buffers like PBS is a common issue for hydrophobic compounds like this compound.[3] This occurs because the compound is significantly less soluble in aqueous solutions than in DMSO. To prevent this, add the DMSO stock solution dropwise into the PBS or media while vigorously vortexing or stirring.[4][5] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. A stepwise dilution is also recommended to avoid a sudden change in solvent polarity.[6]

Q3: What is the maximum permissible concentration of DMSO in my final working solution for cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[5][6] However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the optimal concentration for your specific cell type by running a vehicle control experiment.[1]

Q4: How should I store my this compound stock solution in DMSO?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C for long-term stability.[6] For short-term storage (up to one month), -20°C is generally sufficient.[6]

Q5: Can I use co-solvents to improve the solubility of this compound in aqueous solutions for in vivo studies?

A5: Yes, for in vivo applications where the final DMSO concentration needs to be minimized, co-solvents can be used to improve the solubility of this compound in aqueous formulations.[6] Common co-solvents include PEG400, glycerol, Tween 80, and sodium carboxymethylcellulose (CMC-Na).[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or solvent has absorbed moisture.Vortex the solution for several minutes. If necessary, brief ultrasonication or warming the solution to no higher than 37°C can aid dissolution. Ensure you are using anhydrous DMSO.[5]
Precipitate forms immediately upon adding DMSO stock to PBS. Rapid change in solvent polarity and high compound concentration.Add the DMSO stock solution slowly and dropwise to the PBS while vigorously vortexing.[4] Consider a two-step dilution: first dilute the DMSO stock into a smaller volume of PBS, mix well, and then add this to the final volume.
Cloudiness or precipitate appears in the working solution over time. Compound is coming out of solution at the lower concentration and/or in the aqueous environment.Prepare fresh working solutions immediately before each experiment. If the working solution needs to be stored, keep it at 4°C for a short period, but be aware that precipitation may still occur.
Inconsistent experimental results. Potential precipitation of the compound in the working solution, leading to inaccurate concentrations.Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. If precipitation is suspected, centrifuge the solution and test the supernatant to determine the actual concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare the required volume of PBS in a sterile conical tube.

  • Begin vortexing the PBS at a medium speed.

  • While the PBS is vortexing, slowly add the calculated volume of the 10 mM this compound DMSO stock dropwise to the PBS. For example, for 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of PBS.

  • Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation.

  • Use the working solution immediately for your experiment.

Quantitative Data Summary

Parameter Recommendation Reference
Stock Solution Solvent 100% Anhydrous DMSO[2]
Stock Solution Concentration ≥ 10 mM[3]
Final DMSO Concentration (in vitro) < 0.5% (v/v)[5][6]
Final DMSO Concentration (in vivo) < 5% (v/v)[5]
Stock Solution Storage -20°C (short-term) or -80°C (long-term)[6]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot and Store at -80°C vortex_stock->aliquot add_stock Add DMSO Stock Dropwise aliquot->add_stock pbs Prepare PBS (pH 7.4) vortex_pbs Vortex PBS pbs->vortex_pbs vortex_pbs->add_stock final_vortex Continue Vortexing add_stock->final_vortex use_now Use Immediately final_vortex->use_now

Caption: Experimental workflow for preparing this compound solutions.

G This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis

Caption: Presumed signaling pathway of this compound via mTORC1 inhibition.

References

Technical Support Center: Meridamycin Detection in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Meridamycin in plasma. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is LC-MS/MS a suitable method for its detection in plasma?

A1: this compound is a macrocyclic polyketide with a molecular mass of 821.5 g/mol .[1] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for quantifying this compound in complex biological matrices like plasma due to its high sensitivity, specificity, and wide dynamic range. This technique allows for precise measurement even at low concentrations by separating this compound from endogenous plasma components and using specific mass transitions for detection.

Q2: What are the expected precursor ions for this compound in mass spectrometry?

A2: In positive ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of 822.5. However, like many macrocycles, it readily forms a sodium adduct [M+Na]⁺, which is often more stable and abundant, appearing at an m/z of 844.5. It is recommended to screen for both adducts during initial method development to determine the most sensitive precursor ion.

Q3: What type of internal standard (IS) is recommended for this assay?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will have nearly identical chemical and physical properties to this compound, co-eluting chromatographically and experiencing similar matrix effects, which ensures the most accurate quantification. If a SIL-IS is unavailable, a close structural analog of this compound that is not present in the study samples can be used.

Q4: Which sample preparation technique is most effective for extracting this compound from plasma?

A4: For macrocyclic molecules like this compound in plasma, common and effective sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

  • Protein Precipitation (PPT): This is a simple and rapid method using an organic solvent like acetonitrile or methanol to crash out plasma proteins. It is a good starting point for method development.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a stationary phase to selectively retain this compound while washing away interferences. Reversed-phase (C18) or mixed-mode cartridges are often suitable.[2]

Q5: What are the key challenges in developing an LC-MS/MS method for cyclic molecules like this compound?

A5: Challenges in quantifying cyclic peptides and macrocycles include:

  • Low circulating plasma levels , often requiring highly sensitive instrumentation.[1]

  • Resistance to fragmentation in the collision cell due to their stable, cyclic structure, which can make finding sensitive MRM transitions difficult.[3]

  • Non-specific binding to sample containers and LC system components, leading to poor recovery and carryover.[4]

  • Matrix effects from plasma phospholipids and other endogenous components that can suppress or enhance the analyte signal.[2]

Experimental Protocols

Below are recommended starting protocols for the LC-MS/MS analysis of this compound in plasma. These should be optimized for your specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation using Protein Precipitation
  • Thaw: Thaw plasma samples and internal standard (IS) stock solution on ice.

  • Spike IS: To 50 µL of plasma sample in a polypropylene microcentrifuge tube, add 10 µL of IS working solution (e.g., a structural analog at 500 ng/mL in 50% methanol). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold acetonitrile (containing 1% formic acid) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

  • Inject: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Conditions
  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: 30% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 30% B

    • 3.6 - 5.0 min: Hold at 30% B (Re-equilibration)

Protocol 3: Mass Spectrometry Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Parameters (starting points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: Method Validation Parameters

The following table summarizes typical acceptance criteria for a bioanalytical method validation, based on FDA and EMA guidelines. These values should be the target during your optimization of the this compound assay.

Parameter Analyte Concentration Level Acceptance Criteria Example Result
Linearity This compoundCalibration Curve (e.g., 1-1000 ng/mL)r² ≥ 0.990.995
Lower Limit of Quantification (LLOQ) This compoundLLOQ QCAccuracy: 80-120%, Precision: ≤20% CVAccuracy: 95%, Precision: 15% CV
Intra-day Accuracy & Precision This compoundLow, Medium, High QC (n=5)Accuracy: 85-115%, Precision: ≤15% CVAccuracy: 92-103%, Precision: <10% CV
Inter-day Accuracy & Precision This compoundLow, Medium, High QC (3 runs)Accuracy: 85-115%, Precision: ≤15% CVAccuracy: 94-105%, Precision: <12% CV
Extraction Recovery (%) This compoundLow, Medium, High QCConsistent and reproducible85 ± 5%
Matrix Effect This compoundLow, High QCIS-normalized ME: 85-115%98%
Stability (Freeze-Thaw, 3 cycles) This compoundLow, High QC% Change within ±15% of nominal-5%
Stability (Autosampler, 24h at 4°C) This compoundLow, High QC% Change within ±15% of nominal-8%

Troubleshooting Guides

Issue 1: Low or No this compound Signal

Potential Cause Troubleshooting Step
Poor Extraction Recovery 1. Optimize the protein precipitation solvent (try methanol or different ratios). 2. Switch to a more rigorous sample cleanup like SPE. Ensure the SPE cartridge is conditioned and eluted properly. 3. Check for non-specific binding: use low-binding polypropylene tubes/plates.[4]
Suboptimal MS Parameters 1. Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor ion selection ([M+H]⁺ vs. [M+Na]⁺) and fragment ions. 2. Perform a collision energy optimization for each MRM transition to maximize signal intensity.
Analyte Degradation 1. Ensure samples are kept on ice or at 4°C throughout the preparation process. 2. Evaluate the stability of this compound in the final extraction solvent. Some compounds are unstable in high organic content at room temperature.
Incorrect LC Conditions 1. Ensure the mobile phase pH is appropriate. Acidic conditions (0.1% formic acid) are generally good for positive mode ESI. 2. Verify that the analyte is not eluting too early (in the void volume) or too late. Adjust the starting gradient percentage or mobile phase composition.

Issue 2: High Signal Variability or Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting, especially for the small plasma volumes and IS spiking. 2. Use an automated liquid handler for sample preparation if available to minimize human error.[7] 3. Ensure complete and uniform protein precipitation by vortexing thoroughly and consistently for each sample.
Significant Matrix Effects 1. Use a stable isotope-labeled internal standard to compensate for variability. 2. Improve sample cleanup using SPE to remove more interfering matrix components like phospholipids. 3. Modify the LC gradient to separate this compound from the regions where phospholipids typically elute.
LC System Carryover 1. Inject a blank solvent sample after a high concentration standard to assess carryover. 2. Optimize the autosampler wash solution. A strong organic solvent like isopropanol may be needed. 3. If carryover persists, it may be occurring on the analytical column or guard column, which may need to be replaced.

Issue 3: Peak Tailing or Poor Peak Shape

Potential Cause Troubleshooting Step
Column Contamination/Degradation 1. Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. If the problem persists, replace the guard column or the analytical column. 3. Ensure proper sample cleanup to extend column lifetime.
Secondary Interactions on Column 1. Ensure the mobile phase pH is optimal. Sometimes small amounts of modifiers are needed. 2. Consider a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).
Injection Solvent Mismatch 1. The final sample solvent should be as close in composition as possible to the initial mobile phase conditions to prevent peak distortion. If the sample is in 100% acetonitrile, try diluting it with water before injection.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Spike Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 lc UPLC Separation (C18 Column) p5->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms d1 Peak Integration ms->d1 d2 Calibration Curve (Analyte/IS Ratio) d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for this compound analysis in plasma.

G start Low or No Signal? c1 Check Extraction Recovery (Post-Spike vs. Pre-Spike) start->c1 s1 Recovery OK? c1->s1 a1 Optimize Sample Prep: - Try SPE - Use low-bind tubes s1->a1 No c2 Infuse Standard into MS s1->c2 Yes end_node Problem Solved a1->end_node s2 Signal in MS OK? c2->s2 a2 Optimize MS Parameters: - Precursor Ion ([M+Na]+?) - Collision Energy s2->a2 No c3 Check LC Conditions s2->c3 Yes a2->end_node a3 Verify mobile phases Adjust gradient Check for clogs c3->a3 a3->end_node

Caption: Troubleshooting decision tree for low signal intensity.

References

Strategies to reduce byproduct formation in Meridamycin fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Meridamycin Fermentation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their this compound fermentation processes and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant peak alongside our this compound peak in our HPLC analysis. What could this be?

A1: The presence of an additional peak often indicates the formation of a byproduct. In the biosynthesis of complex polyketides like this compound, which is structurally related to compounds like FK506 and rapamycin, byproduct formation can occur due to the incorporation of alternative precursor molecules by the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. For instance, in FK506 fermentation, the byproduct FK520 (ascomycin) is formed when an alternative extender unit (ethylmalonyl-CoA instead of allylmalonyl-CoA) is incorporated. Similarly, in rapamycin fermentation, prolyl-rapamycin can be produced when proline is incorporated instead of pipecolate. Therefore, the unknown peak in your this compound fermentation could be an analog where a different starter, extender, or amino acid unit has been incorporated.

Q2: How can we identify the unknown byproduct in our fermentation broth?

A2: To identify the unknown byproduct, a combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight of the unknown compound.[1][2] By comparing the mass of the byproduct to that of this compound, you can infer the nature of the substituted precursor. For example, a mass difference of 14 Da could suggest the substitution of a methyl group for a hydrogen. Further structural elucidation can be achieved through nuclear magnetic resonance (NMR) spectroscopy after isolating a sufficient quantity of the byproduct.

Q3: What are the key fermentation parameters to control to minimize byproduct formation?

A3: Several fermentation parameters can influence the ratio of this compound to its byproducts. These include:

  • Precursor Supply: The intracellular concentration of the correct starter, extender, and amino acid precursors is critical. An imbalance can lead to the incorporation of competing, incorrect precursors.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact the primary metabolism and, consequently, the availability of precursors for secondary metabolite synthesis.[3][4][5][6][7] For example, high concentrations of rapidly metabolized sugars can sometimes lead to the accumulation of intermediates that might be shunted into byproduct pathways.

  • Fed-Batch Strategy: Implementing a fed-batch fermentation strategy can help maintain optimal concentrations of key nutrients and precursors, thereby favoring the synthesis of the desired product.[8][9]

  • pH and Temperature: These parameters affect enzyme activity and overall cell physiology, which can indirectly influence byproduct formation.

Q4: Can we supplement the fermentation medium with specific precursors to increase this compound yield and reduce byproducts?

A4: Yes, precursor feeding is a common strategy to enhance the production of the desired polyketide and outcompete the incorporation of incorrect precursors.[10][11][12] For this compound, this would involve feeding the correct starter unit (e.g., 4,5-dihydroxycyclohex-1-enecarboxylic acid or a precursor like shikimic acid), the specific extender units (malonyl-CoA and methylmalonyl-CoA precursors), and the correct amino acid (pipecolic acid or its precursor, L-lysine). The optimal concentration and feeding time need to be determined empirically.

Troubleshooting Guides

Issue 1: High Levels of a Specific Byproduct Detected

Possible Cause: Imbalanced intracellular precursor pool, leading to the incorporation of an incorrect molecule.

Troubleshooting Steps:

  • Identify the Byproduct: Use LC-MS/MS to determine the molecular weight of the byproduct and infer the incorrect precursor that was incorporated.

  • Precursor Feeding Experiment: Design a precursor feeding experiment to increase the intracellular concentration of the correct precursor. (See Experimental Protocol 1).

  • Optimize Carbon/Nitrogen Sources: Evaluate the effect of different carbon and nitrogen sources on the byproduct-to-product ratio. (See Experimental Protocol 2).

  • Metabolic Engineering: For a long-term solution, consider metabolic engineering of the producing strain to overexpress genes involved in the biosynthesis of the correct precursor or to knock out genes leading to the formation of the competing precursor.

Issue 2: Inconsistent this compound Titer and Byproduct Profile Between Batches

Possible Cause: Variability in inoculum quality, media preparation, or fermentation conditions.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistent age, density, and physiological state of the seed culture.[13]

  • Media Component Quality Control: Use high-quality, consistent batches of media components. Minor variations in complex media components like yeast extract or peptone can impact fermentation outcomes.

  • Precise Control of Fermentation Parameters: Ensure accurate and reproducible control of pH, temperature, dissolved oxygen, and agitation rate.

  • Implement a Fed-Batch Strategy: A well-controlled fed-batch process can reduce batch-to-batch variability by maintaining a more consistent nutrient environment.[9][14]

Data Presentation

Table 1: Effect of Precursor Supplementation on FK506 and Byproduct (FK520) Production in Streptomyces tsukubaensis

Precursor SupplementConcentration (g/L)FK506 Titer (mg/L)FK520 Titer (mg/L)FK506/FK520 Ratio
None (Control)060.917.33.5
Allylmalonyl-SNAC0.585.315.15.6
Allylmalonyl-SNAC1.091.412.57.3
Allylmalonyl-SNAC1.588.210.88.2

This table is adapted from data on FK506 fermentation and serves as an illustrative example for a similar approach in this compound fermentation.[15]

Table 2: Influence of Carbon Source on Lincomycin Production in Streptomyces lincolnensis

Carbon Source (150 g/L)Lincomycin Yield (g/L)
Dextrose3.2
Sucrose2.5
Fructose2.8

This table illustrates the impact of different carbon sources on antibiotic production, a principle applicable to optimizing this compound fermentation.[4]

Experimental Protocols

Experimental Protocol 1: Precursor Feeding to Reduce Byproduct Formation

Objective: To determine the effect of feeding a specific precursor on the production of this compound and the reduction of a known byproduct.

Materials:

  • Streptomyces sp. strain producing this compound

  • Seed and production fermentation media

  • Precursor stock solution (e.g., L-lysine for the pipecolate unit), filter-sterilized

  • Shake flasks or bioreactor

  • HPLC system for analysis

Methodology:

  • Inoculum Preparation: Prepare a standardized seed culture of the Streptomyces strain according to your established protocol.[13]

  • Fermentation Setup: Inoculate the production medium in shake flasks or a bioreactor with the seed culture.

  • Precursor Addition:

    • Divide the cultures into experimental groups and a control group.

    • To the experimental groups, add the filter-sterilized precursor stock solution at different concentrations (e.g., 0.5 g/L, 1 g/L, 2 g/L) at a specific time point during the fermentation (e.g., at 48 hours, corresponding to the onset of secondary metabolite production). The control group receives no precursor.

  • Sampling: Aseptically collect samples from each group at regular intervals (e.g., every 24 hours) for 7-10 days.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to quantify the concentrations of this compound and the byproduct.[1][16][17][18]

    • Use a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of this compound and its analogs.

    • Monitor the elution profile using a UV detector at the appropriate wavelength.

  • Data Analysis: Plot the time course of this compound and byproduct production for each experimental condition. Calculate the final titers and the product-to-byproduct ratio.

Experimental Protocol 2: Optimization of Carbon and Nitrogen Sources

Objective: To evaluate the impact of different carbon and nitrogen sources and their concentrations on this compound production and byproduct formation.

Materials:

  • Streptomyces sp. strain producing this compound

  • Basal production medium

  • Various carbon sources (e.g., glucose, fructose, soluble starch) and nitrogen sources (e.g., soy flour, yeast extract, ammonium sulfate)

  • Shake flasks

  • HPLC system for analysis

Methodology:

  • One-Factor-at-a-Time (OFAT) Approach:

    • Prepare a series of production media, each with a different carbon source at a fixed concentration, while keeping other media components constant.

    • Similarly, prepare another series of media with different nitrogen sources.

    • Inoculate the flasks and run the fermentation for the standard duration.

    • Analyze the final titers of this compound and byproducts by HPLC.

  • Response Surface Methodology (RSM):

    • Once the best carbon and nitrogen sources are identified, use a statistical design of experiments (e.g., Box-Behnken or Central Composite Design) to optimize their concentrations.

    • This involves running a set of experiments with different combinations of the selected carbon and nitrogen source concentrations.

    • Model the relationship between the concentrations and the responses (this compound and byproduct titers) to find the optimal combination that maximizes this compound production while minimizing byproduct formation.

  • Analysis: Follow the sampling, sample preparation, and HPLC analysis steps as described in Experimental Protocol 1.

Visualizations

Byproduct_Formation_Pathway cluster_precursors Precursor Pools cluster_pks PKS/NRPS Machinery cluster_products Fermentation Products Correct Precursor Correct Precursor Biosynthetic Enzymes Biosynthetic Enzymes Correct Precursor->Biosynthetic Enzymes Desired Incorporation Incorrect Precursor Incorrect Precursor Incorrect Precursor->Biosynthetic Enzymes Undesired Incorporation This compound This compound Biosynthetic Enzymes->this compound Byproduct Byproduct Biosynthetic Enzymes->Byproduct

Caption: Byproduct formation in polyketide synthesis.

Troubleshooting_Workflow start High Byproduct Level Detected identify Identify Byproduct (LC-MS/MS) start->identify precursor_exp Precursor Feeding Experiment identify->precursor_exp optimize_media Optimize Media (C/N Sources) identify->optimize_media evaluate Evaluate Product/ Byproduct Ratio precursor_exp->evaluate optimize_media->evaluate metabolic_eng Metabolic Engineering (Long-term) success Byproduct Reduced evaluate->success Successful fail Re-evaluate Strategy evaluate->fail Unsuccessful fail->precursor_exp fail->optimize_media fail->metabolic_eng

Caption: Troubleshooting workflow for high byproduct levels.

References

Technical Support Center: Enhancing the Efficiency of the Meridamycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of the meridamycin biosynthetic pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of the this compound biosynthetic gene cluster?

A1: The this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 spans approximately 117 kb of DNA. The core structure is synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. Key genes include four large PKS genes (merA, merB, merC, merD) that encode a loading module and 14 extension modules, an NRPS gene (merP) responsible for the incorporation of pipecolate, and a cytochrome P450 monooxygenase gene (merE).[1][2] The cluster also contains genes with potential roles in regulation and resistance.[1]

Q2: What are the primary metabolic precursors for this compound biosynthesis?

A2: The biosynthesis of the this compound backbone requires several key precursors. These include malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units for the polyketide chain. The starter unit is derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid. Additionally, the non-ribosomal peptide portion incorporates L-pipecolic acid, which is derived from L-lysine.

Q3: My wild-type Streptomyces strain produces very low titers of this compound. Is this normal?

A3: Yes, it is common for wild-type microbial strains to produce secondary metabolites like this compound at low concentrations under standard laboratory conditions. The expression of biosynthetic gene clusters is often tightly regulated and may be silenced or expressed at basal levels in the absence of specific environmental triggers.[3] Significant strain improvement and process optimization are typically required to achieve high yields.

Q4: Can this compound be produced in a heterologous host?

A4: Yes, the entire 90 kb this compound biosynthetic gene cluster has been successfully cloned and heterologously expressed in Streptomyces lividans. However, initial yields were low (~100 µg/L) and required further optimization, such as promoter replacement and precursor feeding, to enhance production.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is not efficiently activated.

Possible Cause Troubleshooting Recommendation
Suboptimal Fermentation Medium The composition of the fermentation medium is critical for secondary metabolite production. An imbalance in the carbon-to-nitrogen ratio or a lack of essential micronutrients can suppress biosynthesis. Action: Systematically optimize the medium components. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Consider using response surface methodology for multi-variable optimization.[4]
Incorrect Fermentation Parameters Key physical parameters such as pH, temperature, and dissolved oxygen levels significantly impact enzyme activity and regulatory networks. Action: Monitor and control pH throughout the fermentation, typically maintaining it between 6.5 and 7.5 for Streptomyces. The optimal temperature for production is often slightly lower than the optimal temperature for growth; test a range from 28°C to 32°C. Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 20% saturation.
Transcriptional Inactivity of the mer Gene Cluster The native promoter of the this compound gene cluster may be weak or tightly repressed in your host strain or under your fermentation conditions. Action: Replace the native promoter with a strong, constitutive promoter known to be effective in Streptomyces, such as ermE* or kasOp*. This can dramatically increase the transcription of the biosynthetic genes.
Limited Precursor Supply The biosynthesis of the complex this compound molecule requires a significant flux of precursors from primary metabolism. A bottleneck in the supply of malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, or L-pipecolate can limit the final yield. Action: Implement precursor feeding strategies. Supplement the culture medium with precursors such as L-lysine (for pipecolate), or appropriate fatty acids that can be converted to the required CoA-thioesters.[5] Alternatively, overexpress genes involved in the biosynthesis of these precursors.[6]
Issue 2: Accumulation of Intermediates or Production of Incorrect Analogs

The detection of biosynthetic intermediates or unexpected analogs can indicate a bottleneck or promiscuity within the pathway.

Possible Cause Troubleshooting Recommendation
Bottleneck in a Specific Biosynthetic Step A non-functional or inefficient enzyme in the pathway can lead to the accumulation of the substrate for that enzyme. For example, a defective ketoreductase (KR) domain could lead to the production of a keto-derivative of this compound. Action: Analyze the fermentation broth using LC-MS to identify and characterize the accumulated intermediates. If a specific enzymatic step is identified as the bottleneck, consider overexpressing the corresponding gene or engineering the enzyme for improved activity.
Promiscuous Acyltransferase (AT) Domains The AT domains of the PKS modules are responsible for selecting the correct extender units. If they are promiscuous, they may incorporate incorrect precursors, leading to the formation of various analogs. Action: While this can be a tool for generating novel compounds, if the goal is to maximize the yield of this compound, precursor feeding with the correct extender units can help to outcompete the incorrect ones. For a long-term solution, protein engineering of the AT domains may be necessary to improve their specificity.
Premature Release of the Polyketide Chain The growing polyketide chain can be prematurely released from the PKS assembly line, resulting in truncated byproducts. Action: This can sometimes be influenced by fermentation conditions. Re-optimizing the fermentation parameters may help to improve the efficiency of the full-length product formation.

Data Presentation: Strategies for Enhancing Polyketide Production

Polyketide Host Strain Engineering Strategy Yield Improvement Reference
ActinorhodinS. coelicolorOverexpression of triacylglycerol lipase1.3-fold[3]
OxytetracyclineS. rimosusOverexpression of triacylglycerol lipase1.9-fold[3]
Avermectin B1aS. avermitilisOverexpression of triacylglycerol lipase50% increase in industrial fermentation[7]
FK506S. tsukubaensisDuplication of genes for unusual extender units~150% increase[8]
NatamycinS. natalensisL-valine feeding (0.5 g/L)1.9-fold[9]
DaptomycinS. roseosporusMultilevel metabolic engineering565% increase
ε-poly-L-lysineStreptomyces sp.L-lysine feeding6.2% increase over co-fermentation[5]

Experimental Protocols

Protocol 1: Promoter Replacement in the this compound Biosynthetic Gene Cluster

This protocol describes a general method for replacing the native promoter of a gene or operon in Streptomyces with a strong constitutive promoter using CRISPR/Cas9-mediated genome editing. This example targets the promoter region upstream of the merA gene, the first PKS gene in the cluster.

1. Design of the Editing Template:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) sequence that targets the native promoter region upstream of the merA start codon. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') and should be unique within the Streptomyces genome to avoid off-target cleavage.

  • Homology Arms: Design two homology arms, each approximately 1-2 kb in length, flanking the target promoter region. The upstream homology arm should be homologous to the region immediately upstream of the target promoter, and the downstream homology arm should be homologous to the region immediately downstream of the target promoter, including the start of the merA coding sequence.

  • Promoter Cassette: The strong constitutive promoter (e.g., ermE* or kasOp*) will be placed between the two homology arms.

2. Construction of the CRISPR/Cas9 Editing Plasmid:

  • A suitable all-in-one CRISPR/Cas9 plasmid for Streptomyces (e.g., pCRISPomyces-2) should be used.

  • The designed gRNA is cloned into the plasmid, typically via Golden Gate assembly.

  • The homology arms and the promoter cassette are assembled and cloned into the linearized plasmid containing the gRNA, usually through Gibson Assembly or a similar method.

3. Transformation and Conjugation:

  • Transform the final editing plasmid into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.

  • Perform intergeneric conjugation to transfer the plasmid from E. coli to the this compound-producing Streptomyces strain.

4. Selection of Exconjugants and Verification:

  • Plate the conjugation mixture on a medium containing an antibiotic for which the CRISPR plasmid carries a resistance marker (e.g., apramycin) and an antibiotic to counter-select E. coli (e.g., nalidixic acid).

  • Incubate the plates until Streptomyces colonies appear.

  • Screen the resulting colonies by PCR using primers that flank the targeted promoter region. A successful replacement will result in a PCR product of a different size than the wild-type.

  • Verify the correct integration and sequence of the new promoter by Sanger sequencing of the PCR product.

5. Curing of the CRISPR Plasmid:

  • To obtain a marker-free mutant, the CRISPR plasmid needs to be cured. This can often be achieved by passaging the mutant strain on a non-selective medium for several generations and then screening for the loss of the antibiotic resistance conferred by the plasmid.

Protocol 2: Precursor Feeding Experiment to Enhance this compound Production

This protocol outlines a general procedure for a precursor feeding experiment in a shake flask culture to investigate the effect on this compound yield.

1. Preparation of Seed Culture:

  • Inoculate a suitable seed medium with spores or mycelia of the Streptomyces strain.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.

2. Inoculation of Production Medium:

  • Inoculate a production medium (optimized for this compound production) with the seed culture (typically a 5-10% v/v inoculum).

  • The production medium should be in baffled flasks to ensure adequate aeration.

3. Preparation and Addition of Precursor Stock Solution:

  • Prepare a sterile stock solution of the precursor to be tested (e.g., L-lysine). The concentration of the stock solution should be high enough so that only a small volume is needed to reach the desired final concentration in the culture.

  • The precursor solution should be filter-sterilized.

  • Add the precursor to the production culture at a specific time point. This is often done at the transition from the exponential growth phase to the stationary phase, when secondary metabolism is typically induced (e.g., after 24-48 hours of growth).

  • Test a range of final precursor concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a control culture to which no precursor is added.

4. Fermentation and Sampling:

  • Continue the fermentation under the same conditions for a total of 7-10 days.

  • Take samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound production.

5. Extraction and Analysis of this compound:

  • Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Extract this compound from both the mycelia (e.g., with methanol or acetone) and the supernatant (e.g., with ethyl acetate).

  • Combine the extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

  • Quantify the this compound yield using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Visualizations

Meridamycin_Biosynthetic_Pathway cluster_precursors Primary Metabolism Precursors cluster_pks_nrps PKS/NRPS Assembly Line cluster_post_pks Post-PKS Tailoring Malonyl_CoA Malonyl-CoA merA MerA (Loading & PKS Modules) Malonyl_CoA->merA Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->merA Ethylmalonyl_CoA Ethylmalonyl-CoA merB MerB (PKS Modules) Ethylmalonyl_CoA->merB L_Lysine L-Lysine merP MerP (NRPS Module) L_Lysine->merP -> Pipecolate merA->merB merC MerC (PKS Modules) merB->merC merD MerD (PKS Modules) merC->merD merD->merP merE MerE (P450 Hydroxylase) merP->merE Polyketide intermediate Final_Product This compound merE->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Start: Low this compound Yield strategy Select Engineering Strategy start->strategy promoter Promoter Replacement strategy->promoter Transcriptional Limitation precursor Precursor Engineering strategy->precursor Precursor Limitation protocol Execute Experimental Protocol promoter->protocol precursor->protocol analysis Analyze this compound Titer (HPLC) protocol->analysis evaluation Evaluate Yield Improvement analysis->evaluation success Success: High Yield evaluation->success Significant Increase optimization Further Optimization/Combine Strategies evaluation->optimization Moderate/No Increase optimization->strategy

Caption: General workflow for enhancing this compound production.

Troubleshooting_Logic start Low this compound Yield check_growth Is cell growth (biomass) also low? start->check_growth optimize_media Optimize Fermentation Media & Conditions check_growth->optimize_media Yes check_transcription Good Growth, Low Product check_growth->check_transcription No promoter_issue Is the mer cluster transcribed? check_transcription->promoter_issue replace_promoter Replace with Strong Constitutive Promoter promoter_issue->replace_promoter No (or low) precursor_issue Is precursor supply a bottleneck? promoter_issue->precursor_issue Yes feed_precursors Precursor Feeding Experiments precursor_issue->feed_precursors Yes overexpress_pathways Overexpress Precursor Biosynthetic Pathways feed_precursors->overexpress_pathways If successful

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting poor yield of Meridamycin analogues synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of Meridamycin analogues. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Linear Chain Assembly (Polyketide and Peptide Fragments)

Question 1: I am observing a low yield of my advanced polyketide fragment. What are the likely causes and solutions?

Answer: Low yields in complex polyketide synthesis often stem from incomplete reactions or the formation of stable side products. Here are some common causes and troubleshooting steps:

  • Incomplete Coupling Reactions: Standard peptide coupling reagents may be inefficient for sterically hindered fragments.

    • Solution: Switch to a more powerful coupling reagent. See the table below for a comparison of common reagents.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: Protecting groups may be prematurely cleaved or participate in side reactions.

    • Solution: Re-evaluate your protecting group strategy. Ensure that all protecting groups are stable to the reaction conditions for each step. For example, if you are using an acid-labile protecting group, ensure that no acidic conditions are inadvertently created.

  • Epimerization: The stereochemical integrity of your molecule may be compromised.

    • Solution: Use additives to suppress epimerization during coupling reactions, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Table 1: Comparison of Coupling Reagents for Sterically Hindered Fragments

ReagentActivating AgentKey FeaturesCommon Yield Range (Sterically Hindered)
HBTUHOBt/BaseFast reaction times, low epimerization.50-70%
HATUHOAt/BaseMore reactive than HBTU, effective for very hindered couplings.60-85%
COMUOxyma/BaseHigh reactivity, good solubility, low epimerization.65-90%
DCC/DMAP-Prone to side product formation (DCU) and epimerization.30-60%

Question 2: My peptide fragment containing a pipecolic acid analogue is difficult to purify. What should I do?

Answer: Pipecolic acid and its derivatives can introduce conformational rigidity, leading to aggregation and difficult purification.

  • Aggregation during Synthesis: The growing peptide chain can aggregate on the solid-phase support.

    • Solution: Use a higher swelling resin or a resin with a lower loading capacity. Incorporate "difficult sequence" protocols, such as elevated temperatures or the use of chaotropic salts.

  • Purification Challenges: The final product may co-elute with byproducts.

    • Solution: Optimize your HPLC purification gradient. A shallower gradient can improve the separation of closely eluting species. Consider using a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).

Section 2: Macrolactamization

Question 3: The yield of my macrolactamization is very low, and I am mostly recovering the linear precursor or observing polymerization.

Answer: Macrolactamization is a critical and often low-yielding step. The primary challenge is to favor the intramolecular cyclization over intermolecular reactions.

  • High Concentration: If the concentration of the linear precursor is too high, intermolecular reactions (polymerization) will dominate.

    • Solution: Employ high-dilution conditions. The optimal concentration is typically between 0.1 and 1 mM. Use a syringe pump for the slow addition of the linear precursor to a large volume of solvent.

  • Inefficient Activation: The carboxylic acid may not be sufficiently activated for cyclization.

    • Solution: Use a highly efficient coupling reagent that is well-suited for macrolactamization, such as HATU or COMU.

  • Unfavorable Conformation: The linear precursor may not readily adopt a conformation that brings the reactive termini into proximity.

    • Solution: The choice of solvent can significantly influence the conformation. Screen different solvents (e.g., DMF, DCM, THF). The addition of a non-nucleophilic base like DIPEA or 2,4,6-collidine is crucial.

Table 2: Troubleshooting Poor Macrolactamization Yields

ProblemPotential CauseRecommended Solution
Low ConversionPoor activation of the carboxylic acid.Use a more powerful coupling reagent (e.g., HATU, COMU).
Polymer FormationConcentration of linear precursor is too high.Use high-dilution conditions (0.1-1 mM) with slow addition.
No ReactionSteric hindrance at the cyclization site.Increase reaction temperature; screen different solvents.
EpimerizationRacemization at the activated carboxyl group.Add HOBt or Oxyma; use a less reactive base.

Experimental Protocols

Protocol 1: General Procedure for Macrolactamization under High Dilution
  • Preparation of the Linear Precursor Solution: Dissolve the purified linear precursor (1 equivalent) in a suitable solvent (e.g., DMF/DCM mixture) to a concentration of 0.1 M.

  • Preparation of the Reaction Vessel: To a separate flask, add a large volume of the same solvent to achieve a final concentration of 0.5 mM upon addition of the precursor. Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Slow Addition: Using a syringe pump, add the linear precursor solution to the stirred reaction vessel over a period of 4-8 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction by LC-MS. After the addition is complete, allow the reaction to stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Macrolactamization Yield

Poor_Macrolactamization_Yield start Poor Macrolactamization Yield check_purity 1. Analyze Crude Product (LC-MS, NMR) start->check_purity precursor Main Product: Unreacted Linear Precursor check_purity->precursor Low Conversion polymer Main Product: Polymer check_purity->polymer Intermolecular Reaction side_products Main Product: Side Products check_purity->side_products Degradation/Side Reactions solution_precursor Troubleshooting: - Increase reaction time/temperature - Use more potent coupling reagent (HATU, COMU) - Screen different solvents precursor->solution_precursor solution_polymer Troubleshooting: - Decrease concentration (High Dilution) - Slow addition via syringe pump - Use a non-nucleophilic base polymer->solution_polymer solution_side_products Troubleshooting: - Re-evaluate protecting group strategy - Check for epimerization (chiral HPLC) - Additives to suppress side reactions (HOBt) side_products->solution_side_products

Caption: Troubleshooting workflow for poor macrolactamization yields.

Diagram 2: General Synthetic Strategy for this compound Analogues

Meridamycin_Synthesis_Strategy polyketide 1. Polyketide Fragment Synthesis coupling 3. Fragment Coupling polyketide->coupling pipecolic 2. Pipecolic Acid Analogue Synthesis pipecolic->coupling deprotection 4. Selective Deprotection coupling->deprotection macrocyclization 5. Macrolactamization deprotection->macrocyclization final_deprotection 6. Global Deprotection macrocyclization->final_deprotection purification 7. Purification final_deprotection->purification analogue This compound Analogue purification->analogue

Caption: General synthetic workflow for this compound analogues.

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Meridamycin and FK506

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive review of available data on the neuroprotective properties of Meridamycin and FK506 (Tacrolimus) reveals distinct mechanisms and potencies, providing valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases. While both compounds are ligands for the FK506-binding protein 12 (FKBP12), their downstream effects and neuroprotective profiles exhibit significant differences.

Key Findings at a Glance

This guide synthesizes experimental data to offer an objective comparison of this compound and FK506, focusing on their neuroprotective efficacy, binding affinities, and underlying mechanisms of action.

ParameterThis compound / 3-Northis compoundFK506 (Tacrolimus)
Neuroprotection (EC50) 110 nM (3-Northis compound) in dopaminergic neurons against MPP+ toxicity[1][2]Data in a directly comparable MPP+ assay is not readily available in the reviewed literature. However, FK506 has demonstrated neuroprotective effects in various models of neuronal injury.[3]
FKBP12 Binding Affinity IC50: 1 ng/mL (this compound)[4]Ki: 0.4 nM[4]
Primary Mechanism of Action Non-immunosuppressive; FKBP12 binding-dependent, calcineurin-independent neuroprotection.[4][5]Immunosuppressive; forms a complex with FKBP12 to inhibit calcineurin, leading to neuroprotective and other effects.[6]

In-Depth Comparison of Neuroprotective Efficacy

This compound, and its derivative 3-Northis compound, have emerged as potent neuroprotective agents, particularly in models of Parkinson's disease.[7] An in-vitro study demonstrated that 3-Northis compound protects dopaminergic neurons from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) with an EC50 of 110 nM.[1][2] This protective effect is attributed to the restoration of functional dopamine uptake in toxin-challenged neurons.[1][2]

FK506 is a well-established neuroprotective compound, with demonstrated efficacy in various models of neuronal injury, including ischemia, traumatic brain injury, and neurotoxicity.[3][8] Its neuroprotective effects are often linked to its ability to reduce neuroinflammation and inhibit apoptosis.[8] While a direct EC50 value for FK506 in an identical MPP+-induced dopaminergic neuron injury model was not found in the reviewed literature for a side-by-side comparison, its neuroprotective actions in dopaminergic systems have been documented.

Binding Affinity to FKBP12

Both this compound and FK506 are high-affinity ligands for FKBP12, an intracellular protein that acts as a receptor for these compounds. This compound exhibits an IC50 of 1 ng/mL for inhibiting the binding of FK506 to FKBP12.[4] FK506 itself binds to FKBP12 with a high affinity, exhibiting a dissociation constant (Ki) of approximately 0.4 nM.[4] This strong interaction with FKBP12 is the initial step for the biological activities of both molecules.

Divergent Signaling Pathways

The primary distinction between this compound and FK506 lies in their downstream signaling pathways following FKBP12 binding.

FK506: Upon binding to FKBP12, FK506 forms a tertiary complex with calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[6] The inhibition of calcineurin is the cornerstone of FK506's potent immunosuppressive effects and also contributes significantly to its neuroprotective actions.[6][9] By inhibiting calcineurin, FK506 can modulate a variety of downstream signaling cascades involved in apoptosis and inflammation.[8][10]

This compound: In contrast, this compound is a non-immunosuppressive FKBP12 ligand.[4][5] This indicates that the this compound-FKBP12 complex does not interact with or inhibit calcineurin.[4] Therefore, the neuroprotective effects of this compound are mediated through a calcineurin-independent pathway. The precise downstream effectors of the this compound-FKBP12 complex that mediate neuroprotection are still under investigation, but it is clear that it offers a distinct advantage by separating neuroprotective activity from immunosuppression.

cluster_FK506 FK506 Signaling Pathway cluster_this compound This compound Signaling Pathway FK506 FK506 FKBP12_F FKBP12 FK506->FKBP12_F Binds FK506_FKBP12 FK506-FKBP12 Complex FKBP12_F->FK506_FKBP12 Calcineurin_F Calcineurin FK506_FKBP12->Calcineurin_F Inhibits NFAT_F NFAT (active) Calcineurin_F->NFAT_F Dephosphorylates Neuroprotection_F Neuroprotection Calcineurin_F->Neuroprotection_F Inhibition leads to NFAT_dephospho_F NFAT (inactive) Gene_Transcription_F Gene Transcription (e.g., IL-2) NFAT_dephospho_F->Gene_Transcription_F Inhibited Translocation Immunosuppression Immunosuppression Gene_Transcription_F->Immunosuppression This compound This compound FKBP12_M FKBP12 This compound->FKBP12_M Binds Meridamycin_FKBP12 This compound-FKBP12 Complex FKBP12_M->Meridamycin_FKBP12 Unknown_Target Unknown Effector Protein(s) Meridamycin_FKBP12->Unknown_Target Interacts with No_Immunosuppression No Immunosuppression Meridamycin_FKBP12->No_Immunosuppression Does not inhibit Calcineurin Neuroprotection_M Neuroprotection (Calcineurin-Independent) Unknown_Target->Neuroprotection_M

Figure 1: Divergent Signaling Pathways of FK506 and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Dopamine Uptake Assay (for Neuroprotection Assessment)

This assay is used to determine the functional recovery of dopaminergic neurons after a neurotoxic insult.[11][12][13][14]

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary dopaminergic neurons in 24-well plates and differentiate them into a dopaminergic phenotype.

  • Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test compound (this compound or FK506) for a specified duration (e.g., 1-2 hours).

  • Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin such as MPP+ (e.g., 500 µM) and incubate for a further period (e.g., 24-48 hours).

  • Dopamine Uptake: After the incubation period, wash the cells and incubate them with a solution containing [3H]-dopamine for a short period (e.g., 10-20 minutes).

  • Measurement: Lyse the cells and measure the amount of incorporated [3H]-dopamine using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine uptake relative to control (untreated, unchallenged) cells. Plot the concentration-response curve to determine the EC50 value.

A Plate and Differentiate Dopaminergic Neurons B Pre-treat with This compound or FK506 A->B C Induce Neurotoxicity (e.g., MPP+) B->C D Incubate with [3H]-Dopamine C->D E Lyse Cells and Measure Radioactivity D->E F Calculate EC50 E->F

Figure 2: Workflow for Dopamine Uptake Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound and/or neurotoxin as described in the dopamine uptake assay protocol.

  • MTT Incubation: After the treatment period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[15][16][17][18][19]

  • Cell Preparation: Following treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are considered live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early Apoptotic Stimulus Late Annexin V (+) PI (+) Early->Late

Figure 3: Cell Population Discrimination in Annexin V/PI Assay.

Conclusion

This compound and FK506 represent two distinct classes of FKBP12-binding neuroprotective agents. While FK506 operates through a well-defined calcineurin-dependent pathway, leading to both immunosuppression and neuroprotection, this compound offers the significant advantage of potent, calcineurin-independent neuroprotection without the associated immunosuppressive effects. This makes this compound and its derivatives particularly promising candidates for the development of novel therapeutics for neurodegenerative disorders where chronic immunosuppression is undesirable. Further head-to-head comparative studies are warranted to fully elucidate the relative neuroprotective potencies and therapeutic potential of these two compounds in various models of neurological disease.

References

Meridamycin vs. Rapamycin: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Meridamycin and Rapamycin, two macrolide compounds that interact with the intracellular receptor FKBP12. While structurally related, emerging evidence suggests distinct pharmacological profiles, particularly concerning their interaction with the mammalian target of rapamycin (mTOR) signaling pathway. This document aims to objectively compare their known biological activities, outline experimental methodologies for direct comparison, and provide a framework for understanding their differential effects.

Executive Summary

Rapamycin is a well-established immunosuppressant and anti-proliferative agent that functions through the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2] It forms a gain-of-function complex with FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the disruption of mTORC1 signaling.[3] This mechanism is central to its clinical applications in organ transplantation and oncology.[4]

This compound, also a high-affinity FKBP12 ligand, is distinguished by its potent neuroprotective and non-immunosuppressive properties.[5][6] Unlike Rapamycin, the direct molecular target of the this compound-FKBP12 complex remains to be elucidated.[6] Current research has not established this compound as a direct inhibitor of mTOR. This guide will explore the known differences between these two compounds and provide protocols for investigating the potential interaction of this compound with the mTOR pathway.

Data Presentation: A Comparative Overview

FeatureThis compoundRapamycin
Primary Known Effect Neuroprotective[5]Immunosuppressive, Anti-proliferative[1][4]
FKBP12 Binding High Affinity[6]High Affinity[2]
Direct mTOR Inhibition Not established; target of this compound-FKBP12 complex is unknown[6]Allosteric inhibitor of mTORC1[1][2]
Effect on mTORC1 UnknownPrimarily inhibitory[3]
Effect on mTORC2 UnknownLargely insensitive to acute treatment, but can be inhibited by chronic exposure[7]
Clinical Applications Potential for neurological disorders[5]Organ transplantation, oncology, lymphangioleiomyomatosis[4]

Mechanism of Action: Knowns and Unknowns

Rapamycin's mechanism of mTORC1 inhibition is well-documented. The formation of the Rapamycin-FKBP12 complex creates a composite surface that binds to the FRB domain of mTOR, sterically hindering the association of mTOR with its substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[3] This leads to a downstream cascade of events that suppress cell growth and proliferation.

For this compound, while it binds to FKBP12 with high affinity, its subsequent molecular interactions are not yet fully characterized. Its non-immunosuppressive profile suggests a divergence from the canonical Rapamycin-mTOR pathway. The neuroprotective effects of this compound may be mediated through an entirely different signaling cascade that is independent of mTOR inhibition.[5]

Experimental Protocols

To empirically determine and compare the effects of this compound and Rapamycin on mTOR signaling, the following experimental protocols are recommended.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and mTORC2 and can be used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Objective: To determine if this compound directly inhibits the kinase activity of mTORC1 and/or mTORC2 and to compare its potency with Rapamycin.

Materials:

  • Purified active mTORC1 and mTORC2 complexes

  • Recombinant inactive p70S6K (for mTORC1) and Akt (for mTORC2) as substrates

  • This compound and Rapamycin

  • ATP

  • Kinase assay buffer

  • Phospho-specific antibodies for p-p70S6K (Thr389) and p-Akt (Ser473)

  • Detection reagents (e.g., chemiluminescence or fluorescence-based)

Procedure:

  • In a multi-well plate, incubate the purified mTOR complex (mTORC1 or mTORC2) with varying concentrations of this compound or Rapamycin for a predetermined time.

  • Initiate the kinase reaction by adding the substrate (inactive p70S6K or Akt) and ATP.

  • Allow the reaction to proceed for a specified duration at 30°C.

  • Terminate the reaction.

  • Detect the amount of phosphorylated substrate using a phospho-specific antibody.

  • Quantify the signal and calculate the IC50 value for each compound against each mTOR complex.

Western Blot Analysis of Downstream mTOR Signaling

This cell-based assay assesses the in-cell efficacy of the inhibitors by measuring the phosphorylation levels of key proteins in the mTOR pathway.

Objective: To compare the effects of this compound and Rapamycin on mTORC1 and mTORC2 signaling in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, cancer cell line)

  • This compound and Rapamycin

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-Akt (Ser473), anti-total Akt.[8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to a desired confluency and then treat with various concentrations of this compound or Rapamycin for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect.

Visualizing the mTOR Signaling Pathway and Inhibitor Interactions

The following diagrams illustrate the known interactions of Rapamycin with the mTOR pathway and highlight the current gap in knowledge regarding this compound's mechanism of action.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Rictor Rictor Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition Unknown Target Unknown Target FKBP12->Unknown Target Neuroprotection This compound This compound This compound->FKBP12

Caption: mTOR signaling pathway and inhibitor interactions.

The diagram above illustrates the canonical mTOR signaling pathway. Rapamycin, in complex with FKBP12, directly inhibits mTORC1. The target of the this compound-FKBP12 complex and its effect on the mTOR pathway are currently unknown and represent a key area for future investigation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Cell Treatment Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot Phospho-Protein Quantification Phospho-Protein Quantification Western Blot->Phospho-Protein Quantification Phospho-Protein Quantification->Comparative Efficacy Compound Compound Compound->Kinase Assay Compound->Cell Treatment

Caption: Experimental workflow for comparative analysis.

This workflow outlines the key experimental steps to compare the mTOR inhibitory activity of this compound and Rapamycin, from direct enzymatic assays to cell-based signaling analysis.

Conclusion

The comparison between this compound and Rapamycin highlights a fascinating divergence in the functional consequences of FKBP12 ligand binding. Rapamycin is a canonical, potent inhibitor of mTORC1, with its biological effects stemming directly from this interaction. In contrast, this compound, despite its structural similarity and high-affinity for FKBP12, exhibits a distinct neuroprotective and non-immunosuppressive profile. The absence of evidence for direct mTOR inhibition by this compound suggests that it may act through a novel mechanism of action.

The experimental protocols provided in this guide offer a clear path for researchers to directly investigate the potential effects of this compound on the mTOR pathway. Such studies are crucial to fully elucidate the molecular mechanisms underlying its neuroprotective effects and to determine if any overlap exists with the well-established mTOR-centric actions of Rapamycin. Understanding these differences is paramount for the strategic development of these compounds for their respective therapeutic applications.

References

Validating the Non-immunosuppressive Activity of Meridamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meridamycin with the conventional immunosuppressants, Cyclosporin A (CsA) and Tacrolimus (FK506). The focus is to validate the non-immunosuppressive profile of this compound by contrasting its activity with these well-established immunosuppressive agents through supporting experimental data and detailed methodologies.

Introduction

This compound is a natural macrolide that binds to the immunophilin FKBP12, similar to the immunosuppressants Tacrolimus and Rapamycin.[1][2] However, unlike these drugs, this compound is reported to be non-immunosuppressive.[1][3] In fact, it has been shown to antagonize the immunosuppressive effects of both FK506 and rapamycin in murine T cells.[1] This unique characteristic makes this compound an interesting candidate for therapeutic applications where immunophilin binding is desired without compromising the patient's immune response, such as in neuroprotection.[3]

This guide will delve into the experimental data that substantiates the non-immunosuppressive nature of this compound by comparing it against Cyclosporin A and Tacrolimus in key assays that measure T-cell activation and function.

Comparative Data on Immunosuppressive Activity

The following tables summarize the available quantitative data on the effects of this compound, Cyclosporin A, and Tacrolimus on key parameters of immunosuppression.

Table 1: Inhibition of T-Cell Proliferation

CompoundCell TypeAssayParameterValueReference
This compound Murine T-cellsProliferation AssayActivityNon-immunosuppressive, antagonizes FK506 and rapamycin-induced suppression. Specific IC50 for proliferation inhibition not publicly available.[1]
Cyclosporin A Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA) stimulationIC50294 - 487 µg/LN/A
Tacrolimus (FK506) Human Peripheral Blood Mononuclear Cells (PBMCs)Mixed Lymphocyte Reaction (MLR)IC50~0.63 ng/mL (pre-transplantation)N/A
Tacrolimus (FK506) CD4+ T-cellsAntigen-like activationIC500.0269 ng/mLN/A

Table 2: Effect on Cytokine Production

CompoundCell TypeCytokineEffectReference
This compound T-cellsIL-2, IFN-γ, TNF-αSpecific quantitative data on the effect of this compound on cytokine production is not publicly available.
Cyclosporin A Human T-cellsIL-2Inhibition of production.N/A
Tacrolimus (FK506) Human T-cellsIL-2Inhibition of production.[4]
Tacrolimus (FK506) Human T-cellsTNF-αInhibition of production.[5]

Table 3: Activity in NFAT Activation

CompoundCell LineAssayActivityReference
This compound Jurkat T-cellsNFAT Reporter AssaySpecific quantitative data on the effect of this compound on NFAT activation is not publicly available.
Cyclosporin A T-cellsCalcineurin-NFAT PathwayInhibition of NFAT dephosphorylation and nuclear translocation.N/A
Tacrolimus (FK506) T-cellsCalcineurin-NFAT PathwayInhibition of NFAT dephosphorylation and nuclear translocation.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to assess immunosuppressive activity, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 APC APC APC->TCR Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation FKBP12 FKBP12 FKBP12->Calcineurin Inhibits FKBP12->Calcineurin Does NOT Inhibit Cyclophilin Cyclophilin Cyclophilin->Calcineurin Inhibits CsA Cyclosporin A CsA->Cyclophilin FK506 Tacrolimus (FK506) FK506->FKBP12 This compound This compound This compound->FKBP12 Binds IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene

Caption: T-Cell activation signaling pathway and points of intervention.

T_Cell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs stain Label with CFSE start->stain culture Culture with Mitogen (e.g., PHA) and Test Compounds (this compound, CsA, FK506) stain->culture incubate Incubate for 72-96 hours culture->incubate analyze Analyze CFSE Dilution by Flow Cytometry incubate->analyze result Determine % Proliferation and IC50 Values analyze->result

Caption: Workflow for a T-Cell Proliferation Assay using CFSE.

Cytokine_Production_Assay cluster_workflow Cytokine Production Assay Workflow start Isolate PBMCs culture Culture with Mitogen and Test Compounds start->culture incubate Incubate for 24-72 hours culture->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokine Levels (IL-2, IFN-γ, TNF-α) by ELISA collect->elisa result Quantify Cytokine Concentration elisa->result

Caption: Workflow for a Cytokine Production Assay using ELISA.

NFAT_Reporter_Assay cluster_workflow NFAT Reporter Assay Workflow start Culture Jurkat T-cells with NFAT-Luciferase Reporter treat Treat with Stimulant (e.g., PMA/Ionomycin) and Test Compounds start->treat incubate Incubate for 6-24 hours treat->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure result Quantify NFAT Activity measure->result

Caption: Workflow for an NFAT Reporter Assay in Jurkat T-cells.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the inhibitory effect of compounds on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Test compounds: this compound, Cyclosporin A, Tacrolimus

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in PBS at a concentration of 1x10^7 cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the cells in complete medium at 1x10^6 cells/mL.

  • Plate 100 µL of cell suspension per well in a 96-well plate.

  • Add 50 µL of medium containing the T-cell mitogen (e.g., PHA at 5 µg/mL).

  • Add 50 µL of medium containing serial dilutions of the test compounds.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.

  • Calculate the percentage of proliferating cells and determine the IC50 value for each compound.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of compounds on the production of key cytokines by activated T-cells.

Materials:

  • PBMCs

  • RPMI-1640 medium with 10% FBS

  • PHA or anti-CD3/CD28 beads

  • Test compounds: this compound, Cyclosporin A, Tacrolimus

  • ELISA kits for IL-2, IFN-γ, and TNF-α

  • ELISA plate reader

Procedure:

  • Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.

  • Plate 1x10^6 cells in 1 mL of complete medium in a 24-well plate.

  • Add the T-cell mitogen and serial dilutions of the test compounds.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the cell-free supernatant.

  • Perform ELISA for IL-2, IFN-γ, and TNF-α on the supernatants according to the manufacturer's instructions.

  • Read the absorbance using an ELISA plate reader and calculate the cytokine concentrations from a standard curve.

NFAT Reporter Assay

Objective: To assess the effect of compounds on the activation of the NFAT signaling pathway.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Test compounds: this compound, Cyclosporin A, Tacrolimus

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the Jurkat-NFAT reporter cells in a 96-well white-walled plate at a density of 1x10^5 cells/well in 100 µL of medium.

  • Add 50 µL of medium containing serial dilutions of the test compounds.

  • Incubate for 1 hour at 37°C.

  • Add 50 µL of medium containing PMA (50 ng/mL) and Ionomycin (1 µM) to stimulate the cells.

  • Incubate for 6-24 hours at 37°C.

  • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NFAT activation relative to the stimulated control and determine the IC50 values.

Conclusion

The available evidence strongly indicates that this compound, despite its structural similarity and binding affinity to FKBP12, does not exhibit the immunosuppressive properties characteristic of calcineurin inhibitors like Cyclosporin A and Tacrolimus. While direct quantitative data on this compound's impact on T-cell proliferation, cytokine production, and NFAT activation in standardized assays is not extensively documented in publicly accessible literature, its reported non-immunosuppressive nature and antagonistic effect on other immunosuppressants highlight its distinct biological profile. The experimental protocols provided in this guide offer a framework for researchers to further validate and quantify the non-immunosuppressive activity of this compound and other novel immunophilin-binding compounds.

References

Meridamycin's Selectivity Profile: A Comparative Guide to FKBP Isoform Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Meridamycin across various FK506-binding protein (FKBP) isoforms. Due to the limited availability of direct cross-reactivity data for this compound, this guide presents its known interaction with FKBP12 and juxtaposes it with the well-characterized binding profiles of FK506 and Rapamycin across FKBP12, FKBP12.6, FKBP51, and FKBP52. This comparison offers a valuable benchmark for understanding the potential selectivity of this compound and guiding future research.

Executive Summary

This compound is a natural macrolide that demonstrates high-affinity binding to FKBP12.[1] However, its cross-reactivity with other significant FKBP isoforms, such as FKBP12.6, FKBP51, and FKBP52, remains largely uncharacterized in publicly available literature. In contrast, the immunosuppressants FK506 (Tacrolimus) and Rapamycin (Sirolimus) have been extensively studied, revealing broader binding profiles across the FKBP family. Understanding these differences is critical for the development of isoform-specific FKBP ligands to achieve targeted therapeutic effects while minimizing off-target interactions.

Comparative Binding Affinities

The following table summarizes the available quantitative data for the binding of this compound, FK506, and Rapamycin to various FKBP isoforms. This data is essential for assessing the relative potency and potential selectivity of these ligands.

LigandFKBP12FKBP12.6FKBP51FKBP52
This compound IC50: 1 ng/mL[1]Data Not AvailableData Not AvailableData Not Available
FK506 Kᵢ: ~1.7 nM[1]Data Not AvailableKᵢ: 104 ± 14 nM[2]Kᵢ: 23 ± 3 nM
Rapamycin Kᵢ: ~0.2 nMKᵢ: 5.6 ± 0.9 nMKᵢ: 3.7 ± 0.9 nM[2]Kᵢ: 4.2 ± 0.7 nM

Note: IC50 and Kᵢ values represent the concentration of the ligand required to inhibit 50% of the target's activity or binding. Lower values indicate higher binding affinity.

Signaling Pathways of FKBP Isoforms

Understanding the distinct signaling roles of each FKBP isoform is crucial for interpreting the functional consequences of ligand binding. The following diagrams illustrate the known signaling pathways associated with FKBP12, FKBP12.6, FKBP51, and FKBP52.

FKBP12_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus TGFBR TGF-β Receptor FKBP12 FKBP12 TGFBR->FKBP12 inhibition Calcineurin Calcineurin FKBP12->Calcineurin inhibition mTORC1 mTORC1 FKBP12->mTORC1 inhibition RyR Ryanodine Receptor (RyR) (on SR/ER) FKBP12->RyR stabilization NFAT NFAT Calcineurin->NFAT dephosphorylation Ca_ion Ca²⁺ RyR->Ca_ion release Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocation & activation FK506 FK506 FK506->FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 TGFB TGF-β TGFB->TGFBR

FKBP12 Signaling Pathways.

FKBP12_6_Signaling cluster_SR cluster_cytoplasm cluster_nucleus RyR2 Ryanodine Receptor 2 (RyR2) Ca_ion Ca²⁺ RyR2->Ca_ion release FKBP12_6 FKBP12.6 FKBP12_6->RyR2 stabilization Calcineurin Calcineurin FKBP12_6->Calcineurin inhibition of signaling AKT AKT FKBP12_6->AKT inhibition of signaling Ca_ion->Calcineurin activation NFAT NFAT Calcineurin->NFAT dephosphorylation Gene_Expression Hypertrophic Gene Expression NFAT->Gene_Expression translocation & activation mTOR mTOR AKT->mTOR activation mTOR->Gene_Expression activation AngII Angiotensin II AngII->RyR2 induces dissociation of FKBP12.6

FKBP12.6 Signaling in Cardiac Hypertrophy.

FKBP51_52_Signaling cluster_cytoplasm cluster_nucleus GR_apo Apo-Glucocorticoid Receptor (GR) Hsp90 Hsp90 GR_apo->Hsp90 GR_bound Hormone-Bound GR GR_apo->GR_bound conformational change FKBP51 FKBP51 Hsp90->FKBP51 forms complex FKBP51->GR_apo inhibits hormone binding IKK IKK Complex FKBP51->IKK scaffolding/activation Akt Akt FKBP51->Akt scaffolding with PHLPP FKBP52 FKBP52 Dynein Dynein Motor FKBP52->Dynein recruitment GR_bound->FKBP51 dissociation GR_bound->FKBP52 association GR_nuc GR Dynein->GR_nuc nuclear translocation IkB IκB IKK->IkB phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB->NFkB dissociation PHLPP PHLPP PHLPP->Akt dephosphorylation (inhibition) GRE Glucocorticoid Response Element GR_nuc->GRE gene transcription NFkB_target NF-κB Target Genes NFkB_nuc->NFkB_target Glucocorticoid Glucocorticoid Glucocorticoid->GR_apo

FKBP51 and FKBP52 Signaling Pathways.

Experimental Protocols

Accurate determination of binding affinities is paramount for comparing ligand-protein interactions. The following are summaries of widely accepted experimental protocols used to quantify the binding of small molecules to FKBP isoforms.

Fluorescence Polarization (FP) Competition Assay

This high-throughput assay measures the change in the polarization of fluorescent light emitted by a labeled ligand (probe) upon binding to a protein.

Workflow:

FP_Workflow Start Start Prepare Prepare Reagents: - FKBP Isoform - Fluorescently-labeled FKBP ligand (probe) - Unlabeled competitor ligand (e.g., this compound) Start->Prepare Incubate Incubate FKBP with probe and varying concentrations of competitor ligand Prepare->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data: - Plot polarization vs. competitor concentration - Determine IC50 Measure->Analyze End End Analyze->End

Fluorescence Polarization Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant human FKBP isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52) are purified.

    • A high-affinity fluorescently labeled ligand (e.g., a fluorescein-conjugated FK506 analog) is synthesized.

    • Serial dilutions of the unlabeled competitor ligand (this compound) are prepared.

  • Assay Procedure:

    • The FKBP isoform, fluorescent probe, and competitor ligand are incubated together in a suitable buffer (e.g., phosphate-buffered saline) in a microplate.

    • The final concentrations of the FKBP and the probe are kept constant, while the concentration of the competitor ligand is varied.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as fluorescence polarization versus the logarithm of the competitor ligand concentration.

    • The IC50 value, the concentration of the competitor ligand that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., FKBP isoform) immobilized on a sensor surface in real-time.

Detailed Methodology:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.

    • Recombinant FKBP isoform is immobilized onto the sensor chip surface via amine coupling.

    • Remaining active sites on the surface are deactivated.

  • Binding Analysis:

    • A solution containing the analyte (this compound) at various concentrations is flowed over the sensor surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

    • A dissociation phase follows, where buffer without the analyte is flowed over the surface to monitor the dissociation of the analyte-ligand complex.

  • Data Analysis:

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.

Detailed Methodology:

  • Sample Preparation:

    • The purified FKBP isoform and the ligand (this compound) are prepared in the same buffer to minimize heats of dilution.

    • The samples are degassed to prevent the formation of air bubbles during the experiment.

  • Titration:

    • The FKBP isoform solution is placed in the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell, and the heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding affinity (Kₐ), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion and Future Directions

The available data confirms that this compound is a high-affinity ligand for FKBP12. However, the lack of binding data for other FKBP isoforms highlights a significant gap in our understanding of its selectivity. To fully assess the therapeutic potential of this compound and its analogs, it is imperative to determine their binding affinities across the entire FKBP family. The experimental protocols outlined in this guide provide a clear roadmap for conducting such studies. A comprehensive cross-reactivity profile will be instrumental in elucidating the mechanism of action of this compound and in the design of next-generation, isoform-selective FKBP modulators for a range of therapeutic applications, from immunosuppression to neuroregeneration and cancer therapy.

References

A Comparative Analysis of the Neuroprotective Potency of Meridamycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Meridamycin, a macrocyclic polyketide natural product, has garnered significant interest within the scientific community for its potent neuroprotective properties, devoid of the immunosuppressive side effects associated with similar compounds like FK506. This has spurred research into its analogues, both naturally occurring and synthetically derived, to explore their potential as therapeutic agents for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective potency of known this compound analogues, supported by available experimental data.

Data Summary: Neuroprotective Potency and FKBP12 Binding Affinity

The following table summarizes the available quantitative data for this compound and its analogues. A lower EC50/IC50 value indicates greater potency.

CompoundNeuroprotective Potency (EC50)FKBP12 Binding Affinity (IC50)Source
This compound Data not available1 ng/mL[1]
3-northis compound 110 nMData not available[2]
C36-keto-meridamycin Data not availableData not available-
This compound A Data not availableData not available-
This compound B Data not availableData not available-
This compound C Data not availableData not available-
This compound D Data not availableData not available-

Note: Quantitative neuroprotective potency data for this compound, C36-keto-meridamycin, and Meridamycins A, B, C, and D are not currently available in publicly accessible literature, limiting a direct comparative analysis of their efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound analogues.

Dopamine Uptake Assay in MPP+-Treated Dopaminergic Neurons

This assay is crucial for evaluating the ability of a compound to protect dopaminergic neurons from the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages these neurons and is used to model Parkinson's disease.

Objective: To determine the half-maximal effective concentration (EC50) of a compound in restoring dopamine uptake functionality in MPP+-damaged dopaminergic neurons.

Methodology:

  • Cell Culture: Primary ventral mesencephalic neurons or a suitable dopaminergic cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Cells are exposed to a specific concentration of MPP+ for a predetermined duration (e.g., 24-48 hours) to induce neuronal damage.

  • Treatment with Test Compound: Following MPP+ exposure, the cells are treated with a range of concentrations of the this compound analogue.

  • Dopamine Uptake Measurement:

    • Cells are incubated with radiolabeled dopamine (e.g., [³H]dopamine) for a short period.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of dopamine uptake is plotted against the concentration of the test compound. The EC50 value is calculated as the concentration of the compound that restores dopamine uptake to 50% of the level observed in untreated, healthy control cells.

FKBP12 Competitive Binding Assay

This assay determines the affinity of a compound for the immunophilin FKBP12, a primary intracellular target of immunosuppressants like FK506 and a known binding partner of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in displacing a known high-affinity ligand from FKBP12.

Methodology:

  • Preparation of Reagents:

    • Recombinant human FKBP12 protein.

    • A high-affinity, labeled ligand for FKBP12 (e.g., a fluorescently labeled FK506 analogue).

    • A series of dilutions of the this compound analogue to be tested.

  • Assay Procedure:

    • FKBP12 protein is incubated with the labeled ligand in a suitable buffer.

    • The test compound (this compound analogue) is added at various concentrations.

    • The mixture is allowed to reach binding equilibrium.

  • Detection: The amount of labeled ligand bound to FKBP12 is measured. Common detection methods include:

    • Fluorescence Polarization (FP): The change in the polarization of the emitted light from the fluorescently labeled ligand upon binding to FKBP12 is measured. Displacement by the test compound leads to a decrease in polarization.

    • Radioligand Binding Assay: A radiolabeled ligand is used, and the bound radioactivity is separated from the unbound ligand and quantified.

  • Data Analysis: The percentage of inhibition of labeled ligand binding is plotted against the concentration of the test compound. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its analogues are believed to be mediated through their interaction with intracellular proteins, primarily immunophilins of the FKBP family. However, the precise signaling cascades are still under investigation and may be multifaceted.

Meridamycin_Neuroprotection_Pathway cluster_0 Cellular Stress (e.g., MPP+) cluster_1 This compound Analogues cluster_2 Intracellular Targets & Pathways cluster_3 Neuroprotective Outcomes stress Oxidative Stress Mitochondrial Dysfunction neuroprotection Neuronal Survival Reduced Apoptosis Restored Neuronal Function stress->neuroprotection Induces Neuronal Death This compound This compound Analogues fkbp12 FKBP12 This compound->fkbp12 Binding other_fkbps Other FKBPs (e.g., FKBP51/52) This compound->other_fkbps Potential Binding ca_channel Calcium Channels This compound->ca_channel Potential Modulation calcineurin Calcineurin fkbp12->calcineurin Modulation mtor mTOR fkbp12->mtor Modulation tgfb TGF-β Signaling fkbp12->tgfb Modulation other_fkbps->neuroprotection Potential independent neuroprotective pathways calcineurin->neuroprotection Inhibition leads to neuroprotection mtor->neuroprotection Modulation of autophagy & protein synthesis tgfb->neuroprotection Regulation of neuronal growth & survival ca_channel->neuroprotection Regulation of Ca2+ homeostasis

Caption: Proposed signaling pathways for the neuroprotective effects of this compound analogues.

The binding of this compound analogues to FKBP12 can modulate the activity of downstream effectors such as calcineurin and the mammalian target of rapamycin (mTOR), both of which are critical regulators of cell survival, apoptosis, and protein synthesis.[3] Inhibition of calcineurin by FKBP12-ligand complexes is a well-established mechanism for neuroprotection.[4] Furthermore, there is evidence to suggest that the neuroprotective effects of some FKBP ligands may be independent of FKBP12 and could involve other members of the FKBP family, such as FKBP51 and FKBP52.[5][6] These larger FKBPs are involved in various cellular processes, including protein trafficking and microtubule dynamics, which are crucial for neuronal health. The potential modulation of calcium channels by these compounds could also contribute to their neuroprotective effects by preventing excitotoxicity.[7]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of the neuroprotective potency of this compound analogues.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Evaluation start Isolation/Synthesis of This compound Analogues binding_assay FKBP12 Competitive Binding Assay start->binding_assay neuroprotection_assay Dopamine Uptake Assay (MPP+ Model) start->neuroprotection_assay toxicity_assay Cytotoxicity Assays start->toxicity_assay data_analysis Calculation of IC50/EC50 Statistical Analysis binding_assay->data_analysis neuroprotection_assay->data_analysis toxicity_assay->data_analysis comparison Comparative Potency and Selectivity Analysis data_analysis->comparison

References

Validating Meridamycin's Mechanism of Action in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of meridamycin with other neuroprotective agents that bind to the FK506-binding protein 12 (FKBP12). It includes a summary of their performance based on available experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows.

Comparative Performance of FKBP12-Binding Compounds in Neuronal Assays

The following table summarizes the quantitative data on the neuroprotective and neurite outgrowth effects of this compound and its comparators, FK506 and rapamycin, in primary neurons.

CompoundTarget/MechanismAssayCell TypeConcentration/EC50Outcome
3-Northis compound FKBP12 binding; downstream target unknownDopamine Uptake Assay (MPP+ induced toxicity)Dopaminergic NeuronsEC50: 110 nM[1]Restored functional dopamine uptake[1]
FK506 (Tacrolimus) FKBP12-calcineurin inhibitionNeuronal Viability (Oxygen-Glucose Deprivation)Primary Cortical Neurons50-500 pM[2]Significant neuroprotection[2]
Neuronal Survival (Peripheral Nerve Injury)Motor Neurons2 mg/kg/day (in vivo)88.7% neuronal survival[3]
Axonal Protection (Traumatic Brain Injury)Myelinated & Unmyelinated Axons3.0 mg/kg (in vivo)Significant protection against CAP suppression[4]
Rapamycin FKBP12-mTORC1 inhibitionNeuronal Viability (Colistin-induced toxicity)Neuroblastoma-2a cells500 nMIncreased cell survival from ~50% to 72%[5]
Neuronal Survival (EAE model)Spinal NeuronsNot specifiedIncreased number of Nissl-stained neurons[6]
Neurite OutgrowthPrimary Cortical NeuronsNot specifiedSignificantly enhanced neurite outgrowth[7]

Proposed Signaling Pathway and Experimental Validation Workflow

To validate the mechanism of action of this compound in primary neurons, a series of experiments are proposed. The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.

Proposed Neuroprotective Mechanism of this compound This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds Meridamycin_FKBP12 This compound-FKBP12 Complex This compound->Meridamycin_FKBP12 FKBP12->Meridamycin_FKBP12 Unknown_Target Unknown Downstream Target(s) Meridamycin_FKBP12->Unknown_Target Interacts with Signaling_Cascade Modulation of Signaling Cascade(s) Unknown_Target->Signaling_Cascade Neuroprotection Neuroprotection (e.g., increased dopamine uptake, neuronal survival) Signaling_Cascade->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective action.

Experimental Workflow for Validating this compound's Mechanism of Action cluster_0 In Vitro Assays cluster_1 Endpoint Analysis A Primary Neuron Culture (e.g., dopaminergic neurons) B Induce Neuronal Stress (e.g., MPP+, 6-OHDA, Oxidative Stress) A->B C Treat with this compound (and comparators FK506, Rapamycin) B->C D Neuronal Viability Assays (MTT, LDH) C->D E Functional Assays (Dopamine Uptake) C->E F Morphological Analysis (Neurite Outgrowth) C->F G Biochemical Assays (Western Blot for signaling proteins) C->G H Data Analysis & Comparison D->H E->H F->H G->H I Mechanism of Action Hypothesis H->I

Caption: Workflow for validating this compound's neuroprotective mechanism.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the neuroprotective mechanism of action of this compound in primary neurons.

Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • Primary neuronal cell culture

  • This compound, FK506, Rapamycin

  • Neurotoxin (e.g., MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Plate reader

Procedure:

  • Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and differentiate.

  • Induce neurotoxicity by adding a neurotoxin (e.g., MPP+) at a predetermined concentration.

  • Concurrently, treat the cells with various concentrations of this compound, FK506, or rapamycin. Include vehicle-only and toxin-only controls.

  • Incubate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a plate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Death Assay (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • Primary neuronal cell culture

  • This compound, FK506, Rapamycin

  • Neurotoxin (e.g., MPP+)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Plate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • Collect the cell culture supernatant from each well.

  • To determine the maximum LDH release, lyse the control cells with the lysis buffer provided in the kit.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (substrate, cofactor, and dye) to each well according to the manufacturer's instructions.[10]

  • Incubate the plate for 10-30 minutes at room temperature, protected from light.[10]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released in treated wells to the maximum LDH release.

Dopamine Uptake Assay

This functional assay measures the ability of dopaminergic neurons to take up dopamine, a process disrupted by toxins like MPP+.

Materials:

  • Primary dopaminergic neuron culture

  • This compound

  • MPP+

  • [³H]dopamine

  • Uptake buffer (e.g., Krebs-Ringer buffer)

  • Scintillation counter

Procedure:

  • Plate primary dopaminergic neurons and allow them to mature.

  • Pre-treat the neurons with various concentrations of this compound for a specified time.

  • Induce neurotoxicity by adding MPP+.

  • After the toxin incubation period, wash the cells with uptake buffer.

  • Add uptake buffer containing [³H]dopamine and incubate for a short period (e.g., 10-20 minutes) to allow for dopamine uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of incorporated [³H]dopamine using a scintillation counter.

  • Express the results as a percentage of the dopamine uptake in control (untreated) cells.

Neurite Outgrowth Assay

This assay assesses the effect of compounds on the growth and extension of neurites, a key indicator of neuronal health and regeneration.

Materials:

  • Primary neuronal cell culture

  • This compound, FK506, Rapamycin

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and imaging software

Procedure:

  • Plate primary neurons at a low density on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

  • Treat the cells with different concentrations of this compound, FK506, or rapamycin.

  • Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Mount the coverslips on slides with a mounting medium containing a nuclear stain.

  • Capture images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.[11]

References

A Comparative Analysis of Meridamycin and Classical Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the emerging neurotrophic compound Meridamycin with well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial cell line-Derived Neurotrophic Factor (GDNF). While extensive data exists for the classical neurotrophic factors, research on this compound's specific neurotrophic properties is still in its nascent stages. This comparison, therefore, synthesizes the available information and, where direct data for this compound is lacking, draws potential parallels from related compounds to provide a framework for future research and development.

Executive Summary

Neurotrophic factors are essential for the development, survival, and function of neurons, making them prime candidates for therapeutic intervention in neurodegenerative diseases and nerve injury. BDNF, NGF, and GDNF are potent proteins that act through well-defined signaling pathways to exert their effects. This compound, a non-immunosuppressive macrolide that binds to FKBP12, has demonstrated neuroprotective potential. However, a direct quantitative comparison of its neurotrophic efficacy with classical factors is hampered by the current scarcity of published data. This guide aims to bridge this gap by presenting a comprehensive overview of the known characteristics of these molecules and suggesting experimental avenues to elucidate the neurotrophic profile of this compound.

Comparative Data Overview

The following tables summarize the key characteristics and available quantitative data for this compound and the classical neurotrophic factors. It is important to note that the data for this compound is largely inferred from its classification as a non-immunosuppressive FKBP12 ligand, and direct experimental values for neuronal survival and neurite outgrowth are not yet publicly available.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundBrain-Derived Neurotrophic Factor (BDNF)Nerve Growth Factor (NGF)Glial cell line-Derived Neurotrophic Factor (GDNF)
Molecular Type Macrocyclic polyketideNeurotrophin proteinNeurotrophin proteinNeurotrophin-like protein
Primary Target FKBP12TrkB, p75NTRTrkA, p75NTRGFRα1/RET complex
Mechanism of Action Binds to FKBP12; downstream neurotrophic signaling is likely independent of calcineurin inhibition and may involve other FKBPs (e.g., FKBP52) and activation of MAPK pathways (inferred).[1]Binds to TrkB, leading to receptor dimerization and autophosphorylation, activating PI3K/Akt, MAPK/ERK, and PLCγ signaling pathways.[2][3]Binds to TrkA, inducing receptor dimerization and autophosphorylation, activating PI3K/Akt, MAPK/ERK, and PLCγ signaling pathways.[4][5]Forms a complex with GFRα1, which then activates the RET receptor tyrosine kinase, leading to the activation of various downstream pathways, including MAPK/ERK and PI3K/Akt.[6][7]
Key Biological Functions Neuroprotection (demonstrated), potential for neuronal survival and neurite outgrowth (inferred).Promotes neuronal survival, differentiation, and synaptic plasticity.Essential for the survival and maintenance of sympathetic and sensory neurons.Potent survival factor for dopaminergic and motor neurons.[7]

Table 2: Quantitative Comparison of Neurotrophic Activity (In Vitro)

ParameterThis compoundBrain-Derived Neurotrophic Factor (BDNF)Nerve Growth Factor (NGF)Glial cell line-Derived Neurotrophic Factor (GDNF)
Effective Concentration for Neuronal Survival Data not available50-100 ng/mL (typical)50-100 ng/mL (typical)10-50 ng/mL (typical)
Effective Concentration for Neurite Outgrowth Data not available50-100 ng/mL (typical)50-100 ng/mL (typical)10-50 ng/mL (typical)
Affected Neuronal Populations Dopaminergic neurons (suggested).[8]Broad range of central and peripheral neurons.Sympathetic and sensory neurons.Dopaminergic, motor, and various peripheral neurons.[7]

Signaling Pathways

The signaling pathways initiated by these neurotrophic factors are critical to their function. Below are diagrams generated using Graphviz to visualize these complex interactions.

BDNF_NGF_Signaling cluster_BDNF BDNF Signaling cluster_NGF NGF Signaling cluster_downstream Downstream Pathways BDNF BDNF TrkB TrkB Receptor BDNF->TrkB High Affinity p75_BDNF p75NTR BDNF->p75_BDNF Low Affinity PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg NGF NGF TrkA TrkA Receptor NGF->TrkA High Affinity p75_NGF p75NTR NGF->p75_NGF Low Affinity TrkA->PI3K_Akt TrkA->MAPK_ERK TrkA->PLCg Survival Survival PI3K_Akt->Survival Promotes Neurite_Outgrowth Neurite_Outgrowth MAPK_ERK->Neurite_Outgrowth Promotes Differentiation Differentiation MAPK_ERK->Differentiation Promotes Synaptic_Plasticity Synaptic_Plasticity PLCg->Synaptic_Plasticity Modulates

Caption: Signaling pathways for BDNF and NGF via Trk and p75NTR receptors.

GDNF_Signaling cluster_downstream_gdnf Downstream Pathways GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates MAPK_ERK_GDNF MAPK/ERK Pathway RET->MAPK_ERK_GDNF PI3K_Akt_GDNF PI3K/Akt Pathway RET->PI3K_Akt_GDNF PLCg_GDNF PLCγ Pathway RET->PLCg_GDNF Neuronal_Survival_GDNF Neuronal Survival MAPK_ERK_GDNF->Neuronal_Survival_GDNF Promotes Neurite_Outgrowth_GDNF Neurite Outgrowth MAPK_ERK_GDNF->Neurite_Outgrowth_GDNF Promotes PI3K_Akt_GDNF->Neuronal_Survival_GDNF Promotes Differentiation_GDNF Differentiation PLCg_GDNF->Differentiation_GDNF Promotes

Caption: GDNF signaling through the GFRα1/RET receptor complex.

Meridamycin_Hypothesized_Signaling This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds FKBP52 FKBP52 (Hypothesized) This compound->FKBP52 May interact with (inferred) Hsp90 Hsp90 FKBP52->Hsp90 Interacts with MAPK_pathway MAP Kinase Pathway Hsp90->MAPK_pathway Activates Neuronal_Outcomes Neuroprotection & Neurite Outgrowth MAPK_pathway->Neuronal_Outcomes Leads to Neuronal_Survival_Workflow start Plate Primary Neurons treatment Add Test Compounds (this compound, BDNF, etc.) start->treatment insult Induce Neurotoxicity (e.g., Glutamate) treatment->insult incubation Incubate for 24-48h insult->incubation assay Perform MTT Assay incubation->assay analysis Measure Absorbance & Analyze Data assay->analysis end Determine % Neuronal Survival analysis->end Neurite_Outgrowth_Workflow start Plate Neurons or PC12 Cells treatment Add Test Compounds (this compound, BDNF, etc.) start->treatment incubation Incubate for 48-72h treatment->incubation staining Fix and Immunostain (e.g., β-III tubulin) incubation->staining imaging High-Content Imaging staining->imaging analysis Automated Image Analysis imaging->analysis end Quantify Neurite Length & Number analysis->end

References

Meridamycin: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of meridamycin, a non-immunosuppressive FKBP12-binding macrolide, against established therapeutic agents in preclinical models. While direct comparative preclinical data for this compound is limited in publicly available literature, this document synthesizes known information and presents hypothetical, yet plausible, data based on its mechanism of action and the performance of related compounds. This guide serves as a framework for assessing the therapeutic potential of this compound and designing future preclinical studies.

Executive Summary

This compound, a natural product isolated from Streptomyces hygroscopicus, presents a unique therapeutic profile by binding to FKBP12 without causing immunosuppression, a significant side effect of other FKBP12 ligands like tacrolimus and rapamycin.[1][2][3] This positions this compound as a promising candidate for neuroprotective and antifungal therapies where maintaining a competent immune system is crucial. This guide explores its potential in preclinical models of Parkinson's disease (neuroprotection) and fungal keratitis (antifungal activity), comparing it with standard-of-care agents.

Neuroprotective Potential in a Preclinical Model of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons.[4] Preclinical models, such as the MPTP-induced mouse model, are instrumental in evaluating neuroprotective agents.[5] this compound's ability to bind FKBP12, a protein implicated in neuroregeneration, without suppressing the immune system makes it an attractive candidate for long-term neuroprotective therapy.

Comparative Efficacy Data (Representative)

The following table presents representative data from a hypothetical preclinical study in an MPTP-induced mouse model of Parkinson's disease, comparing this compound with the immunosuppressive FKBP12 ligands, rapamycin and tacrolimus.

Treatment Group Dose (mg/kg) Striatal Dopamine Levels (% of Control) Dopaminergic Neuron Survival (% of Control) Motor Function Improvement (Rotarod Test, % increase in latency to fall)
Vehicle Control -35 ± 540 ± 60
This compound 1075 ± 880 ± 760 ± 10
Rapamycin 165 ± 770 ± 850 ± 8
Tacrolimus (FK506) 160 ± 965 ± 945 ± 7

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential therapeutic profile of this compound. Further experimental validation is required.

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines a standard procedure for evaluating neuroprotective compounds in a mouse model of Parkinson's disease.[4][5]

1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.

2. Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, intraperitoneally, four times at 2-hour intervals.

3. Treatment Administration:

  • This compound: Administer daily via oral gavage, starting 24 hours after the last MPTP injection, for 14 consecutive days.
  • Rapamycin and Tacrolimus: Administer daily via intraperitoneal injection at the indicated doses for 14 consecutive days.
  • Vehicle Control: Administer the vehicle (e.g., 1% Tween 80 in saline) following the same schedule.

4. Behavioral Assessment:

  • Rotarod Test: Assess motor coordination and balance at baseline and on day 15.

5. Neurochemical Analysis:

  • On day 15, euthanize animals and dissect the striatum.
  • Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

6. Histological Analysis:

  • Perfuse the brains and process for immunohistochemistry.
  • Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta.

Signaling Pathway: FKBP12-Mediated Neuroprotection

The binding of ligands to FKBP12 can modulate downstream signaling pathways crucial for neuronal survival and regeneration. While the precise downstream targets of the this compound-FKBP12 complex are yet to be fully elucidated, the following diagram illustrates the known pathways for rapamycin and tacrolimus and a putative pathway for this compound.[1][2]

cluster_ligands FKBP12 Ligands cluster_complexes Drug-FKBP12 Complexes cluster_targets Downstream Targets cluster_effects Cellular Effects This compound This compound FKBP12 FKBP12 This compound->FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Tacrolimus Tacrolimus Tacrolimus->FKBP12 Meridamycin_FKBP12 This compound-FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Tacrolimus_FKBP12 Tacrolimus-FKBP12 Unknown_Target Unknown Target(s) Meridamycin_FKBP12->Unknown_Target Putative mTOR mTOR Rapamycin_FKBP12->mTOR Calcineurin Calcineurin Tacrolimus_FKBP12->Calcineurin Immunosuppression Immunosuppression mTOR->Immunosuppression Cell_Growth_Inhibition Cell Growth Inhibition mTOR->Cell_Growth_Inhibition T_Cell_Inhibition T-Cell Activation Inhibition Calcineurin->T_Cell_Inhibition Neuroprotection Neuroprotection Unknown_Target->Neuroprotection

Caption: FKBP12 signaling pathways.

Antifungal Potential in a Preclinical Model of Fungal Keratitis

Fungal keratitis is a serious corneal infection that can lead to vision loss.[6][7][8] Current antifungal therapies are often limited by toxicity and the emergence of resistance. This compound's potential as a non-immunosuppressive antifungal agent warrants investigation.

Comparative In Vitro Susceptibility Data (Representative)

The following table presents representative Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fungal Species This compound MIC (µg/mL) Amphotericin B MIC (µg/mL) Voriconazole MIC (µg/mL)
Aspergillus fumigatus210.5
Fusarium solani424
Candida albicans10.50.125

Note: The data presented in this table is hypothetical and for illustrative purposes. MIC values can vary depending on the specific strain and testing methodology.[9][10][11]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing.[9][12][13]

1. Fungal Isolates: Clinically relevant isolates of Aspergillus fumigatus, Fusarium solani, and Candida albicans.

2. Inoculum Preparation: Prepare a standardized inoculum of each fungal species in RPMI-1640 medium.

3. Drug Dilution: Prepare serial twofold dilutions of this compound, amphotericin B, and voriconazole in a 96-well microtiter plate.

4. Inoculation and Incubation: Add the fungal inoculum to each well and incubate at 35°C for 24-48 hours.

5. MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control well.

Experimental Workflow: Preclinical Fungal Keratitis Model

The following diagram outlines a typical workflow for evaluating the efficacy of a new antifungal agent in a rabbit model of fungal keratitis.[6][7][8]

A Animal Acclimatization (New Zealand White Rabbits) B Corneal Scarification & Fungal Inoculation (e.g., Aspergillus fumigatus) A->B C Initiation of Topical Treatment (e.g., this compound, Amphotericin B, Vehicle) B->C D Daily Clinical Scoring (Slit-lamp examination) C->D E Fungal Burden Quantification (Corneal Homogenates) D->E F Histopathological Analysis (Corneal Sections) E->F

Caption: Fungal keratitis preclinical model workflow.

Conclusion and Future Directions

This compound's unique profile as a non-immunosuppressive FKBP12 ligand makes it a compelling candidate for further preclinical development. The hypothetical data and experimental frameworks presented in this guide underscore the need for rigorous, direct comparative studies to elucidate its therapeutic potential. Future research should focus on:

  • In vivo efficacy studies: Conducting head-to-head comparisons of this compound with standard-of-care agents in validated animal models of neurodegenerative diseases and fungal infections.

  • Pharmacokinetic and toxicology studies: Establishing the safety profile and optimal dosing regimen of this compound.

  • Mechanism of action studies: Identifying the specific downstream targets of the this compound-FKBP12 complex to better understand its neuroprotective and antifungal effects.

The generation of robust preclinical data will be critical in determining the clinical viability of this compound as a novel therapeutic agent.

References

A Head-to-Head Analysis of Meridamycin and Other PKS-Derived Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents to combat neurodegenerative diseases, polyketide synthases (PKS) have yielded a rich diversity of bioactive natural products. Among these, Meridamycin and other PKS-derived compounds have emerged as promising neuroprotectants. This guide provides a comparative analysis of this compound against other notable PKS-derived neuroprotectants, including Rapamycin, FK506, 2-(2-phenylethyl)chromones (PECs), and p-terphenyl polyketides. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and mechanistic insights.

Quantitative Comparison of Neuroprotective Efficacy

Direct head-to-head studies comparing the neuroprotective efficacy of these compounds are scarce. The following tables summarize quantitative data from various independent in vitro studies. It is crucial to note that experimental conditions, including cell lines, neurotoxins, and endpoint measurements, vary between studies, which can influence the absolute values.

Table 1: Comparison of Neuroprotective Activity of Macrolides

CompoundNeuroprotective ModelCell TypeNeurotoxinEffective ConcentrationKey Findings
3-Northis compound Dopaminergic neuron protectionNot specifiedMPP+Not specifiedRestored functional dopamine uptake.[1]
Rapamycin Parkinson's Disease modelNeuronal PC12 cells, Sympathetic neurons6-OHDA10-100 nMProtected against 6-OHDA induced cell death.[2]
FK506 (Tacrolimus) Excitotoxicity modelOrganotypic hippocampal slice culturesKainic Acid (5 µM)0.1 µMSignificantly prevented neuronal death in the CA3 region.[1]
FK506 (Tacrolimus) Oxidative injury modelRat spinal cord dorsal columnsHypoxia0.1 µMShowed significant neuroprotective effects by increasing ATP and GSH content and decreasing LPO and MPO levels.[3]

Table 2: Comparison of Neuroprotective Activity of Chromones and Terphenyls

CompoundNeuroprotective ModelCell TypeNeurotoxinEffective ConcentrationKey Findings
2-(2-phenylethyl)chromone derivative Oxidative stress modelSH-SY5Y human neuroblastoma cellsH₂O₂ (1000 µM)12.5-100 µMEnhanced cell viability from ~59% to 62-75%.[4]
2-(2-phenylethyl)chromone derivative Glutamate-induced neurotoxicityPC12 and U251 cellsGlutamate, Corticosterone10 µMIncreased cell viability by 82.2% and 86.9%, respectively.[5]
p-terphenyl polyketides (1-3) Oxidative stress modelNeuro-2a cellsRotenone (10 µM)10 µMSignificantly increased the viability of rotenone-treated cells by 32.0% to 52.3%.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing neuroprotection as described in the cited literature.

In Vitro Neuroprotection Assay using MPP+

This protocol is based on the model used to assess the neuroprotective activity of 3-northis compound.[1]

  • Cell Culture: Plate dopaminergic neurons (e.g., primary ventral mesencephalic neurons or SH-SY5Y neuroblastoma cells) in appropriate culture vessels and allow them to adhere and differentiate.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 3-northis compound) for a specified period (e.g., 1-24 hours).

  • Neurotoxin Challenge: Introduce the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of mitochondrial complex I, to induce neuronal damage. The concentration and incubation time of MPP+ should be optimized to cause significant but not complete cell death.[7][8]

  • Assessment of Neuroprotection:

    • Dopamine Uptake Assay: Measure the functional integrity of dopaminergic neurons by quantifying the uptake of radiolabeled dopamine. A restoration of dopamine uptake in the presence of the test compound indicates a neuroprotective effect.

    • Cell Viability Assays: Utilize assays such as MTT or LDH release to quantify cell survival.

    • Apoptosis Assays: Employ techniques like TUNEL staining or caspase-3 activity assays to measure apoptotic cell death.[7]

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is representative of studies on 2-(2-phenylethyl)chromones and p-terphenyl polyketides.[4][6]

  • Cell Culture: Culture neuronal cell lines such as SH-SY5Y or Neuro-2a in 96-well plates until they reach a suitable confluency.[4][6]

  • Compound Pre-incubation: Treat the cells with the test compounds at various concentrations for a defined period (e.g., 3 hours).[4]

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent like hydrogen peroxide (H₂O₂), rotenone, or paraquat for a duration sufficient to induce cell death in control wells.[4][6]

  • Quantification of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to untreated controls.[4]

    • LDH Release Assay: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these PKS-derived compounds are mediated through various signaling pathways.

FKBP12-Mediated Neuroprotection by this compound, Rapamycin, and FK506

This compound, Rapamycin, and FK506 are known to bind to the immunophilin FK506-binding protein 12 (FKBP12).[1][9][10] This interaction is central to their neuroprotective mechanisms, although the downstream effects differ.

  • This compound: While the precise downstream signaling of this compound is not fully elucidated, its binding to FKBP12 is thought to be crucial for its potent, non-immunosuppressive neuroprotective activity in dopaminergic neurons.[1][9]

  • Rapamycin: Upon binding to FKBP12, Rapamycin inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[10] However, recent studies suggest that Rapamycin's neuroprotective effects in Parkinson's disease models may be mediated through the inhibition of FKBP12 itself, rather than mTORC1 signaling.[10][11]

  • FK506 (Tacrolimus): The FK506-FKBP12 complex inhibits the calcium-dependent phosphatase, calcineurin.[2][12] This inhibition prevents the dephosphorylation of various downstream targets, which can interfere with apoptotic pathways and promote neuronal survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca2+_channel Ca²⁺ Channel Ca2+ Ca²⁺ Ca2+_channel->Ca2+ Influx Calcineurin Calcineurin Ca2+->Calcineurin Activates Apoptosis Apoptosis Calcineurin->Apoptosis Promotes Neuronal_Survival Neuronal Survival Calcineurin->Neuronal_Survival Inhibits FKBP12 FKBP12 FK506_FKBP12 FK506-FKBP12 Complex FKBP12->FK506_FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 FK506 FK506 FK506->FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 mTORC1 mTORC1 mTORC1->Neuronal_Survival Promotes FK506_FKBP12->Calcineurin Inhibits Rapamycin_FKBP12->mTORC1 Inhibits

Caption: Signaling pathways of FK506 and Rapamycin.

Antioxidant and Anti-inflammatory Mechanisms

The neuroprotective effects of 2-(2-phenylethyl)chromones and p-terphenyl polyketides are often attributed to their antioxidant and anti-inflammatory properties.

  • 2-(2-phenylethyl)chromones (PECs): These compounds have demonstrated the ability to protect neuronal cells from oxidative stress induced by H₂O₂ and glutamate.[4][13] The mechanism likely involves the scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling cascades that are sensitive to redox state.

  • p-terphenyl polyketides: These compounds have been shown to significantly diminish the intracellular ROS levels in neuronal cells treated with rotenone and paraquat.[6][14] Their cytoprotective activity is linked to their antioxidant capacity, with the presence and position of hydroxyl groups on the phenyl rings playing a key role.[6]

Experimental Workflow

The general workflow for in vitro screening of neuroprotective compounds is a multi-step process.

A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Compound Treatment (Varying Concentrations) A->B C Induction of Neurotoxicity (e.g., MPP+, H₂O₂, Rotenone) B->C D Incubation Period C->D E Assessment of Neuroprotection D->E F Cell Viability Assays (MTT, LDH) E->F Quantify G Apoptosis Assays (Caspase Activity, TUNEL) E->G Measure H Functional Assays (Dopamine Uptake) E->H Evaluate I Data Analysis & EC₅₀ Determination F->I G->I H->I

Caption: In vitro neuroprotection screening workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Meridamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents, such as the macrocyclic polyketide Meridamycin, are critical components of a comprehensive laboratory safety program. Adherence to established disposal protocols not only ensures a safe working environment but also prevents environmental contamination and maintains regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, grounded in safety and logistical best practices.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, this compound should be handled as a potentially hazardous substance due to its classification as a bioactive macrolide. The following minimum personal protective equipment (PPE) is required:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₄₅H₇₃NO₁₂
Molecular Weight820.1 g/mol
GHS ClassificationNot classified, but handle as hazardous chemical waste.
Storage TemperatureStore at -20°C for long-term stability.

Step-by-Step Disposal Procedures

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents its release into the environment. The following procedures outline the correct disposal pathway for different forms of this compound waste.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be puncture-resistant and have a secure lid.

  • Liquid Waste: All solutions containing this compound, such as stock solutions, experimental media, and the initial rinsate from cleaning contaminated glassware, must be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.

  • Sharps Waste: Any sharps, such as needles or blades, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing chemical- and bio-hazardous waste.

2. Container Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date of accumulation

3. Storage of Waste:

Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure that the containers are kept closed except when adding waste.

4. Final Disposal:

Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste with regular laboratory or municipal trash.

Experimental Protocol: Chemical Degradation of this compound

For research purposes requiring the inactivation of this compound, a chemical degradation study can be performed. The following protocol is adapted from established methods for the stress degradation of macrolide antibiotics and should be conducted in a controlled laboratory setting.

Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Water bath or incubator

  • pH meter

  • Appropriate vials and analytical glassware

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic Conditions: To a known volume of the this compound stock solution, add an equal volume of 1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Conditions: To a known volume of the this compound stock solution, add an equal volume of 1 M NaOH. Incubate the mixture under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation:

    • Mix a known volume of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in an oven or water bath at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC to determine the extent of degradation of the parent this compound peak and the formation of any degradation products.

Data Analysis: Compare the peak area of this compound in the stressed samples to that of an untreated control to calculate the percentage of degradation.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Meridamycin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (gloves, tips, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (solutions, media) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (needles, blades) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container SAA Secure Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Disposal_Vendor Licensed Hazardous Waste Disposal SAA->Disposal_Vendor Scheduled Pickup

Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.

Personal protective equipment for handling Meridamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Meridamycin

Disclaimer: As a novel macrolide, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide is based on established best practices for handling new or uncharacterized chemical compounds with unknown toxicity.[1] A conservative approach, assuming the compound is hazardous, is mandatory. All procedures must be conducted in accordance with your institution's specific safety protocols and under the guidance of the Environmental Health and Safety (EHS) office.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, including detailed operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a high level of personal protective equipment is required to prevent exposure through dermal contact, inhalation, or ingestion.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport (in sealed containers) Safety glasses with side shieldsSingle pair of nitrile glovesFlame-resistant lab coatNot generally required
Weighing (Solid) Chemical splash goggles and face shield[3]Double-gloving with chemically resistant outer gloves (e.g., nitrile)[1]Chemical-resistant lab coat or apron over a flame-resistant lab coat[3][4]Use of a certified chemical fume hood is mandatory to control airborne particles.[5]
Solution Preparation and Handling Chemical splash goggles[3]Double-gloving with chemically resistant outer gloves (e.g., nitrile)[1]Chemical-resistant lab coat or apron[4]All manipulations should be performed in a certified chemical fume hood.[5]
Waste Disposal Chemical splash goggles and face shield[3]Double-gloving with heavy-duty, chemically resistant outer gloves[3]Chemical-resistant lab coat or apron[4]Work within a well-ventilated area or chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure safety during the handling and use of this compound.[1]

Pre-Experiment Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All manipulations of solid this compound and its solutions must occur within the fume hood.[5]

  • Emergency Preparedness: Locate the nearest emergency shower, eyewash station, and spill kit. Ensure a tube of calcium gluconate gel is available, as it is a standard precaution for some hazardous compounds, though its specific efficacy for this compound is unknown.[6]

Weighing this compound Powder

This procedure should be performed inside a chemical fume hood to minimize inhalation risk.[1]

  • Don the appropriate PPE as specified in the table above (goggles, face shield, double gloves, lab coat/apron).

  • Place a disposable weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

  • Once the desired amount is weighed, securely close the primary container of this compound.

  • Document the weighed amount and proceed immediately to solubilization within the fume hood.

Solution Preparation
  • Add the appropriate solvent to the vessel containing the weighed this compound.

  • Mix the solution as required (e.g., vortexing, stirring). Ensure the container is capped during mixing to prevent aerosols.

  • Clearly label the container with the compound name, concentration, solvent, and date.

Post-Handling Decontamination
  • Wipe down all work surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.[6]

  • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous chemical waste container.

  • Carefully doff PPE, removing the outer gloves first, and dispose of them in the hazardous waste container.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[1][7] Improper disposal, such as drain disposal, is strictly forbidden.[8]

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, leak-proof hazardous waste container with a secure lid.[7]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other types of chemical waste unless compatibility is confirmed.[9]

  • Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[10]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard.[7]

  • Store waste containers in a designated, secure secondary containment area until they are collected for disposal.

Final Disposal
  • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.[9] Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocol

Protocol for Safe Weighing and Solubilization of this compound
  • Preparation:

    • Verify the functionality of the chemical fume hood.

    • Assemble all necessary materials: this compound stock, spatula, disposable weigh boat, appropriate solvent, volumetric flask, and vortex mixer.

    • Don the required PPE: chemical splash goggles, face shield, flame-resistant lab coat, chemical-resistant apron, and double nitrile gloves.

  • Weighing:

    • Inside the chemical fume hood, place a weigh boat on the tared analytical balance.

    • Carefully transfer the target amount of solid this compound to the weigh boat.

    • Record the exact weight.

    • Securely cap the stock container of this compound and return it to its designated storage location.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Add a portion of the desired solvent to the flask.

    • Cap the flask and gently swirl or vortex until the solid is fully dissolved.

    • Add solvent to the final volume mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the contaminated weigh boat, spatula cleaning wipes, and outer gloves into the solid hazardous waste container.

    • Wipe down the balance and the work surface within the fume hood with a suitable decontaminating solution.

    • Remove all PPE and wash hands thoroughly.

Visualization

Safe Handling and Disposal Workflow for this compound

MeridamycinWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment VerifyControls 2. Verify Engineering Controls (Fume Hood) RiskAssessment->VerifyControls DonPPE 3. Don Appropriate PPE VerifyControls->DonPPE Weigh 4. Weigh Solid This compound DonPPE->Weigh Solubilize 5. Prepare Solution Weigh->Solubilize Experiment 6. Perform Experiment Solubilize->Experiment Decontaminate 7. Decontaminate Work Area & Equipment Experiment->Decontaminate SegregateWaste 8. Segregate Waste Decontaminate->SegregateWaste DoffPPE 9. Doff PPE SegregateWaste->DoffPPE StoreWaste 10. Store Waste Securely DoffPPE->StoreWaste EHS_Disposal 11. Dispose via EHS StoreWaste->EHS_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meridamycin
Reactant of Route 2
Meridamycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。